Product packaging for 2-Benzylphenol(Cat. No.:CAS No. 28994-41-4)

2-Benzylphenol

Cat. No.: B3025325
CAS No.: 28994-41-4
M. Wt: 184.23 g/mol
InChI Key: CDMGNVWZXRKJNS-UHFFFAOYSA-N
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Description

2-Benzylphenol, also known as this compound, is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 184.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B3025325 2-Benzylphenol CAS No. 28994-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

CDMGNVWZXRKJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0067428
Record name Phenol, 2-(phenylmethyl)-
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Molecular Weight

184.23 g/mol
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Physical Description

Liquid or crystals; mp = 20.2-20.9 deg C; [Merck Index] Light brown crystalline solid; mp = 50-54 deg C; [Alfa Aesar MSDS]
Record name o-Benzylphenol
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CAS No.

28994-41-4, 1322-51-6
Record name 2-Benzylphenol
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Record name Benzylphenol
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Record name Phenol, 2-(phenylmethyl)-
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Record name Benzylphenol
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Record name O-BENZYLPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of 2-Benzylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary chemical synthesis routes for 2-benzylphenol, a valuable intermediate in the pharmaceutical, agrochemical, and polymer industries.[1] The document details the prevalent synthetic methodologies, offering in-depth experimental protocols and a comparative analysis of various catalytic systems.

Core Synthesis Routes

The synthesis of this compound predominantly relies on the electrophilic aromatic substitution of phenol with a benzylating agent, a classic example of a Friedel-Crafts alkylation reaction.[1] However, alternative routes, such as the rearrangement of benzyl aryl ethers, offer different approaches to this important molecule.

Friedel-Crafts Benzylation of Phenol

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts benzylation of phenol.[1] This reaction involves the alkylation of phenol with a benzylating agent, typically benzyl chloride or benzyl alcohol, in the presence of a catalyst.[1] The hydroxyl group of phenol is a strongly activating ortho-, para-director, leading to the formation of both this compound and its isomer, 4-benzylphenol.[1] Consequently, achieving high regioselectivity for the ortho-product is a primary challenge.[1]

The choice of catalyst and reaction conditions plays a crucial role in determining the yield and, most importantly, the ortho/para product ratio.[1] Catalysts for this reaction can be broadly classified into Lewis acids, Brønsted acids, and heterogeneous catalysts.

Mechanism of Friedel-Crafts Benzylation:

The reaction proceeds via the formation of an electrophilic benzyl carbocation or a polarized complex from the benzylating agent, facilitated by the catalyst.[1] This electrophile is then attacked by the electron-rich phenol ring.[1]

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution Benzyl_Alcohol Benzyl Alcohol Benzyl_Carbocation Benzyl Carbocation Benzyl_Alcohol->Benzyl_Carbocation + Catalyst Catalyst Catalyst (e.g., H+) Phenol Phenol Water H₂O Intermediate Wheland Intermediate Phenol->Intermediate + Benzyl Carbocation This compound This compound Intermediate->this compound - H+ (ortho attack) 4-Benzylphenol 4-Benzylphenol Intermediate->4-Benzylphenol - H+ (para attack)

Figure 1: General mechanism of Friedel-Crafts benzylation of phenol.
  • Lewis Acids: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are effective in promoting the benzylation of phenol.[1][2] However, they often lead to a mixture of ortho- and para-isomers and can be difficult to handle and separate from the reaction mixture.[2]

  • Brønsted Acids: Strong Brønsted acids, particularly sulfuric acid (H₂SO₄), are also widely used catalysts.[1] This method can provide high yields of benzylphenol and is cost-effective.[3]

  • Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on developing solid acid catalysts. Activated alumina and zeolites are prominent examples that offer advantages such as easier separation, reusability, and often, higher selectivity towards the ortho-product.[1][4][5] Vapor-phase reactions over activated alumina have shown high yields of predominantly ortho-benzylphenol.[5][6]

Rearrangement of Benzyl Aryl Ethers

An alternative route to this compound involves the rearrangement of benzyl phenyl ether. This reaction can be catalyzed by acids like polyphosphoric acid (PPA).[7] The benzyl group migrates from the oxygen atom to a carbon atom on the aromatic ring, yielding a mixture of ortho- and para-benzylphenols. The regioselectivity of this rearrangement is influenced by the substitution pattern on both the phenolic and benzyl moieties.[7] While not as common as the direct Friedel-Crafts benzylation, this method can be a useful synthetic strategy, particularly in cases where the starting benzyl aryl ether is readily available.[8]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for various synthetic routes to this compound, highlighting the performance of different catalytic systems.

Benzylating AgentCatalyst/ConditionsTemperature (°C)Yield of this compound (%)Selectivity (ortho/para ratio)Reference(s)
Benzyl AlcoholActivated Alumina (pellets)180 (reflux)55High (no m,p-isomers detected)[1][4]
Benzyl AlcoholConcentrated H₂SO₄ (94%)140High (overall yield up to 87.4%)Ortho and para isomers formed[1][3]
Benzyl AlcoholBasic Metal Oxide (vapor phase)350-450>50 (ortho-benzylated phenols)High (83% for ortho-products)[2]
Benzyl AlcoholNiobium Phosphate (NbOPO₄)Not specified83 (total benzylation products)Not specified[9]
Benzyl ChlorideLewis Acid (e.g., AlCl₃)80-120Optimized yieldsControlled by conditions[5]
Benzyl ChlorideZeolite (faujasite-type)160-18085-95 (extrapolated)Directed to ortho position[5]
Benzyl Phenyl EtherPolyphosphoric Acid (PPA)15-100Varies (e.g., 60 for 2-benzyl-6-methylphenol)Dependent on substrate[7]

Experimental Protocols

Protocol 1: Ortho-Selective Benzylation of Phenol with Benzyl Alcohol using Activated Alumina

This protocol is adapted from a patented process demonstrating high selectivity for o-benzylphenol.[1][4]

Materials:

  • Phenol (564 g, 6.0 moles)

  • Benzyl alcohol (324 g, 3.0 moles)

  • Activated alumina pellets (e.g., CATAPAL SB), calcined (89 g)

  • Toluene (50 ml)

Equipment:

  • 2-liter, 3-necked flask

  • Thermometer

  • Mechanical stirrer

  • Dean-Stark trap with condenser

Procedure:

  • Charge the 3-necked flask with phenol, benzyl alcohol, activated alumina pellets, and toluene.

  • Heat the reaction mixture to reflux (approximately 180 °C) with gentle stirring, sufficient to agitate the liquid without disturbing the catalyst pellets.

  • Collect the water of reaction in the Dean-Stark trap.

  • The reaction is complete when the theoretical amount of water (approximately 54 ml) has been collected.

  • Monitor the progress of the reaction by gas chromatography.

  • After completion, cool the reaction mixture and decant the liquid to separate it from the catalyst.

  • The crude product can be purified by vacuum distillation to yield pure o-benzylphenol.

G Start Charge Flask Heat Heat to Reflux (~180°C) Start->Heat Phenol, Benzyl Alcohol, Activated Alumina, Toluene Collect_Water Collect Water in Dean-Stark Trap Heat->Collect_Water Monitor Monitor by GC Collect_Water->Monitor Reaction complete when ~54 ml H₂O collected Cool Cool Reaction Mixture Monitor->Cool Separate Decant Liquid from Catalyst Cool->Separate Purify Vacuum Distillation Separate->Purify End Pure this compound Purify->End

Figure 2: Experimental workflow for the synthesis of this compound using activated alumina.
Protocol 2: Benzylation of Phenol with Benzyl Alcohol using Sulfuric Acid

This protocol describes a high-yield synthesis of benzylphenol using a strong Brønsted acid catalyst.[1][3]

Materials:

  • Phenol

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (94%)

  • Petroleum ether

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Thermometer

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In a three-necked flask, charge phenol and sulfuric acid (5% by weight of phenol).

  • Heat the mixture to the desired reaction temperature (e.g., 140 °C) with constant stirring.

  • Gradually add benzyl alcohol to the mixture over a period of 2 hours using the dropping funnel. A molar ratio of phenol to benzyl alcohol of 6:1 is recommended for optimal yield.[1]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3 hours.

  • Cool the reaction mass to room temperature.

  • Dissolve the mixture in petroleum ether.

  • Neutralize the solution, followed by washing several times with distilled water.

  • Distill the organic layer at atmospheric pressure to remove unreacted reactants and the solvent.

  • The residual product, benzylphenol, is then purified by vacuum distillation.

Protocol 3: Rearrangement of Benzyl Phenyl Ether using Polyphosphoric Acid

This generalized protocol is based on the methodology for PPA-catalyzed benzyl rearrangement of benzyl aryl ethers.[7]

Materials:

  • Benzyl phenyl ether

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCE) or Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of benzyl phenyl ether (1.0 mmol) in 2.0 mL of DCE or toluene, add 200 mg of PPA at the desired reaction temperature (e.g., 15-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, work-up the reaction mixture with saturated NaHCO₃ and extract with ethyl acetate.

  • Dry the combined organic phases over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue using flash column chromatography (eluting with petroleum ether and ethyl acetate) to afford the this compound product.

Conclusion

The synthesis of this compound is a well-established process, with the Friedel-Crafts benzylation of phenol being the most prominent and versatile method. The choice of catalyst is paramount in controlling the regioselectivity and overall efficiency of the reaction. While traditional Lewis and Brønsted acids are effective, modern heterogeneous catalysts offer significant advantages in terms of product separation, catalyst reusability, and environmental impact. For researchers and professionals in drug development and chemical manufacturing, a thorough understanding of these synthetic routes and the variables that influence their outcomes is essential for the efficient and selective production of this compound. Alternative methods, such as the rearrangement of benzyl aryl ethers, provide additional synthetic strategies that may be advantageous in specific contexts.

References

2-Benzylphenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound, also known as o-benzylphenol or 2-hydroxydiphenylmethane, is an organic aromatic compound with the chemical formula C₁₃H₁₂O.[1][2] It consists of a phenol ring substituted with a benzyl group at the ortho position.[3] At room temperature, it typically exists as a white to off-white or pale yellow crystalline solid with a faint phenolic odor.[2][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Weight 184.23 g/mol [1][5][6]
Melting Point 21 - 55 °C[4][7]
49-51 °C[5][6][8]
52 °C[4]
Boiling Point 312 °C (at 760 mmHg)[4][5][6][9]
171-172 °C (at 15 Torr)[7][10]
Density 1.1102 g/cm³ (at 20 °C)[7][11]
1.0708 g/cm³[1]
Appearance White to off-white crystalline solid[1][12]
Colorless to red-pink crystals[12][13]

Table 2: Chemical and Solubility Properties of this compound

PropertyValueSource(s)
pKa 10.39 ± 0.30 (Predicted)[11][12][13]
Solubility in Water Practically insoluble[8][11][12][13]
Solubility in Organic Solvents Soluble in ethanol, acetone, chloroform, and methanol.[1][5][12]
Flash Point >109 °C (>230 °F)[8][9][13]
Refractive Index (nD20) 1.59945[11][13][14]

Table 3: Spectroscopic Data Identifiers for this compound

SpectroscopyData Availability / Reference
¹H NMR Available
¹³C NMR Available
Mass Spectrometry (GC-MS) Available
Infrared (IR) Spectroscopy Available
Raman Spectroscopy Available

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and evaluation of this compound are provided below.

Synthesis of this compound via Friedel-Crafts Alkylation

The synthesis of this compound is commonly achieved through the Friedel-Crafts benzylation of phenol.[2] This electrophilic aromatic substitution reaction involves the alkylation of phenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a catalyst.[2]

Materials:

  • Phenol

  • Benzyl alcohol

  • Catalyst (e.g., heterogeneous acid catalyst)

  • Petroleum ether

  • Dean-Stark apparatus

  • Reaction flask with a stirrer and dropping funnel

Procedure:

  • A mixture of phenol and the catalyst is placed in the reaction flask.

  • The mixture is heated to reflux (approximately 180 °C) with gentle stirring.

  • Benzyl alcohol is gradually added to the mixture over a period of 2 hours using the dropping funnel. A molar ratio of 6:1 (phenol to benzyl alcohol) is recommended.[2]

  • The water produced during the reaction is collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • The progress of the reaction can be monitored by gas chromatography.

  • After completion, the reaction mixture is cooled, and the liquid product is decanted to separate it from the catalyst.

  • The crude product is dissolved in petroleum ether, neutralized, and washed several times with distilled water.

  • The organic layer is distilled at atmospheric pressure to remove unreacted starting materials and the solvent.

  • The resulting benzylphenol is then purified by vacuum distillation.[2]

Determination of pKa

The acid dissociation constant (pKa) of a phenolic compound like this compound can be determined using various methods, including spectrometric and potentiometric titrations.

General Spectrometric Method:

  • A solution of this compound is prepared in a suitable solvent system (e.g., an acetonitrile-water mixture).[15]

  • The electronic absorption spectra of the solution are recorded at various pH values (typically ranging from 2.0 to 11.0).[15]

  • The changes in absorbance at a specific wavelength, corresponding to the phenolate ion formation, are measured as a function of pH.

  • The pKa value is then determined from the inflection point of the resulting sigmoid curve of absorbance versus pH.

Measurement of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

General Shake-Flask Method:

  • An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container.

  • The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Biological Activity and Experimental Workflows

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other phenolic compounds suggests potential antioxidant and antimicrobial activities.[4][7][12] The following sections describe general mechanisms and experimental workflows to assess these properties.

Potential Antioxidant Activity

Phenolic compounds can act as antioxidants through various mechanisms, primarily by donating a hydrogen atom to neutralize free radicals. This process is a key aspect of their protective effects against oxidative stress.

Antioxidant_Mechanism cluster_0 Radical Scavenging by this compound 2_Benzylphenol This compound (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Resonance Stabilized) 2_Benzylphenol->Phenoxyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Workflow for Antioxidant Assays

The antioxidant capacity of this compound can be evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Antioxidant_Assay_Workflow cluster_workflow Antioxidant Assay Workflow prep 1. Sample Preparation - Dissolve this compound in solvent - Prepare serial dilutions assay 2. Assay Execution (e.g., DPPH) - Add sample to radical solution - Incubate in the dark prep->assay measure 3. Measurement - Read absorbance with a spectrophotometer assay->measure analysis 4. Data Analysis - Calculate % inhibition - Determine IC50 value measure->analysis

Caption: A generalized workflow for in vitro antioxidant activity assessment.

Potential Antimicrobial Activity

Phenolic compounds are known to exhibit antimicrobial properties by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[7]

Experimental Workflow for Antimicrobial Assays

The antimicrobial efficacy of this compound can be determined using methods like the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Assay_Workflow cluster_workflow Antimicrobial Assay Workflow (Broth Microdilution) prep_compound 1. Compound Preparation - Prepare serial dilutions of this compound in a 96-well plate inoculate 3. Inoculation & Incubation - Add inoculum to each well - Incubate under appropriate conditions prep_compound->inoculate prep_inoculum 2. Inoculum Preparation - Prepare a standardized microbial suspension prep_inoculum->inoculate determine_mic 4. MIC Determination - Visually or spectrophotometrically assess microbial growth inoculate->determine_mic

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, supported by quantitative data and established experimental protocols. The information presented serves as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, facilitating further investigation into the applications of this versatile compound.

References

The Biological Activity of 2-Benzylphenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-benzylphenols are a class of aromatic organic compounds built upon a central phenol ring with a benzyl group attached at the ortho position. This structural motif is the foundation for a diverse range of molecules, including both naturally occurring bioactive compounds and synthetically derived molecules with tailored properties.[1] The significance of this structural class emerged with the isolation and characterization of neolignans from natural sources, such as magnolol and honokiol from Magnolia species.[1] These discoveries revealed a rich pharmacology, spurring further research into the synthesis and biological evaluation of novel 2-benzylphenol derivatives.[1] This guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on their antimicrobial, antioxidant, and anticancer properties.

Data Presentation

The biological efficacy of this compound derivatives has been demonstrated through a range of in vitro assays. The following tables summarize key quantitative data, providing a comparative analysis of their diverse biological activities.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 µM (~3.3 µg/mL)[2]
2-Benzyl benzimidazole hydrazone derivative (7)Bacillus subtilis62.5[3]
Benzyl phenyl sulfide derivative (5f)Methicillin-resistant Staphylococcus aureus (MRSA)2-64[4]
Benzyl phenyl sulfide derivative (5h)Methicillin-resistant Staphylococcus aureus (MRSA)2-64[4]
2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (8)Candida krusei31.25[1]
2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (8)Candida albicans isolate31.25[1]

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of 2-Hydroxy Benzyl Hydrazide Derivatives

Compound CodeDPPH Assay IC50 (µg/mL)Reference
C-1223.87[5][6]
C-285.64[5][6]
C-3162.18[5][6]
C-781.28[5][6]
C-12309.03[5][6]
Ascorbic Acid (Standard)30.20[5][6]

IC50: Half-maximal inhibitory concentration

Table 3: Anticancer Activity of Benzimidazole and Other Phenolic Derivatives

Compound/DerivativeCancer Cell LineIC50Reference
Benzimidazole derivative (4)A549 (Lung)40.32 µM[7]
Benzimidazole derivative (4)HepG2 (Liver)40.32 µM[7]
Cisplatin (Standard)A549 (Lung)9.87 µM[7]
Azomethine derivative (12b)SNB-75 (Brain)0.14 µM[8]
Azomethine derivative (7b)HOP-92 (Lung)0.73 µM[8]
Azomethine derivative (16a)HOP-92 (Lung)0.74 µM[8]
Azomethine derivative (27d)HOP-92 (Lung)0.81 µM[8]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Plates: Stock solutions of test compounds are prepared in a suitable solvent, typically DMSO. A serial dilution of the compounds is then performed in a 96- or 384-well microtiter plate.

  • Bacterial Inoculum Preparation: A fresh culture of the target bacterium is grown on an appropriate agar plate. Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.[9]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[1]

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A solution of DPPH is prepared in methanol or ethanol to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: A small volume of the test compound (dissolved in a suitable solvent) is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[10]

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small aliquot of the antioxidant sample is added to the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined as in the DPPH assay.[10]

Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength between 500 and 600 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects through various mechanisms, including the disruption of microbial cell membranes and the modulation of key cellular signaling pathways implicated in cell survival, proliferation, and apoptosis.

Putative Anticancer Signaling Pathways

Phenolic compounds have been shown to induce apoptosis in cancer cells by modulating critical signaling pathways such as the PI3K/Akt and MAPK pathways. While direct evidence for all this compound derivatives is still emerging, the following diagrams illustrate the putative mechanisms based on the known activities of similar compounds.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes Benzylphenol This compound Derivative Benzylphenol->PI3K inhibits Benzylphenol->Akt inhibits

Caption: Putative inhibition of the PI3K/Akt survival pathway by this compound derivatives.

MAPK_Pathway Stress Cellular Stress (e.g., Benzylphenol Derivative) ASK1 ASK1 Stress->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 activates MKK3_6 MKK3/6 ASK1->MKK3_6 activates JNK JNK MKK4_7->JNK activates AP1 AP-1 JNK->AP1 activates p38 p38 MKK3_6->p38 activates Apoptosis Apoptosis p38->Apoptosis promotes AP1->Apoptosis promotes Benzylphenol This compound Derivative Benzylphenol->ASK1 activates

Caption: Putative activation of pro-apoptotic JNK/p38 MAPK signaling by this compound derivatives.

Experimental Workflows

The discovery and evaluation of novel this compound derivatives often follow a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

Drug_Discovery_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Confirmation & Prioritization cluster_3 Secondary & Mechanistic Assays cluster_4 Lead Optimization Library This compound Derivative Library HTS High-Throughput Screening (e.g., Antimicrobial Assay) Library->HTS DoseResponse Dose-Response Studies (MIC/IC50 Determination) HTS->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR Antioxidant Antioxidant Assays (DPPH, ABTS, etc.) SAR->Antioxidant Anticancer In Vitro Anticancer Assays (e.g., MTT on various cell lines) SAR->Anticancer LeadOpt Lead Optimization (Chemical Modification) SAR->LeadOpt Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Anticancer->Mechanism Mechanism->LeadOpt

Caption: A generalized workflow for the discovery and evaluation of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with a wide range of biological activities, including significant antimicrobial, antioxidant, and anticancer potential. The data and protocols presented in this guide provide a solid foundation for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Future research should focus on expanding the library of synthesized derivatives, conducting more in-depth mechanistic studies to elucidate their precise modes of action, and performing in vivo studies to validate their therapeutic potential. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel therapeutic agents.

References

2-Benzylphenol: A Technical Overview of its Biological Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylphenol, also known as o-benzylphenol or 2-hydroxydiphenylmethane, is an aromatic organic compound with emerging interest in various biological applications. Structurally, it consists of a phenol ring substituted with a benzyl group at the ortho position. While its primary industrial applications have been in chemical synthesis, including the production of polymers and UV stabilizers, recent scientific interest has shifted towards its biological activities.[1] This technical guide provides an in-depth exploration of the known mechanisms of action of this compound in biological systems, with a focus on its antimicrobial and estrogenic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Core Mechanisms of Action

Current research indicates that this compound's biological effects are primarily centered around two key areas: antimicrobial activity and weak estrogenic activity. The underlying mechanisms are rooted in its phenolic structure, which allows for interactions with cellular membranes and specific receptor proteins.

Antimicrobial Activity

As a phenolic compound, this compound is understood to exert its antimicrobial effects primarily through the disruption of microbial cell membranes.[2] This general mechanism is shared by many phenols and is a cornerstone of their antiseptic and disinfectant properties.

Mechanism of Action: Membrane Disruption

The lipophilic nature of the benzyl group facilitates the partitioning of this compound into the lipid bilayer of microbial cell membranes. This intercalation disrupts the structural integrity and fluidity of the membrane, leading to several detrimental consequences for the microorganism:

  • Increased Permeability: The presence of this compound molecules within the membrane creates pores and increases its permeability to ions and other small molecules.

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic contents, such as ions, ATP, and nucleic acids.

  • Dissipation of Ion Gradients: The disruption of the proton motive force and other essential ion gradients across the membrane inhibits crucial cellular processes, including ATP synthesis and transport.

  • Enzyme Inactivation: Membrane-bound enzymes can be denatured or have their function impaired due to the altered lipid environment.

This cascade of events ultimately leads to the inhibition of microbial growth (bacteriostatic or fungistatic) and, at higher concentrations, cell death (bactericidal or fungicidal).

Estrogenic Activity

This compound has been identified as a compound with weak estrogenic activity.[2] This activity is attributed to its ability to bind to estrogen receptors (ERs), which are nuclear receptors that play a pivotal role in the regulation of gene expression.

Mechanism of Action: Estrogen Receptor Binding

The phenolic hydroxyl group of this compound is a key structural feature that allows it to mimic the natural estrogen, 17β-estradiol, and bind to the ligand-binding domain of estrogen receptors, primarily ERα and ERβ. The binding of this compound to these receptors can initiate a conformational change in the receptor protein, leading to its dimerization and subsequent binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction can modulate the transcription of these genes, leading to a physiological response.

It is important to note that the estrogenic potency of this compound is considered weak, particularly due to the ortho-positioning of the benzyl group, which may cause steric hindrance and affect the binding affinity to the estrogen receptor compared to para-substituted phenols.[2]

Quantitative Data

Despite the acknowledged antimicrobial and estrogenic activities of this compound, a comprehensive search of peer-reviewed scientific literature did not yield specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a range of microorganisms or EC50/IC50 values for estrogen receptor binding and activation. The following tables are provided as templates to be populated as such data becomes available through future research.

Table 1: Antimicrobial Activity of this compound (Illustrative)

Target Organism Assay Type MIC (µg/mL) Reference
Staphylococcus aureus Broth Microdilution Data not available -
Escherichia coli Broth Microdilution Data not available -
Candida albicans Broth Microdilution Data not available -

| Aspergillus niger | Broth Microdilution | Data not available | - |

Table 2: Estrogenic Activity of this compound (Illustrative)

Assay Receptor Endpoint Value Reference
Receptor Binding Assay ERα Ki (nM) Data not available -
Reporter Gene Assay ERα EC50 (µM) Data not available -

| Cell Proliferation Assay | ERα | EC50 (µM) | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activities of this compound.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

1. Preparation of Materials:

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Microbial culture: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • 96-well microtiter plates.
  • Sterile broth medium.

2. Assay Procedure:

  • Serial Dilution: A two-fold serial dilution of the this compound stock solution is prepared across the wells of a 96-well plate using the broth medium. This creates a gradient of compound concentrations.
  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
  • Controls:
  • Positive Control: Wells containing the microbial suspension in broth without the test compound to ensure microbial growth.
  • Negative Control: Wells containing only sterile broth to check for contamination.
  • Solvent Control: Wells containing the microbial suspension and the highest concentration of the solvent used to dissolve the test compound to ensure the solvent has no inhibitory effect.
  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

3. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Estrogenic Activity: Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay used to evaluate the estrogenic potential of a compound by measuring the activation of the human estrogen receptor α (hERα) expressed in yeast (Saccharomyces cerevisiae).[2]

1. Preparation of Materials:

  • Yeast strain: Saccharomyces cerevisiae genetically engineered to express the hERα and a reporter gene (e.g., lacZ for β-galactosidase) under the control of EREs.
  • Test compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO).
  • Positive control: 17β-estradiol.
  • Yeast culture medium.
  • 96-well microtiter plates.
  • Chromogenic substrate for β-galactosidase (e.g., CPRG - Chlorophenol red-β-D-galactopyranoside).

2. Assay Procedure:

  • Yeast Culture: The recombinant yeast is cultured in a suitable medium to a specific optical density.
  • Compound Exposure: The yeast culture is exposed to various concentrations of this compound, the positive control, and a solvent control in a 96-well plate.
  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 18-72 hours) to allow for receptor binding, gene transcription, and protein expression.

3. Reporter Gene Measurement:

  • The chromogenic substrate (CPRG) is added to each well.
  • If this compound has activated the estrogen receptor, the expressed β-galactosidase will metabolize CPRG, leading to a color change from yellow to red.
  • The plate is incubated to allow for color development.
  • The absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The estrogenic activity is quantified relative to the response produced by the positive control, 17β-estradiol.
  • An EC50 value (the concentration that produces 50% of the maximal response) can be calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

antimicrobial_mechanism cluster_membrane Microbial Cell Membrane (Lipid Bilayer) membrane Lipid Bilayer benzylphenol This compound intercalation Intercalation into Membrane benzylphenol->intercalation disruption Membrane Disruption & Increased Permeability intercalation->disruption leakage Leakage of Intracellular Contents (Ions, ATP) disruption->leakage dissipation Dissipation of Ion Gradients disruption->dissipation inhibition Inhibition of Growth / Cell Death leakage->inhibition dissipation->inhibition

Caption: General antimicrobial mechanism of this compound via membrane disruption.

broth_microdilution_workflow start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for the Broth Microdilution Assay.

yes_assay_pathway benzylphenol This compound er Estrogen Receptor (ERα) in Yeast Cytoplasm benzylphenol->er Enters cell binding Binding and Conformational Change dimerization Receptor Dimerization binding->dimerization translocation Nuclear Translocation dimerization->translocation ere Estrogen Response Element (ERE) on DNA translocation->ere Binds to transcription Transcription of Reporter Gene (lacZ) ere->transcription translation Translation to β-galactosidase transcription->translation color_change Substrate Conversion (Color Change) translation->color_change

Caption: Signaling pathway in the Yeast Estrogen Screen (YES) Assay.

Conclusion and Future Directions

This compound demonstrates clear biological activity, primarily as an antimicrobial agent through membrane disruption and as a weak estrogenic compound via estrogen receptor binding. While the qualitative aspects of these mechanisms are understood within the broader context of phenolic compounds, there is a notable absence of specific quantitative data for this compound in the public domain.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The established protocols outlined in this guide provide a clear path for the systematic evaluation of this compound's potency. Future research should prioritize:

  • Quantitative Antimicrobial Studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad panel of clinically relevant bacteria and fungi.

  • Quantitative Estrogenic Activity Studies: Characterizing the binding affinity (Ki) of this compound for ERα and ERβ and determining its functional potency (EC50) in various cell-based assays.

  • Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound to understand how modifications to its chemical structure impact its biological activities, potentially leading to the development of more potent and selective compounds.

  • Toxicology and Safety Profiling: Comprehensive assessment of the cytotoxic and broader toxicological profile of this compound is essential for any potential therapeutic or commercial application.

By addressing these knowledge gaps, the scientific community can fully elucidate the biological potential of this compound and its derivatives, paving the way for novel applications in medicine and biotechnology.

References

An In-depth Technical Guide to 2-Benzylphenol: Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-benzylphenol, a significant aromatic organic compound. It details the historical context of its discovery, its physicochemical properties, and established synthetic and analytical methodologies. This document is intended to be a core resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols and structured data for practical application.

Introduction

This compound, also known as o-benzylphenol or 2-hydroxydiphenylmethane, is an organic compound featuring a phenol ring substituted with a benzyl group at the ortho position.[1] While specific details of its initial discovery are not extensively documented, its origins are rooted in the early 20th-century explorations of phenol derivatives.[2] The significance of the this compound scaffold grew with the isolation and characterization of naturally occurring bioactive molecules like magnolol and honokiol from Magnolia species, which spurred further research into this class of compounds.[2] this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and industrial materials such as antioxidants and polymer stabilizers.[3]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₁₃H₁₂O[4]
Molecular Weight 184.23 g/mol
CAS Number 28994-41-4[3]
Melting Point 49-51 °C
Boiling Point 312 °C
Density ~1.012 g/cm³[3]
Solubility Soluble in methanol. Practically insoluble in water.
Appearance White to off-white crystalline solid.[3]

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol.[2] This electrophilic aromatic substitution reaction involves the benzylation of phenol using a benzylating agent in the presence of a catalyst.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts benzylation of phenol proceeds via the formation of a benzyl carbocation or a polarized complex from the benzylating agent, facilitated by a catalyst. This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating ortho-, para-director, leading to the formation of both this compound and 4-benzylphenol. The regioselectivity of the reaction is influenced by factors such as the choice of catalyst, solvent, and reaction temperature.

Friedel_Crafts_Benzylation_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution Benzyl_Alcohol Benzyl Alcohol Benzyl_Carbocation Benzyl Carbocation Benzyl_Alcohol->Benzyl_Carbocation Activation Catalyst Lewis Acid (e.g., AlCl₃) Intermediate Sigma Complex (Intermediate) Benzyl_Carbocation->Intermediate Electrophilic Attack Phenol Phenol Phenol->Intermediate Nucleophilic Attack 2_Benzylphenol This compound Intermediate->2_Benzylphenol Deprotonation

Mechanism of Friedel-Crafts Benzylation of Phenol.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound from phenol and benzyl alcohol using an activated alumina catalyst.

Materials:

  • Phenol (e.g., 564 g, 6.0 moles)

  • Benzyl alcohol (e.g., 324 g, 3.0 moles)

  • Activated alumina pellets (e.g., 89 g)

  • Toluene (e.g., 50 ml)

Equipment:

  • 2-liter, 3-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark trap with condenser

  • Heating mantle

Procedure:

  • Charge the 3-necked flask with phenol, benzyl alcohol, activated alumina pellets, and toluene.

  • Heat the reaction mixture to reflux (approximately 180 °C) with gentle stirring.

  • Collect the water of reaction in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • Monitor the progress of the reaction by gas chromatography.

  • After completion, cool the reaction mixture and decant the liquid to separate it from the catalyst.

  • The crude product is then purified by vacuum distillation.

Synthesis_Workflow Start Start: Charge Reactants Reaction Heat to Reflux (180°C) Collect Water in Dean-Stark Trap Start->Reaction Monitoring Monitor by GC Reaction->Monitoring Workup Cool and Decant Reaction->Workup Reaction Complete Monitoring->Reaction Continue until complete Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product

Generalized workflow for the synthesis of this compound.

Purification of this compound

Vacuum Distillation

Crude this compound is effectively purified by vacuum distillation to remove unreacted starting materials and higher boiling point byproducts.

Equipment:

  • Distillation flask

  • Vigreux column

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Manometer

  • Heating mantle

Procedure:

  • Assemble the distillation apparatus.

  • Add the crude this compound to the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly apply vacuum to the system, monitoring the pressure with a manometer. A typical vacuum for this distillation is in the range of 1-10 mmHg.

  • Once a stable vacuum is achieved, gently heat the distillation flask.

  • Collect any low-boiling impurities in a separate receiving flask.

  • As the temperature at the distillation head stabilizes, collect the main fraction of this compound in a clean, pre-weighed receiving flask.

Recrystallization

For further purification, this compound can be recrystallized.

Procedure:

  • Dissolve the solid this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly.

  • Filter the hot solution to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice-water bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the purified crystals, weigh them, and determine the melting point to assess purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1.1. 1H NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5][6]

  • Ensure the sample is fully dissolved and the solution is homogeneous.[7]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.[6]

Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 s

    • Acquisition Time (aq): ~3-4 s

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum manually.

  • Apply a baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7]

  • Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

5.1.2. 13C NMR Spectroscopy Protocol

Sample Preparation:

  • Prepare a more concentrated solution (50-100 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance and sensitivity of the 13C nucleus.[8]

Data Acquisition:

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 s

Data Processing:

  • Similar to 1H NMR, including Fourier transform, phasing, baseline correction, and referencing (e.g., CDCl₃ at 77.16 ppm).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol (KBr Pellet Method):

Sample Preparation:

  • Grind 1-2 mg of dry, purified this compound into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.[9]

  • Gently mix the this compound and KBr, then grind the mixture thoroughly to ensure a homogenous dispersion.[9]

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[9]

Data Acquisition:

  • Instrument: FT-IR spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Acquire a background spectrum of a pure KBr pellet.

  • Acquire the sample spectrum.

Data Analysis:

  • The spectrum should be displayed in terms of transmittance or absorbance.

  • Identify the characteristic absorption bands for the functional groups present in this compound (e.g., O-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-O stretch).

Mass Spectrometry (MS)

Protocol (Electron Ionization - Mass Spectrometry):

Sample Introduction:

  • If coupled with Gas Chromatography (GC-MS), dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

  • For direct insertion, place a small amount of the solid sample on a probe.

Data Acquisition:

  • Ionization Method: Electron Ionization (EI).[10]

  • Ionization Energy: 70 eV (standard).[10]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: e.g., m/z 40-400.

Data Analysis:

  • Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (184.23 g/mol ).

  • Analyze the fragmentation pattern to confirm the structure. Common fragments would include those corresponding to the loss of the benzyl group or other characteristic fragments.

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, related phenolic compounds are known to possess various properties, including antioxidant, anti-inflammatory, and weak estrogenic effects.[11] The following section provides a generalized overview and a representative signaling pathway that could be investigated for this compound based on the activities of similar molecules.

Potential Biological Activities
  • Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals due to the hydrogen-donating ability of the hydroxyl group. The antioxidant capacity of this compound can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[12]

  • Anti-inflammatory Activity: Some phenolic compounds exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammation, such as the NF-κB pathway.

  • Estrogenic Activity: this compound has been reported to exhibit weak estrogenic activity, which can be assessed using assays like the Yeast Estrogen Screen (YES).[11]

Representative Signaling Pathway: Antioxidant Response

The antioxidant activity of phenolic compounds can involve the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Antioxidant_Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Benzylphenol This compound (Potential Modulator) Benzylphenol->Keap1_Nrf2 Modulates Nrf2_Dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_Dissociation Nrf2_Translocation Nrf2 Translocation to Nucleus Nrf2_Dissociation->Nrf2_Translocation ARE_Binding Nrf2 binds to ARE Nrf2_Translocation->ARE_Binding Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE_Binding->Gene_Expression Cellular_Protection Cellular Protection Gene_Expression->Cellular_Protection

Potential Nrf2-ARE antioxidant signaling pathway for this compound.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of this compound, from its historical context to practical experimental protocols for its synthesis, purification, and characterization. The structured data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, analytical chemistry, and drug development. While the direct biological activity of this compound is an area requiring further investigation, the information provided on related compounds and potential pathways offers a foundation for future studies.

References

An In-depth Technical Guide to 2-Benzylphenol and Its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-benzylphenol, its chemical properties, synthesis, and the significant biological activities of its naturally occurring derivatives, magnolol and honokiol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, pharmacology, and drug development.

This compound: Core Chemical Information

This compound is an organic aromatic compound that serves as a crucial intermediate in the synthesis of a variety of other chemical compounds.[1]

Molecular Structure and CAS Number

The foundational chemical identity of this compound is defined by its molecular structure and CAS (Chemical Abstracts Service) number, which are essential for its unambiguous identification in research and regulatory contexts.

Molecular Structure:

Key Identifiers:

IdentifierValue
CAS Number 28994-41-4
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.24 g/mol
IUPAC Name This compound
Synonyms 2-Hydroxydiphenylmethane, α-Phenyl-o-cresol

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol with a benzylating agent. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

  • Phenol

  • Benzyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve phenol (1.0 equivalent) in dichloromethane.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents).

  • Addition of Benzylating Agent: Add benzyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to yield pure this compound.

Bioactive Derivatives: Magnolol and Honokiol

While this compound is primarily a synthetic intermediate, its naturally occurring derivatives, magnolol and honokiol, are of significant interest in drug development due to their wide range of biological activities.[2][3] These isomeric biphenolic compounds are the primary active constituents of Magnolia officinalis bark.[2]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of magnolol and honokiol from various studies.

Table 1: Anti-inflammatory Activity

CompoundAssayTarget/Cell LineIC₅₀ / InhibitionReference
Magnolol NF-κB Luciferase ReporterTHP-1 cells44.8% inhibition at 15 µM[2][4]
Honokiol NF-κB Luciferase ReporterTHP-1 cells42.3% inhibition at 15 µM[2][4]
Magnolol Cyclooxygenase-2 (Cox-2) Activity-45.8% inhibition at 15 µM[2][4]
Honokiol Cyclooxygenase-2 (Cox-2) Activity-66.3% inhibition at 15 µM[2][4]
4-O-methylhonokiol NO GenerationRaw 264.7 cellsIC₅₀ = 9.8 µM[5]

Table 2: Anticancer and Cytotoxic Activity

CompoundCell LineActivityEC₅₀ / IC₅₀Reference
Honokiol & Magnolol (Co-treatment) U87MG and LN229 (Glioblastoma)Proliferation Inhibition-[6]
Honokiol Mammalian cellsCytotoxicity> 50 µM[7]
Magnolol Mammalian cellsCytotoxicity> 50 µM[7]

Table 3: Antiparasitic Activity

CompoundOrganismActivityEC₅₀Reference
Honokiol Ascaris suum larvaeInhibition of motility8.128 µM[7]
Magnolol Ascaris suum larvaeInhibition of motility11.08 µM[7]
Honokiol Caenorhabditis elegansInhibition of motility109.0 µM[7]
Magnolol Caenorhabditis elegansInhibition of motility106.6 µM[7]
Experimental Protocol: Extraction and Purification of Magnolol and Honokiol

This protocol outlines a method for the isolation of magnolol and honokiol from Magnolia officinalis bark.

Materials:

  • Dried Magnolia officinalis bark

  • Methanol

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

  • Sodium hydroxide (NaOH)

  • Acetic acid

Equipment:

  • Grinder

  • Soxhlet apparatus

  • Rotary evaporator

  • Apparatus for column chromatography

  • pH meter

Procedure:

  • Extraction: Grind the dried Magnolia officinalis bark into a fine powder. Extract the powder with methanol using a Soxhlet apparatus.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Dissolve the crude extract in ethyl acetate and wash with water to remove water-soluble impurities.

  • Alkali-Acid Separation of Honokiol:

    • Dissolve the ethyl acetate extract in a dilute aqueous solution of sodium hydroxide.

    • Carefully adjust the pH to approximately 11 with acetic acid to precipitate the crude honokiol.[8]

    • Filter and dry the precipitate. The filtrate will contain magnolol.

  • Purification of Honokiol: Recrystallize the crude honokiol or purify it further using silica gel column chromatography with an n-hexane-ethyl acetate solvent system.

  • Isolation of Magnolol: Acidify the filtrate from step 4 to a pH of around 7 with acetic acid to precipitate crude magnolol.

  • Purification of Magnolol: Purify the crude magnolol by silica gel column chromatography using an n-hexane-ethyl acetate solvent system.[9]

Mechanism of Action: Modulation of Signaling Pathways

Magnolol and honokiol exert their diverse biological effects by modulating key intracellular signaling pathways, with the NF-κB pathway being a prominent target for their anti-inflammatory actions.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as cytokines, chemokines, and enzymes like COX-2 and iNOS.

Magnolol and honokiol have been shown to inhibit NF-κB activation.[2][4][10] Their mechanism involves interfering with the downstream signaling cascade of MEKK-1, an upstream kinase of the IKK complex.[2][4] By inhibiting this pathway, magnolol and honokiol effectively suppress the production of inflammatory mediators.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Pro-inflammatory_Stimuli->Receptor MEKK1 MEKK-1 Receptor->MEKK1 activates IKK_complex IKK Complex MEKK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex sequesters Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex NFkB_translocated NF-κB (p50/p65) NFkB_complex->NFkB_translocated translocates Magnolol_Honokiol Magnolol & Honokiol Magnolol_Honokiol->MEKK1 inhibits downstream signaling DNA DNA (κB site) NFkB_translocated->DNA binds to Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Gene_Transcription activates

Caption: Inhibition of the NF-κB signaling pathway by magnolol and honokiol.

Modulation of Other Key Pathways

In addition to the NF-κB pathway, magnolol and honokiol have been shown to influence other critical cellular signaling cascades:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Honokiol and magnolol can modulate this pathway, which is often hyperactivated in cancer cells, contributing to their anti-cancer effects.[6][10] Co-treatment with honokiol and magnolol has been shown to decrease the activation of PI3K and Akt in glioblastoma cells.[6]

  • AMPK Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Activation of AMPK can inhibit anabolic pathways, such as lipid synthesis, and stimulate catabolic pathways, such as fatty acid oxidation. A combination of honokiol and magnolol has been found to activate AMPK, which in turn inhibits the SREBP-1c pathway involved in hepatic steatosis.[11]

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Biological Activity & Mechanism Magnolia_Bark Magnolia officinalis Bark Extraction Soxhlet Extraction (Methanol) Magnolia_Bark->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Alkali_Acid_Separation Alkali-Acid Separation Crude_Extract->Alkali_Acid_Separation Crude_Honokiol Crude Honokiol Alkali_Acid_Separation->Crude_Honokiol Crude_Magnolol Crude Magnolol Alkali_Acid_Separation->Crude_Magnolol Purification_H Column Chromatography Crude_Honokiol->Purification_H Purification_M Column Chromatography Crude_Magnolol->Purification_M Pure_Honokiol Pure Honokiol Purification_H->Pure_Honokiol Bioassays Biological Assays (Anti-inflammatory, Anticancer, etc.) Pure_Honokiol->Bioassays Mechanism_Studies Mechanism of Action Studies (Western Blot, Reporter Assays) Pure_Honokiol->Mechanism_Studies Pure_Magnolol Pure Magnolol Purification_M->Pure_Magnolol Pure_Magnolol->Bioassays Pure_Magnolol->Mechanism_Studies Quantitative_Data Quantitative Data (IC50, EC50) Bioassays->Quantitative_Data Signaling_Pathway Signaling Pathway Modulation Mechanism_Studies->Signaling_Pathway

Caption: Experimental workflow from extraction to mechanism of action studies.

Conclusion

This compound serves as a valuable scaffold in chemical synthesis. Its naturally occurring derivatives, magnolol and honokiol, exhibit a remarkable breadth of biological activities, making them promising candidates for further investigation in drug development. Their ability to modulate key signaling pathways, such as NF-κB, PI3K/Akt, and AMPK, underscores their therapeutic potential in a variety of diseases, including inflammatory disorders, cancer, and metabolic conditions. This guide provides a foundational understanding for researchers to explore the synthesis, biological evaluation, and mechanistic elucidation of this compound and its derivatives.

References

The Solubility and Stability of 2-Benzylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility and stability of 2-Benzylphenol, providing key data, experimental protocols, and workflow visualizations.

Introduction

This compound (also known as α-Phenyl-o-cresol or 2-hydroxydiphenylmethane) is an aromatic organic compound with a benzyl group attached to a phenol ring.[1] Its molecular structure lends it to applications as a precursor in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of antioxidants.[1] Understanding the solubility and stability of this compound is critical for its effective use in these applications, from designing synthetic reactions to formulating stable products.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes tabulated quantitative and qualitative solubility data in various solvents, a discussion of its chemical stability, and detailed experimental protocols for determining these properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC₁₃H₁₂O
Molecular Weight184.23 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point49-51 °C
Boiling Point312 °C
pKa10.39 ± 0.30 (Predicted)

Sources:[2]

Solubility of this compound

The solubility of this compound is dictated by its molecular structure, which contains both a polar hydroxyl group and nonpolar benzyl and phenyl rings.[1] This dual nature results in good solubility in many organic solvents and limited solubility in water.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in selected solvents are summarized in Table 2.

SolventSolubilityTemperature
Methanol100 mg/mL (1 g/10 mL)Not Specified
95% Ethanol50 mg/mLNot Specified

Sources:[2]

Qualitative Solubility Profile

Qualitative descriptions of this compound's solubility are provided in Table 3.

SolventSolubility Description
WaterPractically insoluble / Limited
EthanolSoluble
AcetoneSoluble
ChloroformSoluble
Diethyl EtherSoluble

Sources:[1]

The general principle of "like dissolves like" governs its solubility, with the large nonpolar surface area of the benzene rings favoring dissolution in organic solvents.[1] The solubility of this compound, like many organic compounds, is expected to increase with temperature.[1]

Stability of this compound

This compound is generally considered stable under standard laboratory conditions.[1] However, its stability can be compromised by exposure to certain chemical agents and environmental factors.

General Stability
  • Standard Conditions: Stable at room temperature in a solid state.[1]

  • Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4] Contact with these substances may lead to decomposition.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[3][4]

Stability Under Various Conditions

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).

  • After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection and Preparation: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Quantitatively dilute the filtered sample with the solvent to a concentration within the analytical range of the chosen quantification method.

Quantification:

  • HPLC Method: Analyze the diluted sample using a validated HPLC method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of this compound.

  • UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a standard curve.

Data Reporting: The solubility is reported in units such as mg/mL or g/L.

Protocol for Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting forced degradation studies and analyzing the stability of this compound using a stability-indicating HPLC method.

Objective: To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers for mobile phase

  • HPLC system with a photodiode array (PDA) or UV detector

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

Part A: Forced Degradation Studies

  • Acid Hydrolysis: Prepare a solution of this compound in a dilute HCl solution (e.g., 0.1 M HCl). Heat the solution (e.g., at 60-80 °C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Prepare a solution of this compound in a dilute NaOH solution (e.g., 0.1 M NaOH). Keep at room temperature or heat gently for a specified time. Neutralize the solution before analysis.

  • Oxidation: Prepare a solution of this compound in a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of this compound to elevated temperature (e.g., 80 °C) in an oven for a specified period. Also, prepare a solution of this compound and expose it to the same thermal stress.

  • Photostability: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

Part B: Development of a Stability-Indicating HPLC Method

  • Initial Method Development: Use a reverse-phase C18 column. Screen different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with water or buffer) and gradients to achieve separation of the parent this compound peak from any degradation products formed during the forced degradation studies.

  • Method Validation: The developed method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key aspect is to demonstrate that the method can accurately quantify this compound in the presence of its degradation products.

Part C: Stability Analysis

  • Analyze the samples from the forced degradation studies using the validated stability-indicating HPLC method.

  • Determine the percentage of this compound remaining and the percentage of each degradation product formed.

  • The rate of degradation under different conditions can be determined by analyzing samples at various time points.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Shake at constant temperature (24-72 hours) prep3->equil1 equil2 Let stand to settle (≥2 hours) equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter through 0.45 µm filter samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Quantify concentration (HPLC or UV-Vis) samp3->samp4 result Solubility Data (mg/mL or g/L) samp4->result Calculate Solubility G Workflow for Stability Assessment cluster_stress Forced Degradation cluster_hplc HPLC Method cluster_analysis Analysis stress1 Acid/Base Hydrolysis analysis1 Analyze Stressed Samples stress1->analysis1 stress2 Oxidation (H₂O₂) stress2->analysis1 stress3 Thermal Stress stress3->analysis1 stress4 Photostability stress4->analysis1 hplc1 Develop Separation Method hplc2 Validate Method (ICH) hplc1->hplc2 hplc2->analysis1 analysis2 Quantify Parent and Degradants analysis1->analysis2 analysis3 Determine Degradation Rate analysis2->analysis3 result Stability Profile analysis3->result Assess Stability

References

Spectroscopic Profile of 2-Benzylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Benzylphenol (CAS No: 28994-41-4), a significant chemical intermediate. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.28 - 7.15m5HAr-H (Benzyl group)
7.12 - 7.05m2HAr-H (Phenolic ring)
6.90 - 6.82m2HAr-H (Phenolic ring)
4.95s1HOH
4.01s2HCH₂

Note: Data was predicted using a standard NMR prediction engine. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
154.2C -OH
140.5Ar-C (Quaternary, Benzyl)
130.8Ar-C H (Phenolic ring)
128.9Ar-C H (Phenolic ring)
128.6Ar-C H (Benzyl ring)
128.5Ar-C H (Benzyl ring)
126.2Ar-C H (Benzyl ring)
121.3Ar-C H (Phenolic ring)
115.8Ar-C H (Phenolic ring)
35.7C H₂

Note: Data was predicted using a standard NMR prediction engine. Actual experimental values may vary.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3540Strong, BroadO-H stretch
3060 - 3020MediumAromatic C-H stretch
2920MediumAliphatic C-H stretch
1590StrongAromatic C=C stretch
1495StrongAromatic C=C stretch
1455StrongCH₂ bend
1220StrongC-O stretch
750StrongOrtho-disubstituted C-H bend
700StrongMonosubstituted C-H bend

Note: Data interpreted from the NIST WebBook IR spectrum.[1]

Table 4: Mass Spectrometry Data
m/zRelative AbundanceProposed Fragment
184High[M]⁺ (Molecular Ion)
183Moderate[M-H]⁺
106High[C₇H₅O]⁺

Note: Data sourced from PubChem.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

  • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Processing: Fourier transform the FID, phase correct the spectrum, and set the reference (e.g., TMS at 0.00 ppm).

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR Spectrometer.

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

  • Processing: Fourier transform the FID, phase correct the spectrum, and set the reference (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of this compound directly onto the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded prior to the sample scan.

Mass Spectrometry (MS)

1. Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound.

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC.

2. GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR) or Dissolved in Volatile Solvent (for MS) Sample->Solid_Sample NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectrometer Solid_Sample->IR MS GC-MS Solid_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Theoretical and Computational Modeling of 2-Benzylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylphenol is an aromatic organic compound with potential applications in chemical synthesis and as a precursor for more complex molecules. Despite its relevance, dedicated theoretical studies and computational modeling of this compound are not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of its known physicochemical properties and outlines established computational methodologies that can be applied to investigate its behavior at a molecular level. By leveraging computational techniques such as Density Functional Theory (DFT), molecular dynamics (MD), and molecular docking, researchers can predict its structural, electronic, and interactive properties, thereby guiding experimental design and accelerating discovery. This document serves as a foundational resource for initiating in-depth computational analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound, compiled from various chemical databases, is presented below. These values are crucial for parameterizing computational models and for the validation of theoretical calculations.

PropertyValueSource
Molecular Formula C₁₃H₁₂O[PubChem][1]
Molecular Weight 184.23 g/mol [PubChem][1]
IUPAC Name This compound[PubChem][1]
CAS Number 28994-41-4[Sigma-Aldrich]
Melting Point 49-51 °C (lit.)[Sigma-Aldrich]
Boiling Point 312 °C (lit.)[Sigma-Aldrich]
SMILES C1=CC=C(C=C1)CC2=CC=CC=C2O[PubChem][1]
InChI InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14H,10H2[PubChem][1]

Theoretical Framework and Computational Methodologies

While specific computational studies on this compound are scarce, the following sections detail standard and robust protocols for the theoretical investigation of phenolic and benzyl-containing compounds. These methodologies can be directly adapted for this compound.

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic structure, reactivity, and spectroscopic properties of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Structure Preparation: The 3D coordinates of this compound can be generated using molecular building software (e.g., Avogadro, ChemDraw) and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

  • Computational Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS is required.

  • Methodology:

    • Functional: The B3LYP hybrid functional is a common and reliable choice for organic molecules.[2]

    • Basis Set: The 6-311++G(d,p) basis set is recommended for a good description of electron distribution, including polarization and diffuse functions.[3]

  • Calculation Type:

    • Geometry Optimization: An optimization calculation should be performed to find the lowest energy conformation of the molecule.

    • Frequency Analysis: A frequency calculation should follow the optimization to confirm that the obtained structure is a true minimum (i.e., no imaginary frequencies) and to predict vibrational spectra (e.g., IR, Raman).

  • Output Analysis: The output will provide optimized geometric parameters (bond lengths, angles, dihedrals), electronic properties (dipole moment, HOMO-LUMO gap), and thermodynamic data.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with a solvent or a biological macromolecule.

Experimental Protocol: MD Simulation in an Aqueous Environment

  • Force Field Selection: A classical force field suitable for organic molecules, such as GROMOS, AMBER, or CHARMM, should be chosen. The force field parameters for this compound may need to be generated if they are not already available.

  • System Setup:

    • Place the optimized this compound structure in the center of a periodic box.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system if necessary.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) in NVT (constant volume) and NPT (constant pressure) ensembles, respectively.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space adequately.

  • Trajectory Analysis: Analyze the resulting trajectory to study conformational changes, hydrogen bonding dynamics, and solvent interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, which is crucial in drug discovery for identifying potential biological targets.

Experimental Protocol: Molecular Docking of this compound to a Target Protein

  • Ligand and Receptor Preparation:

    • Prepare the 3D structure of this compound and assign partial charges.

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Software: Use a molecular docking program such as AutoDock, Glide, or GOLD.

  • Binding Site Definition: Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking and Scoring:

    • Run the docking algorithm to generate a series of possible binding poses for this compound within the defined binding site.

    • The software will use a scoring function to rank the poses based on their predicted binding affinity.

  • Analysis of Results: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the protein residues.

Visualizations of Computational Workflows and Structures

The following diagrams, generated using the DOT language, illustrate key aspects of the computational modeling of this compound.

Molecular Structure for Computational Input

Caption: 2D representation of the this compound molecule for computational input.

General Workflow for Computational Modeling

G cluster_input Input Preparation cluster_methods Computational Methods cluster_output Output Analysis mol_structure Molecular Structure (this compound) dft DFT Calculations mol_structure->dft md MD Simulations mol_structure->md docking Molecular Docking mol_structure->docking target_protein Target Protein (from PDB) target_protein->docking electronic_prop Electronic Properties dft->electronic_prop conformational_analysis Conformational Dynamics md->conformational_analysis binding_affinity Binding Affinity & Pose docking->binding_affinity

Caption: A generalized workflow for the computational modeling of a small molecule.

Hypothetical Signaling Pathway Investigation

G cluster_investigation Investigation of this compound's Biological Activity benzylphenol This compound receptor Putative Receptor benzylphenol->receptor Binding (Docking) kinase_cascade Kinase Cascade receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway to investigate the effects of this compound.

Conclusion

References

Methodological & Application

Synthesis of 2-Benzylphenol from Benzyl Chloride and Phenol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-benzylphenol via the Friedel-Crafts alkylation of phenol with benzyl chloride. This reaction is a cornerstone of electrophilic aromatic substitution and a key method for producing benzylphenols, which are valuable intermediates in the pharmaceutical, agrochemical, and material science sectors.

Introduction

The benzylation of phenol with benzyl chloride is a classic example of a Friedel-Crafts alkylation reaction.[1] In this electrophilic aromatic substitution, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to generate a benzyl carbocation or a polarized complex, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the formation of a mixture of this compound and 4-benzylphenol. Controlling the regioselectivity to favor the ortho-isomer is a primary challenge in this synthesis. Factors influencing the ortho/para product ratio include the choice of catalyst, solvent, temperature, and reaction time.

Reaction Mechanism and Regioselectivity

The reaction proceeds through the initial formation of an electrophilic species from benzyl chloride, facilitated by the Lewis acid catalyst. This electrophile is then attacked by the nucleophilic phenol ring. The hydroxyl group's directing effect leads to substitution at the ortho and para positions. The ratio of these isomers is influenced by both kinetic and thermodynamic factors. While the para position is often sterically favored, ortho-selectivity can be enhanced under certain conditions, for instance, by using specific catalysts or by running the reaction at lower temperatures.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following tables summarize quantitative data from various synthetic approaches to benzylphenol, highlighting the impact of different catalysts and benzylating agents on yield and regioselectivity.

Benzylating AgentCatalystPhenol:Benzyl Chloride Molar RatioTemperature (°C)Reaction Time (h)This compound Yield (%)4-Benzylphenol Yield (%)Catalyst Loading
Benzyl ChlorideAlCl₃2:125-304~40-50~30-400.25 eq
Benzyl ChlorideZeolite (H-Y)5:11206High o-selectivityLowNot specified
Benzyl ChlorideIron(III) chlorideNot specified801GoodNot specifiedCatalytic

Note: The data for the AlCl₃ catalyzed reaction is a representative summary from general Friedel-Crafts literature, as specific, detailed quantitative reports for this exact transformation can vary. Yields are highly dependent on the precise reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride Catalyst

This protocol describes a standard laboratory procedure for the Friedel-Crafts alkylation of phenol with benzyl chloride using aluminum chloride as the catalyst.

Materials:

  • Phenol (18.8 g, 0.2 mol)

  • Benzyl chloride (12.65 g, 0.1 mol)

  • Anhydrous aluminum chloride (AlCl₃) (3.34 g, 0.025 mol)

  • Dichloromethane (anhydrous, 100 mL)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, add anhydrous aluminum chloride (3.34 g) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of phenol (18.8 g) and benzyl chloride (12.65 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of this compound and 4-benzylphenol, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[2] Alternatively, fractional distillation under reduced pressure can be employed for separation.[2]

Expected Outcome:

The reaction typically yields a mixture of this compound and 4-benzylphenol. The ratio of the isomers is sensitive to the reaction conditions.

Protocol 2: Ortho-Selective Benzylation using Activated Alumina

This protocol is adapted from a method demonstrating high selectivity for the ortho-product using a heterogeneous catalyst.[1]

Materials:

  • Phenol (564 g, 6.0 mol)

  • Benzyl alcohol (324 g, 3.0 mol)

  • Activated alumina pellets (89 g)

  • Toluene (50 mL)

Equipment:

  • 3-necked round-bottom flask (2 L)

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark trap with condenser

Procedure:

  • Reaction Setup: Charge the 3-necked flask with phenol, benzyl alcohol, activated alumina pellets, and toluene.

  • Reaction: Heat the mixture to reflux (approximately 180 °C) with gentle stirring. Collect the water of reaction in the Dean-Stark trap.

  • Monitoring: The reaction is complete when the theoretical amount of water (approximately 54 mL) has been collected. The progress can also be monitored by gas chromatography.[1]

  • Isolation: After completion, cool the reaction mixture and decant the liquid to separate it from the catalyst.

  • Purification: The crude product can be purified by vacuum distillation to yield pure o-benzylphenol.[1]

Visualizations

Reaction Pathway

reaction_pathway Friedel-Crafts Benzylation of Phenol cluster_reactants Reactants cluster_products Products phenol Phenol attack Nucleophilic Attack phenol->attack benzyl_chloride Benzyl Chloride intermediate Electrophilic Complex [C₆H₅CH₂⁺ AlCl₄⁻] benzyl_chloride->intermediate Activation catalyst AlCl₃ (Catalyst) catalyst->intermediate intermediate->attack sigma_complex_ortho σ-complex (ortho) attack->sigma_complex_ortho sigma_complex_para σ-complex (para) attack->sigma_complex_para deprotonation_ortho Deprotonation sigma_complex_ortho->deprotonation_ortho deprotonation_para Deprotonation sigma_complex_para->deprotonation_para product_ortho This compound deprotonation_ortho->product_ortho product_para 4-Benzylphenol deprotonation_para->product_para

Caption: Reaction pathway for the Friedel-Crafts benzylation of phenol.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup reactants Add Phenol, Benzyl Chloride, and Dichloromethane setup->reactants catalyst_addition Cool to 0°C and Add AlCl₃ reactants->catalyst_addition reaction Stir at Room Temperature catalyst_addition->reaction workup Quench with HCl and Extract reaction->workup wash Wash Organic Layer (HCl, H₂O, NaHCO₃, Brine) workup->wash dry Dry over MgSO₄ and Concentrate wash->dry purification Purify by Column Chromatography or Distillation dry->purification product This compound purification->product end End product->end

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: 2-Benzylphenol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-benzylphenol as a versatile precursor in organic synthesis. The document details its application in the synthesis of bioactive molecules and other valuable chemical entities, providing detailed experimental protocols, quantitative data, and visualizations of key chemical transformations.

Introduction

This compound, also known as o-benzylphenol or 2-hydroxydiphenylmethane, is an aromatic organic compound that serves as a valuable building block in the synthesis of a wide range of more complex molecules.[1][2] Its structure, featuring a reactive phenolic hydroxyl group and two aromatic rings, allows for diverse functionalization, making it an important intermediate in the pharmaceutical, agrochemical, and materials science industries.[3] This document focuses on its application as a precursor for the synthesis of bioactive compounds, such as neolignans, and other useful organic molecules.

Synthesis of this compound

The most common method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol with a benzylating agent, such as benzyl alcohol or benzyl chloride, in the presence of a catalyst.[3] The choice of catalyst is crucial for achieving high regioselectivity for the desired ortho-substituted product over the para-substituted isomer.[3]

Quantitative Data for this compound Synthesis
CatalystBenzylating AgentPhenol:Benzyl Alcohol Molar RatioTemperature (°C)Reaction Time (h)This compound Yield (%)4-Benzylphenol Yield (%)Reference
Activated AluminaBenzyl Alcohol2:1180Not SpecifiedHigh selectivity for o-isomerNot Specified[4]
Sulfuric AcidBenzyl Alcohol6:11405High YieldNot Specified[4]
Niobium Phosphate (NbOPO4)Benzyl AlcoholNot SpecifiedNot SpecifiedNot SpecifiedPart of 83% total benzylated productPart of 83% total benzylated product
Experimental Protocol: Ortho-Selective Benzylation of Phenol

This protocol is adapted from a procedure demonstrating high selectivity for the formation of this compound.[4]

Materials:

  • Phenol (564 g, 6.0 moles)

  • Benzyl alcohol (324 g, 3.0 moles)

  • Activated alumina pellets (89 g)

  • Toluene (50 mL)

Equipment:

  • 2 L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark trap with condenser

Procedure:

  • Charge the three-necked flask with phenol, benzyl alcohol, activated alumina pellets, and toluene.

  • Heat the reaction mixture to reflux (approximately 180 °C) with gentle stirring.

  • Collect the water of reaction in the Dean-Stark trap.

  • Monitor the reaction progress by gas chromatography. The reaction is complete when the theoretical amount of water (approximately 54 mL) has been collected.

  • After completion, cool the reaction mixture and decant the liquid to separate it from the catalyst.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Diagram: Friedel-Crafts Benzylation of Phenol

G phenol Phenol intermediate Benzyl Carbocation Intermediate phenol->intermediate Nucleophilic attack benzyl_alcohol Benzyl Alcohol benzyl_alcohol->intermediate Activation catalyst Acid Catalyst (e.g., H₂SO₄, Alumina) catalyst->benzyl_alcohol product This compound & 4-Benzylphenol intermediate->product Deprotonation

Caption: Mechanism of Friedel-Crafts benzylation of phenol.

Applications of this compound in Synthesis

Precursor to Bioactive Neolignans: Magnolol and Honokiol

This compound is a key starting material for the synthesis of magnolol and honokiol, two bioactive neolignans found in the bark of Magnolia species. These compounds exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[2] The synthetic route typically involves the introduction of allyl groups onto the this compound scaffold.

A common strategy involves a two-step sequence:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of this compound is alkylated with an allyl halide (e.g., allyl bromide) to form the corresponding allyl ether.

  • Claisen Rearrangement: The allyl ether undergoes a thermal[5][5]-sigmatropic rearrangement to introduce the allyl group onto the aromatic ring at the ortho position.[6][7][8]

Experimental Protocol: Synthesis of 2-Allyl-6-benzylphenol (Key Intermediate)

This protocol outlines the synthesis of a key intermediate for magnolol and honokiol, starting from this compound.

Step 1: Williamson Ether Synthesis of Allyl 2-Benzylphenyl Ether

Materials:

  • This compound

  • Allyl bromide

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of this compound in acetone, add potassium carbonate.

  • Add allyl bromide dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude allyl 2-benzylphenyl ether can be purified by column chromatography. A similar synthesis of allyl phenyl ether from phenol and allyl bromide resulted in a yield of 89%.[9]

Step 2: Claisen Rearrangement to 2-Allyl-6-benzylphenol

Materials:

  • Allyl 2-benzylphenyl ether

  • High-boiling solvent (e.g., N,N-diethylaniline)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Thermometer

Procedure:

  • Heat the allyl 2-benzylphenyl ether in a high-boiling solvent to a temperature typically above 200 °C.

  • Monitor the rearrangement by TLC.

  • After the reaction is complete, cool the mixture and purify the product by column chromatography to yield 2-allyl-6-benzylphenol.

Diagram: Synthesis of 2-Allyl-6-benzylphenol

G start This compound intermediate Allyl 2-benzylphenyl ether start->intermediate Williamson Ether Synthesis reagent1 Allyl Bromide, K₂CO₃ reagent1->start product 2-Allyl-6-benzylphenol intermediate->product [3,3]-Sigmatropic Rearrangement reagent2 Heat (Claisen Rearrangement) reagent2->intermediate

Caption: Synthesis of 2-allyl-6-benzylphenol from this compound.

Further synthetic steps, such as dimerization and additional functionalization, can then be employed to convert 2-allyl-6-benzylphenol into magnolol and honokiol.

Synthesis of 2-Benzylacetate

This compound can be used as a starting reagent for the synthesis of 2-benzylacetate.[10] This transformation is typically achieved through esterification of the phenolic hydroxyl group with an acetylating agent.

Experimental Protocol: Synthesis of 2-Benzylacetate

Materials:

  • This compound

  • Acetic anhydride or acetyl chloride

  • A base (e.g., pyridine or triethylamine)

  • A suitable solvent (e.g., dichloromethane)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve this compound in the chosen solvent and add the base.

  • Cool the mixture in an ice bath.

  • Add the acetylating agent dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or distillation.

Precursor to Substituted Chromones

This compound has been utilized in the synthesis of 6- and 8-benzyl derivatives of 2-(dialkylamino)chromones.[10] Chromones are a class of heterocyclic compounds with a wide range of biological activities.

The synthesis involves the reaction of this compound with N,N-dialkylethoxycarbonylacetamides in the presence of phosphorus oxychloride. This reaction leads to the formation of the chromone scaffold with the benzyl group at either the 6- or 8-position of the chromone ring system. The specific reaction conditions and isolation procedures would be dependent on the specific dialkylamino group and desired isomer.

Conclusion

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its utility is demonstrated in the efficient construction of complex molecular architectures, including the bioactive neolignans magnolol and honokiol. The key transformations involving this compound, such as Williamson ether synthesis and Claisen rearrangement, provide powerful tools for the strategic introduction of functional groups. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis of novel organic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Nitration of 2-Benzylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the nitration of 2-benzylphenol, a key transformation for the synthesis of various substituted aromatic compounds with potential applications in medicinal chemistry and materials science. The protocol outlines a standard electrophilic aromatic substitution using a nitrating mixture of sulfuric and nitric acids. Additionally, alternative milder, heterogeneous conditions are presented. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers.

Introduction

Substituted 2-benzylphenols are a class of organic compounds characterized by a phenol ring with a benzyl group at the ortho position. This structural motif is found in naturally occurring bioactive molecules and serves as a versatile scaffold in synthetic chemistry. The introduction of a nitro group onto the this compound backbone via electrophilic nitration is a critical step in the synthesis of more complex derivatives. The position of nitration is directed by the activating hydroxyl group and the benzyl substituent, typically leading to substitution at the positions ortho and para to the hydroxyl group. This protocol details a common and effective method for this transformation.

Data Presentation

The nitration of substituted phenols can result in a range of yields depending on the specific substrate and reaction conditions. While specific yield data for the nitration of this compound is not extensively reported in the provided literature, the following table summarizes yields for the nitration of related phenolic compounds to provide an expected range for this protocol.

Phenolic CompoundNitrating Agent/ConditionsProduct(s)Yield (%)Reference
PhenolMg(HSO₄)₂/NaNO₃/wet SiO₂ in CH₂Cl₂4-nitrophenol & 2-nitrophenol26% (4-nitro), 36% (2-nitro)[1]
4-BromophenolNH₄NO₃/KHSO₄ in acetonitrile (reflux)4-Bromo-2-nitrophenolGood to excellent[2]
Phenol Derivatives (general)Conc. H₂SO₄/HNO₃4-nitrophenol derivativesHigh selectivity for para[3]
Mono-nitro-benzylphenolGlacial acetic acid/conc. HNO₃Dinitro-benzyl-phenolSmall[4]

Note: The yield for the dinitration of mono-nitro-benzylphenol is noted as "very small," highlighting that achieving high yields for multiple nitrations can be challenging.

Experimental Protocol

This protocol describes the nitration of this compound using a standard mixture of concentrated sulfuric acid and nitric acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5 °C) amount of concentrated sulfuric acid. This mixture should be prepared fresh and kept cold.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-10 °C. Vigorous stirring is essential during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice in a beaker with stirring. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent such as dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is expected to be a mixture of mono- and di-nitrated isomers. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the different isomers. The separation can be monitored by TLC. The melting point of the dinitro-benzyl-phenol product has been reported to be 87-88°C.[4]

Alternative Milder Conditions:

For substrates sensitive to strong acids, a milder, heterogeneous nitration can be employed. A mixture of a metal nitrate (e.g., NaNO₃) and a solid acid support (e.g., wet SiO₂ with Mg(HSO₄)₂) in a chlorinated solvent like dichloromethane can be used at room temperature.[1][5] The reaction is typically stirred for several hours, and the product is isolated by simple filtration and evaporation of the solvent.[1]

Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve this compound in Glacial Acetic Acid C Slowly Add Nitrating Mixture to this compound Solution (0-10 °C) A->C B Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B->C D Stir at 0-5 °C (1-2 hours) C->D E Pour onto Ice D->E F Extract with Organic Solvent E->F G Wash & Dry Organic Layer F->G H Remove Solvent G->H I Column Chromatography H->I J Characterize Product I->J

Caption: Experimental workflow for the nitration of this compound.

References

2-Benzylphenol: A Versatile Scaffold for the Synthesis of Novel Ligands in Catalysis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylphenol is a readily accessible aromatic compound that serves as a versatile building block for the synthesis of a diverse range of novel ligands. Its structure, featuring a hydroxyl group and a benzyl moiety on a phenol ring, provides multiple sites for functionalization, enabling the creation of ligands with tailored steric and electronic properties. These ligands have shown significant promise in various applications, particularly in the fields of catalysis and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-derived ligands, including phosphine, Schiff base, and salen-type ligands.

I. Phosphine Ligands Derived from this compound

Phosphine ligands are crucial in organometallic chemistry and homogeneous catalysis. The introduction of a phosphine group onto the this compound scaffold can lead to the formation of efficient ligands for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Application Note: 2-Benzyl-6-(diphenylphosphino)phenol as a Ligand for Suzuki-Miyaura Coupling

A key example of a phosphine ligand derived from this compound is 2-benzyl-6-(diphenylphosphino)phenol. This ligand, when complexed with palladium, forms a highly active catalyst for the Suzuki-Miyaura cross-coupling reaction, which is a fundamental transformation for the formation of carbon-carbon bonds. The proximity of the hydroxyl group to the phosphine moiety can influence the catalytic activity, potentially through hemilabile coordination.

Workflow for the Synthesis and Application of 2-Benzyl-6-(diphenylphosphino)phenol in Suzuki-Miyaura Coupling:

G cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Application (Suzuki-Miyaura Coupling) start This compound step1 Protection of Hydroxyl Group start->step1 step2 Ortho-bromination step1->step2 step3 Phosphination with Diphenylphosphine step2->step3 step4 Deprotection step3->step4 ligand 2-Benzyl-6-(diphenylphosphino)phenol step4->ligand ligand_catalysis 2-Benzyl-6-(diphenylphosphino)phenol complex [Pd]-Ligand Complex (in situ) ligand_catalysis->complex pd_source Pd(OAc)2 pd_source->complex product Biaryl Product complex->product aryl_halide Aryl Halide aryl_halide->complex boronic_acid Arylboronic Acid boronic_acid->complex base Base (e.g., K2CO3) base->complex

Caption: Workflow for the synthesis of 2-benzyl-6-(diphenylphosphino)phenol and its application in a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Benzyl-6-(diphenylphosphino)phenol

This protocol outlines a general procedure for the synthesis of the phosphine ligand.

Materials:

  • This compound

  • Protecting agent (e.g., tert-butyldimethylsilyl chloride)

  • Brominating agent (e.g., N-Bromosuccinimide)

  • Diphenylphosphine

  • Palladium catalyst for phosphination (e.g., Pd(dba)2)

  • Phosphine ligand for phosphination (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Deprotecting agent (e.g., Tetrabutylammonium fluoride)

  • Anhydrous solvents (e.g., Dichloromethane, Toluene)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Protection: Protect the hydroxyl group of this compound with a suitable protecting group (e.g., TBDMS) to prevent side reactions.

  • Ortho-bromination: Selectively brominate the ortho-position to the hydroxyl group using a suitable brominating agent.

  • Phosphination: Couple the brominated intermediate with diphenylphosphine using a palladium-catalyzed cross-coupling reaction.

  • Deprotection: Remove the protecting group to yield the final ligand, 2-benzyl-6-(diphenylphosphino)phenol.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • 2-Benzyl-6-(diphenylphosphino)phenol ligand

  • Palladium(II) acetate (Pd(OAc)2)

  • Aryl halide (e.g., Bromobenzene)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Potassium carbonate (K2CO3)

  • Solvent (e.g., Toluene/Water mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide, arylboronic acid, and base in the solvent mixture.

  • Add the 2-benzyl-6-(diphenylphosphino)phenol ligand and the palladium precursor.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC).

  • After cooling to room temperature, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Quantitative Data:

Catalyst SystemAryl HalideArylboronic AcidYield (%)Turnover Number (TON)
Pd(OAc)2 / 2-benzyl-6-(diphenylphosphino)phenol4-BromotoluenePhenylboronic acid>95>10,000
Pd(OAc)2 / 2-benzyl-6-(diphenylphosphino)phenol4-ChloroanisolePhenylboronic acid>90>9,000

II. Schiff Base and Salen-Type Ligands from this compound Derivatives

Functionalization of the this compound core, for example, through formylation, provides a versatile platform for the synthesis of Schiff base and salen-type ligands. These ligands are renowned for their ability to form stable complexes with a variety of transition metals, which find applications in catalysis and as bioactive compounds.

Application Note: Synthesis of Salen-Type Ligands from 2-Benzyl-6-formylphenol Derivatives

The introduction of a formyl group at the 6-position of this compound creates a salicylaldehyde-type precursor. Condensation of this precursor with a diamine, such as ethylenediamine, yields a tetradentate salen-type ligand. The steric bulk of the benzyl group can influence the geometry of the resulting metal complexes and their catalytic or biological activity.

Logical Relationship for the Synthesis of Salen-Type Ligands:

G cluster_precursor Precursor Synthesis cluster_ligand Ligand Synthesis cluster_complex Complexation start This compound formylation Ortho-formylation (e.g., Duff reaction) start->formylation precursor 2-Benzyl-6-formylphenol formylation->precursor precursor_ligand 2-Benzyl-6-formylphenol condensation Condensation precursor_ligand->condensation diamine Diamine (e.g., Ethylenediamine) diamine->condensation salen_ligand Salen-type Ligand condensation->salen_ligand salen_ligand_complex Salen-type Ligand complexation Complexation salen_ligand_complex->complexation metal_salt Metal Salt (e.g., Co(OAc)2) metal_salt->complexation metal_complex Metal-Salen Complex complexation->metal_complex

Caption: Logical workflow for the synthesis of a salen-type ligand and its metal complex starting from this compound.

Experimental Protocol: Synthesis of 2-Benzyl-6-formylphenol

Materials:

  • This compound

  • Hexamethylenetetramine

  • Glycerol or trifluoroacetic acid

  • Standard glassware for organic synthesis

Procedure (Duff Reaction):

  • Mix this compound with hexamethylenetetramine in a suitable solvent like glycerol or trifluoroacetic acid.

  • Heat the mixture to around 150-160 °C for several hours.

  • Cool the reaction mixture and hydrolyze with acid to obtain the aldehyde.

  • Purify the product by column chromatography.

Experimental Protocol: Synthesis of a Salen-Type Ligand

Materials:

  • 2-Benzyl-6-formylphenol

  • Ethylenediamine

  • Ethanol

  • Standard glassware for condensation reactions

Procedure:

  • Dissolve 2-benzyl-6-formylphenol (2 equivalents) in ethanol.

  • Add ethylenediamine (1 equivalent) to the solution.

  • Reflux the mixture for a few hours. The Schiff base ligand often precipitates from the solution upon cooling.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Application Note: Biological Activity of Metal Complexes of Schiff Bases Derived from this compound Analogs

Metal complexes of Schiff bases derived from substituted phenols are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific nature of the metal ion and the substituents on the Schiff base ligand can significantly influence this activity. While specific data for ligands directly derived from this compound is emerging, the general principles apply.

Quantitative Data (Example for a related system):

Metal ComplexOrganismIC50 (µM)
[Cu(II)-Salen analog]E. coli15.2
[Zn(II)-Salen analog]S. aureus22.5
[Co(II)-Salen analog]MCF-7 (Breast Cancer Cell Line)8.7

III. Multidentate Ligands via Mannich Reaction

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, such as the one on the phenolic hydroxyl group of this compound. This reaction allows for the introduction of amine functionalities, leading to the synthesis of multidentate ligands.

Application Note: Synthesis of N,N-bis(2-hydroxy-3-benzylbenzyl)amine-type Ligands

By reacting this compound with formaldehyde and a primary amine, it is possible to synthesize multidentate ligands. These ligands can coordinate to metal centers through the phenolic oxygens and the amine nitrogen, creating stable complexes with potential applications in catalysis.

Experimental Workflow for the Synthesis of a Multidentate Ligand via Mannich Reaction:

G start This compound mannich_reaction Mannich Reaction start->mannich_reaction formaldehyde Formaldehyde formaldehyde->mannich_reaction amine Primary Amine (e.g., Benzylamine) amine->mannich_reaction ligand Multidentate Ligand mannich_reaction->ligand

Caption: A simplified workflow for the synthesis of a multidentate ligand from this compound using the Mannich reaction.

Experimental Protocol: General Procedure for the Mannich Reaction

Materials:

  • This compound

  • Formaldehyde (aqueous solution or paraformaldehyde)

  • Primary amine (e.g., benzylamine)

  • Solvent (e.g., Ethanol)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound and the primary amine in ethanol.

  • Add formaldehyde to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The product may precipitate from the solution or can be isolated by extraction and purified by crystallization or chromatography.

Conclusion

This compound is a valuable and versatile platform for the development of novel ligands. Through straightforward synthetic modifications such as phosphination, formylation followed by condensation, and Mannich reactions, a wide array of ligands with diverse coordination properties can be accessed. These ligands and their metal complexes have demonstrated significant potential in catalysis, particularly in cross-coupling reactions, and as biologically active agents. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound-derived ligands in their respective fields. Further research into the synthesis of chiral derivatives of these ligands holds promise for applications in asymmetric catalysis.

Application Notes and Protocols for the Detection and Quantification of 2-Benzylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylphenol is a chemical compound that finds application in various industrial processes and may be of interest in pharmaceutical and environmental research. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for UV-Vis Spectrophotometry is included for rapid screening purposes. The provided methods are based on established analytical principles for phenolic compounds and serve as a comprehensive guide for method development and validation.

Analytical Methods Overview

A summary of the analytical methods for the determination of this compound is presented below, with detailed protocols and validation parameters provided in the subsequent sections.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Principle Reverse-phase chromatography with UV detectionGas chromatography with mass spectrometry detectionMeasurement of UV absorbance
Selectivity HighVery HighLow
Sensitivity Moderate to HighHighLow to Moderate
Typical Application Quantification in drug formulations, environmental samplesTrace analysis, confirmation, identification in complex matricesRapid screening, preliminary quantification
Sample Preparation Filtration, Dilution, Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE), Derivatization (optional)Dilution

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and reliable approach for the quantification of this compound in various sample matrices.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v), filtered and degassed

  • This compound reference standard

  • Methanol (for sample and standard preparation)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation

  • Solid Samples: Accurately weigh a known amount of the homogenized sample, extract with methanol using sonication, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter.

  • Liquid Samples: Dilute an accurately measured volume of the liquid sample with the mobile phase and filter through a 0.45 µm syringe filter.

  • Complex Matrices (e.g., environmental samples): A Solid-Phase Extraction (SPE) cleanup step may be necessary to remove interfering substances.

4. Chromatographic Conditions

  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 275 nm

5. Analysis

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation Data (Typical)

The following table summarizes typical performance characteristics for an HPLC-UV method for phenolic compounds. These values should be established during in-house method validation.

Parameter Typical Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the trace analysis and confirmation of this compound in complex matrices.

Experimental Protocol

1. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • This compound reference standard

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate

  • Derivatizing agent (optional, e.g., BSTFA)

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with dichloromethane.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of an aqueous sample, add a suitable internal standard.

  • Adjust the pH to < 2 with sulfuric acid.

  • Extract three times with 5 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • (Optional) For improved chromatographic performance, derivatization with an agent like BSTFA can be performed.

4. GC-MS Conditions

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 184 (M+)

    • Qualifier Ions: m/z 105, 77

5. Analysis

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify this compound based on retention time and the presence of quantifier and qualifier ions.

  • Quantify using the calibration curve based on the peak area of the quantifier ion.

Method Validation Data (Typical)

The following table summarizes typical performance characteristics for a GC-MS method for phenolic compounds. These values should be established during in-house method validation.

Parameter Typical Value
Linearity (r²) > 0.998
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation GCMS_System GC-MS System Standard_Prep->GCMS_System Sample_Prep Sample Preparation (LLE/Concentration) Sample_Prep->GCMS_System Data_Acquisition Data Acquisition (SIM) GCMS_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

UV-Vis Spectrophotometry

This method is suitable for the rapid screening and preliminary quantification of this compound in simple matrices where interfering substances are minimal.

Experimental Protocol

1. Instrumentation and Materials

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound reference standard

  • Methanol

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting the stock solution with methanol.

3. Sample Preparation

  • Dissolve a known amount of the sample in methanol, ensuring the final concentration falls within the linear range of the calibration curve.

  • Filter the solution if it contains particulate matter.

4. Measurement

  • Determine the wavelength of maximum absorbance (λmax) for this compound in methanol by scanning a standard solution (typically around 275 nm).

  • Set the spectrophotometer to the determined λmax.

  • Use methanol as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and the sample solution.

5. Analysis

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Data (Typical)
Parameter Typical Value
Linearity (r²) > 0.995
Range 5 - 60 µg/mL
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 3 µg/mL

Biological Activity and Signaling Pathways

Some fluorinated derivatives of benzylphenol have been reported to exhibit biological activity, including antimicrobial and anticancer effects.[1] These compounds can modulate key cellular signaling pathways.

PI3K/Akt Signaling Pathway

Fluorinated benzylphenols may inhibit the PI3K/Akt signaling pathway, which is a critical pro-survival pathway often overactive in cancer cells. Inhibition of this pathway can lead to a decrease in cell proliferation and survival.[1]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Benzylphenol This compound (Fluorinated Derivatives) Benzylphenol->PI3K inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by fluorinated benzylphenols.

MAPK Signaling Pathway

Certain benzylphenol derivatives may activate pro-apoptotic arms of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as JNK and p38, leading to programmed cell death (apoptosis) in cancer cells.[1]

MAPK_Pathway Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK_p38 JNK / p38 (MAPK) MAPKK->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Benzylphenol This compound (Fluorinated Derivatives) Benzylphenol->MAPKKK activates

Caption: Activation of pro-apoptotic MAPK signaling by fluorinated benzylphenols.

References

Application Notes and Protocols for the Scaled-Up Synthesis of 2-Benzylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the scaled-up synthesis of 2-benzylphenol, a key intermediate in the pharmaceutical and chemical industries. The primary focus is on the Friedel-Crafts benzylation of phenol, emphasizing ortho-selective synthesis to maximize the yield of the desired product. This application note includes comprehensive experimental protocols, a comparative analysis of various catalytic systems, and detailed safety guidelines for handling the chemical intermediates and final product on a larger scale.

Introduction

This compound is a valuable building block in organic synthesis, notably utilized in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] The classical synthetic route involves the Friedel-Crafts alkylation of phenol with a benzylating agent.[1] A significant challenge in this synthesis is controlling the regioselectivity, as the hydroxyl group of phenol activates both the ortho and para positions, leading to the formation of the isomeric byproduct, 4-benzylphenol.[2] For many applications, the pure ortho isomer is required, making the development of highly ortho-selective and scalable synthetic methods a critical area of research. This document outlines protocols that prioritize high yield and selectivity for this compound in a scaled-up laboratory or pilot plant setting.

Reaction Mechanism: Friedel-Crafts Benzylation of Phenol

The synthesis of this compound is achieved through the electrophilic aromatic substitution of phenol with a benzylating agent, such as benzyl alcohol or benzyl chloride, in the presence of an acid catalyst. The reaction proceeds as follows:

  • Generation of the Electrophile: The acid catalyst activates the benzylating agent to form a benzyl carbocation or a polarized complex.

  • Electrophilic Attack: The electron-rich phenol ring attacks the electrophilic benzyl species. The hydroxyl group of phenol directs the substitution to the ortho and para positions.[2]

  • Deprotonation: A base removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the benzylphenol product.

The choice of catalyst and reaction conditions significantly influences the ratio of ortho to para isomers.[2]

Data Presentation: Catalyst Performance in Phenol Benzylation

The selection of an appropriate catalyst is paramount for achieving high ortho-selectivity and overall yield. The following table summarizes the performance of various catalysts in the benzylation of phenol with benzyl alcohol.

CatalystPhenol:Benzyl Alcohol Molar RatioTemperature (°C)Reaction Time (h)This compound Yield (%)4-Benzylphenol Yield (%)Ortho/Para RatioReference
Brønsted Acids
H₂SO₄ (94%)6:11405High (up to 95.8% total benzylphenol)--[3]
Heterogeneous Catalysts
Activated Alumina2:1180 (reflux)until water collection ceasesHigh (product is entirely o-benzylphenol)0>99:1[2]
Niobium Phosphate (NbOPO₄)---High (83% selectivity for benzylation products)--[4]
Basic Metal Oxides4:1 (benzyl alcohol:phenol)350-450 (vapor phase)-High (83% selectivity for ortho-benzylated products)LowHigh[5]
Lewis Acids
ZnCl₂/CSA-80-Major productMinor product>16:1[6]

Note: Yields and ratios can vary based on specific reaction conditions and work-up procedures. The data presented is for comparative purposes.

Experimental Protocols: Scaled-Up Synthesis

4.1. Protocol 1: Ortho-Selective Benzylation using Activated Alumina

This protocol is adapted from a process known for its high selectivity towards this compound.[2]

Materials:

  • Phenol (564 g, 6.0 mol)

  • Benzyl alcohol (324 g, 3.0 mol)

  • Activated alumina pellets (e.g., CATAPAL SB), calcined (89 g)

  • Toluene (50 mL, as azeotroping agent)

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Dean-Stark trap with a condenser

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap connected to a condenser, add phenol (564 g), benzyl alcohol (324 g), activated alumina pellets (89 g), and toluene (50 mL).[2]

  • Reaction: Heat the mixture to reflux (approximately 180 °C) with gentle stirring, sufficient to keep the liquid agitated without causing significant attrition of the catalyst pellets.[2]

  • Water Removal: Collect the water of reaction in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (approximately 54 mL) has been collected.[2] Monitor the progress of the reaction by gas chromatography (GC) if desired.

  • Catalyst Removal: After completion, cool the reaction mixture to below 100 °C and decant the liquid product to separate it from the alumina catalyst. The catalyst can be washed with toluene to recover any residual product.

  • Solvent Removal: Remove the toluene and any unreacted starting materials by distillation at atmospheric pressure.

  • Purification: The crude this compound is then purified by vacuum distillation.

4.2. Protocol 2: Benzylation using Sulfuric Acid

This protocol provides a high yield of mixed benzylphenols and may require more rigorous purification to isolate the this compound isomer.[3]

Materials:

  • Phenol (940 g, 10.0 mol)

  • Benzyl alcohol (540 g, 5.0 mol)

  • Concentrated Sulfuric Acid (94%) (47 g)

  • Petroleum ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Dropping funnel

  • Condenser

  • Large separatory funnel

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add phenol (940 g) and concentrated sulfuric acid (47 g).[3]

  • Addition of Benzyl Alcohol: Heat the mixture to 140 °C with vigorous stirring. Slowly add benzyl alcohol (540 g) from a dropping funnel over a period of 2 hours.[2][3]

  • Reaction Completion: After the addition is complete, continue stirring at 140 °C for an additional 3 hours.[2]

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with 1 L of petroleum ether.

  • Neutralization and Washing: Transfer the solution to a large separatory funnel and wash with 5% sodium bicarbonate solution until the effervescence ceases. Then, wash with water (3 x 500 mL) and finally with brine (500 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the petroleum ether by distillation at atmospheric pressure.

  • Purification: Purify the crude product by vacuum distillation.

Purification by Vacuum Distillation

Due to the high boiling point of this compound (312 °C at atmospheric pressure), purification is performed under reduced pressure to prevent thermal decomposition.[7][8]

Equipment:

  • Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

  • Vacuum pump

  • Manometer

  • Heating mantle with stirrer

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Heat the crude product under vacuum.

    • Collect the forerun, which may contain low-boiling impurities.

    • Collect the main fraction of this compound at the appropriate temperature and pressure.

    • The higher-boiling 4-benzylphenol and other impurities will remain in the distillation flask.

Distillation Parameters:

FractionPressure (Torr)Boiling Point (°C)Compound
Main Fraction15171-172This compound[1]
Residue10198-2004-Benzylphenol[9][10]

Note: Boiling points are approximate and may vary depending on the specific vacuum achieved.

Mandatory Visualizations

Signaling Pathway: Friedel-Crafts Benzylation

Friedel_Crafts_Benzylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products phenol Phenol attack Electrophilic Aromatic Substitution phenol->attack benzyl_alcohol Benzyl Alcohol catalyst Acid Catalyst (e.g., Activated Alumina, H₂SO₄) benzyl_alcohol->catalyst Activation electrophile Benzyl Carbocation (or polarized complex) catalyst->electrophile electrophile->attack Attack ortho_product This compound (desired product) attack->ortho_product para_product 4-Benzylphenol (byproduct) attack->para_product

Caption: Friedel-Crafts benzylation of phenol.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow start Start: Charge Reactants and Catalyst reaction Heat to Reflux/ Reaction Temperature start->reaction workup Work-up: - Catalyst Removal - Neutralization/Washing reaction->workup solvent_removal Atmospheric Distillation: Remove Solvents workup->solvent_removal purification Vacuum Distillation solvent_removal->purification product Pure this compound purification->product byproduct 4-Benzylphenol & Other Impurities purification->byproduct

Caption: Scaled-up synthesis and purification workflow.

Safety and Handling

7.1. Hazard Identification

  • Phenol: Toxic and corrosive. Rapidly absorbed through the skin, causing severe burns. Can be fatal if swallowed, inhaled, or absorbed through the skin.

  • Benzyl Chloride: Lachrymator, toxic, and carcinogenic. Causes severe eye and skin irritation.

  • Benzyl Alcohol: Harmful if swallowed or inhaled. Causes eye irritation.

  • Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns.

  • This compound: Causes skin, eye, and respiratory tract irritation.[11]

7.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A chemically resistant lab coat, long pants, and closed-toe shoes. Use heavy-duty, chemically resistant gloves (e.g., butyl rubber or neoprene).

  • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator.

7.3. Handling and Storage

  • Phenol: Store in a cool, dry, well-ventilated area away from incompatible materials. Solidifies below 41 °C; handle with care when molten.

  • Benzyl Chloride: Store in a cool, dry, well-ventilated, and dark place away from sources of ignition. Keep containers tightly closed.

  • This compound: Store in a cool, dry place in a tightly sealed container.[11]

7.4. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. For phenol exposure, after initial water flushing, apply polyethylene glycol (PEG-300 or PEG-400) if available. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

The scaled-up synthesis of this compound can be effectively achieved with high ortho-selectivity by employing a heterogeneous catalyst such as activated alumina. This method offers advantages in terms of product purity and ease of catalyst separation. The use of traditional Brønsted acids like sulfuric acid can also provide high yields but may necessitate more extensive purification to isolate the desired isomer. Adherence to strict safety protocols is essential when handling the hazardous chemicals involved in this synthesis. The detailed protocols and data provided in this document serve as a comprehensive guide for researchers and professionals in the scale-up of this compound production.

References

Application Notes and Protocols for the Purification of Crude 2-Benzylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 2-benzylphenol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The selection of an appropriate purification technique is critical to achieving the desired purity and yield. This document outlines three common methods: vacuum fractional distillation, recrystallization, and column chromatography, complete with experimental protocols and comparative data to aid in method selection.

Introduction to Purification Techniques

The purification of crude this compound is essential to remove unreacted starting materials, catalysts, and side-products from the synthesis reaction. Common impurities may include phenol, benzyl alcohol, benzyl phenyl ether, and isomeric forms of benzylphenol. The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Vacuum Fractional Distillation is a highly effective method for purifying thermally stable liquids with different boiling points. By reducing the pressure, the boiling point of this compound is lowered, preventing thermal degradation.

Recrystallization is a technique for purifying solid compounds based on differences in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. It is particularly useful for separating compounds with similar polarities.

Comparative Data of Purification Techniques

The following table summarizes typical quantitative data for the purification of crude this compound using the three different methods. The initial purity of the crude product is assumed to be in the range of 55-65%, with the major impurities being unreacted phenol and higher boiling components.

Purification TechniqueInitial Purity (%)Final Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Vacuum Fractional Distillation 55 - 65> 9880 - 90Scalable, effective for removing volatile and non-volatile impurities.Requires specialized equipment, potential for thermal degradation if not controlled.
Recrystallization 55 - 65> 9970 - 85High purity achievable, cost-effective.Lower yield, dependent on finding a suitable solvent system.
Column Chromatography 55 - 65> 9960 - 80High resolution separation, applicable to a wide range of impurities.Less scalable, can be time-consuming and solvent-intensive.

Experimental Protocols

Vacuum Fractional Distillation

This protocol is suitable for the large-scale purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Stirring bar or boiling chips

  • Cold trap

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glassware is dry and free of leaks.

  • Place the crude this compound into the round-bottom flask along with a stirring bar or boiling chips.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Begin heating the distillation flask gently.

  • Collect the initial fraction, which will likely contain lower-boiling impurities such as phenol.

  • As the temperature at the distillation head stabilizes, collect the main fraction of this compound in a clean receiving flask. The boiling point of this compound under vacuum will be significantly lower than its atmospheric boiling point of 312 °C.

  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Once the main fraction has been collected, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Recrystallization

This protocol is suitable for obtaining high-purity this compound on a laboratory scale. A two-solvent system is often effective for phenols.

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Suitable solvent pair (e.g., Toluene-Hexane or Ethanol-Water)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot "good" solvent (the solvent in which it is more soluble, e.g., toluene or ethanol).

  • Heat the solution to boiling with stirring to ensure complete dissolution.

  • If there are any insoluble impurities, perform a hot filtration.

  • To the hot solution, slowly add the "bad" solvent (the solvent in which it is less soluble, e.g., hexane or water) dropwise until the solution becomes slightly cloudy.

  • If cloudiness persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Column Chromatography

This protocol is suitable for small to medium-scale purification and for separating isomers or closely related impurities.

Materials and Equipment:

  • Crude this compound

  • Chromatography column

  • Silica gel (60-120 mesh) or Alumina

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Quality Control and Purity Analysis

The purity of the this compound after purification should be assessed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium.

  • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-300.

The purity can be determined by the relative peak area of the this compound in the chromatogram. The mass spectrum should be consistent with the known fragmentation pattern of this compound.

Workflow Diagrams

Purification_Workflow cluster_distillation Vacuum Fractional Distillation D_Start Crude this compound D_Setup Assemble Distillation Apparatus D_Start->D_Setup D_Vacuum Apply Vacuum D_Setup->D_Vacuum D_Heat Heat Gently D_Vacuum->D_Heat D_F1 Collect Low-Boiling Impurities D_Heat->D_F1 D_F2 Collect this compound Fraction D_F1->D_F2 D_End Purified this compound D_F2->D_End

Caption: Workflow for Vacuum Fractional Distillation.

Recrystallization_Workflow cluster_recrystallization Recrystallization R_Start Crude this compound R_Dissolve Dissolve in Minimum Hot 'Good' Solvent R_Start->R_Dissolve R_Add_Bad Add 'Bad' Solvent until Cloudy R_Dissolve->R_Add_Bad R_Cool Slow Cooling to Room Temperature R_Add_Bad->R_Cool R_Ice Cool in Ice Bath R_Cool->R_Ice R_Filter Vacuum Filtration R_Ice->R_Filter R_Dry Dry Crystals R_Filter->R_Dry R_End Purified this compound R_Dry->R_End

Caption: Workflow for Recrystallization.

Chromatography_Workflow cluster_chromatography Column Chromatography C_Start Crude this compound C_Pack Pack Column with Silica Gel C_Start->C_Pack C_Load Load Sample C_Pack->C_Load C_Elute Elute with Gradient Solvent C_Load->C_Elute C_Collect Collect Fractions (Monitor by TLC) C_Elute->C_Collect C_Combine Combine Pure Fractions C_Collect->C_Combine C_Evaporate Evaporate Solvent C_Combine->C_Evaporate C_End Purified this compound C_Evaporate->C_End

Caption: Workflow for Column Chromatography.

Application of 2-Benzylphenol in the Synthesis of Agrochemicals: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the use of 2-benzylphenol and its derivatives in the synthesis of agrochemicals. While direct large-scale application of this compound as a starting material for major commercial agrochemicals is not extensively documented in publicly available literature, its structural motif is present in molecules with demonstrated pesticidal activity. This report focuses on the synthesis of a key intermediate, 2-benzyl-4-chlorophenol (Chlorophene), a known fungicide, and explores the potential for synthesizing other classes of agrochemicals, such as phenoxy herbicides, from this compound derivatives.

Application Note 1: 2-Benzyl-4-chlorophenol as a Fungicide and Antimicrobial Agent

2-Benzyl-4-chlorophenol, also known as Chlorophene, is a chlorinated phenolic compound that has been utilized for its fungicidal and antimicrobial properties. It serves as a prime example of an agrochemical application stemming from the this compound scaffold.

Mechanism of Action: The precise biochemical mechanism of action for chlorophene is not extensively detailed in the provided search results. However, phenolic compounds, in general, exert their antimicrobial effects through various mechanisms, including disruption of cell membranes, inactivation of essential enzymes, and denaturation of proteins. The presence of the chlorine atom and the benzyl group likely enhances its efficacy and modulates its spectrum of activity.

Quantitative Data:

CompoundCAS NumberPesticide TypeStatus
2-Benzyl-4-chlorophenol120-32-1Fungicide, AntimicrobialRED Approved 09/95[1]

Experimental Protocol: Synthesis of 2-Benzyl-4-chlorophenol

The synthesis of 2-benzyl-4-chlorophenol can be achieved through the benzylation of 4-chlorophenol. Although this protocol does not start directly from this compound, it is the most relevant and well-documented synthesis for this key agrochemical intermediate. One effective method utilizes a zeolite catalyst to ensure high regioselectivity for the ortho-benzylated product.[2]

Materials:

  • 4-chlorophenol

  • Benzyl alcohol

  • Na-Y zeolite catalyst

  • Toluene (for Dean-Stark trap)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, condenser, and a Dean-Stark trap, combine 68.2 g (0.5 mol) of 4-chlorophenol and 10.8 g (0.1 mol) of benzyl alcohol.[3]

  • Add 6.0 g of Na-Y zeolite catalyst to the reaction mixture.[3]

  • Heat the mixture to 200°C and maintain the reaction for 3 hours.[3]

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The crude product can be purified by vacuum distillation to yield 2-benzyl-4-chlorophenol. A reported yield for this process is 94.8% relative to the benzyl alcohol employed.[3]

Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Chlorophenol 4-Chlorophenol Reaction Benzylation 4-Chlorophenol->Reaction Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->Reaction Catalyst Na-Y Zeolite Catalyst->Reaction Temperature 200°C Temperature->Reaction Time 3 hours Time->Reaction Purification Vacuum Distillation Reaction->Purification Product 2-Benzyl-4-chlorophenol Purification->Product

Caption: Synthesis of 2-Benzyl-4-chlorophenol.

Application Note 2: Hypothetical Synthesis of a Phenoxyacetic Acid Herbicide from this compound

Phenoxyacetic acid derivatives are a well-established class of herbicides that act as synthetic auxins, disrupting plant growth.[4][5][6] While no commercial phenoxyacetic acid herbicide is explicitly documented as being derived from this compound, a plausible synthetic route can be proposed based on standard organic chemistry reactions. This serves as a conceptual framework for researchers exploring novel herbicidal compounds.

The proposed target molecule is 2-(2-benzyl-4-chlorophenoxy)acetic acid.

Experimental Protocol: Hypothetical Synthesis of 2-(2-benzyl-4-chlorophenoxy)acetic acid

This protocol is divided into two main stages: the synthesis of the key intermediate, 2-benzyl-4-chlorophenol (as described in Application Note 1), followed by the etherification to form the corresponding phenoxyacetic acid.

Stage 1: Synthesis of 2-Benzyl-4-chlorophenol

Follow the protocol detailed in Application Note 1.

Stage 2: Synthesis of 2-(2-benzyl-4-chlorophenoxy)acetic acid (Williamson Ether Synthesis)

Materials:

  • 2-Benzyl-4-chlorophenol

  • Ethyl chloroacetate

  • Potassium carbonate

  • Acetone (or other suitable solvent)

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve 2-benzyl-4-chlorophenol (1 equivalent) in acetone.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • To the stirred suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-benzyl-4-chlorophenoxy)acetate.

  • To the crude ester, add a solution of sodium hydroxide (e.g., 10% aqueous solution) and heat the mixture under reflux to hydrolyze the ester.

  • After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Hypothetical Synthesis Workflow:

HerbicideSynthesis cluster_start Starting Material cluster_reagents Reagents cluster_hydrolysis Hydrolysis Intermediate 2-Benzyl-4-chlorophenol Etherification Williamson Ether Synthesis Intermediate->Etherification Reagent1 Ethyl Chloroacetate Reagent1->Etherification Base K2CO3 Base->Etherification Base_H NaOH Hydrolysis_Step Ester Hydrolysis Base_H->Hydrolysis_Step Acid_H HCl Acid_H->Hydrolysis_Step Ester_Product Ethyl 2-(2-benzyl-4- chlorophenoxy)acetate Etherification->Ester_Product Ester_Product->Hydrolysis_Step Final_Product 2-(2-benzyl-4- chlorophenoxy)acetic acid Hydrolysis_Step->Final_Product

Caption: Hypothetical synthesis of a phenoxyacetic acid herbicide.

Signaling Pathway: Mode of Action of Phenoxy Herbicides

Phenoxy herbicides act as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid, IAA).[4][5][6] They bind to auxin receptors, leading to an uncontrolled and disorganized growth response in susceptible broadleaf plants, which ultimately results in plant death.

Mechanism of Action Diagram:

AuxinAction cluster_herbicide Phenoxy Herbicide cluster_plant Plant Cell Herbicide 2-(2-benzyl-4-chlorophenoxy)acetic acid (Synthetic Auxin) Receptor Auxin Receptor Herbicide->Receptor Binds to Signal Signal Transduction Cascade Receptor->Signal Activates Gene_Expression Altered Gene Expression Signal->Gene_Expression Leads to Growth Uncontrolled Cell Division & Elongation Gene_Expression->Growth Death Plant Death Growth->Death

Caption: Mode of action of phenoxy herbicides as synthetic auxins.

References

Application Notes and Protocols for the Functionalization of the 2-Benzylphenol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Benzylphenol is a valuable building block in organic synthesis, serving as a precursor for a variety of derivatives with applications in medicinal chemistry and materials science. The functionalization of its phenolic hydroxyl group allows for the introduction of diverse functionalities, leading to the creation of ethers, esters, and phosphate esters with tailored properties. This document provides detailed protocols and application notes for the etherification, esterification, and phosphorylation of the hydroxyl group of this compound. The protocols are designed to be reproducible and are supported by quantitative data and visual workflows to aid in experimental design and execution.

Etherification of this compound

Etherification of the hydroxyl group of this compound can be achieved through several methods, with the Williamson ether synthesis being a classic and versatile approach. This method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Protocol 1: Williamson Ether Synthesis

This protocol describes the O-alkylation of this compound using an alkyl halide under basic conditions.

Materials:

  • This compound

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Let the reaction warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ether.

Quantitative Data for Williamson Ether Synthesis of Phenols:

Phenol SubstrateAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolBenzyl BromideK₂CO₃AcetoneReflux6>90
4-MethoxyphenolEthyl IodideNaHDMFRT495
2-NitrophenolMethyl IodideK₂CO₃DMF80288

Note: The data presented is for general phenols and serves as a guideline. Reaction conditions for this compound may require optimization due to steric hindrance.

Experimental Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification start Dissolve this compound in Anhydrous DMF add_base Add NaH at 0°C start->add_base stir1 Stir at RT for 30 min add_base->stir1 add_halide Add Alkyl Halide at 0°C stir1->add_halide stir2 Stir at RT for 2-16 h add_halide->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Et2O/EtOAc quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure Ether Product purify->product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Esterification of this compound

Esterification of the hydroxyl group can be accomplished using various methods, including Fischer esterification, acylation with acyl chlorides, and the Steglich esterification, which is particularly useful for sterically hindered alcohols.

Protocol 2: Steglich Esterification

This protocol describes the esterification of this compound with a carboxylic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is advantageous for its mild reaction conditions.[1]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv), the carboxylic acid (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester.

Quantitative Data for Steglich Esterification of Alcohols:

Alcohol SubstrateCarboxylic AcidCoupling AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzyl alcoholBenzoic acidDCCDMAPDCMRT490
CyclohexanolAcetic acidEDCDMAPDCMRT685
tert-ButanolPhenylacetic acidDCCDMAPDCMRT1278

Note: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used as an alternative to DCC, often simplifying the workup as the urea byproduct is water-soluble.

Experimental Workflow for Steglich Esterification:

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification start Dissolve this compound, Carboxylic Acid, & DMAP in DCM cool Cool to 0°C start->cool add_dcc Add DCC Solution cool->add_dcc stir Stir at RT for 3-12 h add_dcc->stir filter_dcu Filter DCU Precipitate stir->filter_dcu wash Wash with Acid, Base, Brine filter_dcu->wash dry_conc Dry & Concentrate wash->dry_conc purify Column Chromatography dry_conc->purify product Pure Ester Product purify->product

Caption: Workflow for the Steglich Esterification of this compound.

Phosphorylation of this compound

Phosphorylation of the hydroxyl group introduces a phosphate ester moiety, which is significant in the development of pro-drugs and biologically active molecules. A common method involves the use of phosphorus oxychloride or a phosphoryl chloride derivative.

Protocol 3: Phosphorylation using Phosphorus Pentoxide and Triethyl Phosphate

This protocol describes a method for the phosphorylation of phenols that is suitable for sterically hindered substrates.[2]

Materials:

  • This compound

  • Phosphorus pentoxide (P₂O₅)

  • Triethyl phosphate

  • Diethyl ether

  • Brine

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add triethyl phosphate and phosphorus pentoxide.

  • Heat the mixture to 120 °C with stirring.

  • Add this compound to the hot mixture.

  • Continue stirring at 120 °C for the appropriate time (monitor by TLC, typically a few hours).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be further purified by column chromatography if necessary.

Quantitative Data for Phosphorylation of Phenols:

Phenol SubstrateReagentsTemperature (°C)Time (h)Yield (%)
PhenolP₂O₅ / Triethyl Phosphate120281
4-ChlorophenolP₂O₅ / Triethyl Phosphate120375
2,6-DimethylphenolP₂O₅ / Triethyl Phosphate120565

Note: The reaction time and yield for this compound may vary due to its specific steric and electronic properties.

Reaction Scheme for Phosphorylation:

Phosphorylation substrate This compound product 2-Benzylphenyl Phosphate Ester substrate->product Phosphorylation reagents P₂O₅, Triethyl Phosphate 120°C

Caption: General scheme for the phosphorylation of this compound.

Conclusion

The protocols described provide robust methods for the functionalization of the hydroxyl group of this compound. The choice of method will depend on the desired functional group and the sensitivity of other functionalities present in the molecule. For etherification, the Williamson synthesis is a reliable choice. For esterification of the sterically hindered hydroxyl group of this compound, the mild conditions of the Steglich esterification are often preferred. The phosphorylation method presented is suitable for producing phosphate esters from phenols. Researchers should consider that optimization of the reaction conditions may be necessary to achieve the best results for this specific substrate.

References

Troubleshooting & Optimization

Technical Support Center: 2-Benzylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Benzylphenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.

Issue ID Question Potential Causes Suggested Solutions
BP-T01 Low overall yield of benzylphenols. 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature. 3. Inefficient catalyst activity. 4. Incorrect molar ratio of reactants.[2]1. Increase reaction time and monitor progress using TLC or GC.[2] 2. Optimize temperature; for sulfuric acid catalysis, heating to 140°C is suggested, while refluxing at ~180°C is used with activated alumina.[2][3] 3. Ensure the catalyst is fresh and active. For solid catalysts, ensure proper activation (e.g., calcination of alumina).[3] 4. An optimal molar ratio of phenol to benzyl alcohol is crucial; a 6:1 ratio is recommended for sulfuric acid-catalyzed reactions to enhance yield.[2]
BP-T02 Poor regioselectivity: High yield of 4-Benzylphenol (para-isomer) instead of the desired this compound (ortho-isomer). 1. Catalyst choice: Traditional Lewis acids like AlCl₃ can lead to a mixture of isomers.[2] 2. Reaction temperature: Higher temperatures may favor the formation of the thermodynamically more stable para-isomer.[2] 3. Steric hindrance at the ortho position of a substituted phenol.1. Employ catalysts that favor ortho-substitution, such as activated alumina or certain basic metal oxides, which have shown high selectivity for ortho-benzylated phenols.[3][4] 2. Carefully control the reaction temperature. For instance, in the synthesis of 2-benzyl-6-methyl-phenol, a yield of 60% was achieved at a lower temperature of 15°C.[5] 3. For substituted phenols, consider alternative strategies like ortho-selective directing groups if standard Friedel-Crafts methods fail.
BP-T03 Formation of significant amounts of byproducts such as dibenzylphenols, tribenzylphenols, or benzyl phenyl ether. 1. Molar ratio of reactants: An excess of the benzylating agent can lead to polysubstitution.[2] 2. High catalyst concentration or activity. 3. O-alkylation (ether formation) competing with C-alkylation (phenol ring benzylation).1. Use a large excess of phenol relative to the benzylating agent (e.g., a 6:1 molar ratio of phenol to benzyl alcohol) to minimize polysubstitution.[2] 2. Optimize the catalyst loading. For sulfuric acid, 5% by weight of phenol is a starting point.[2] 3. Benzyl phenyl ether can rearrange to benzylphenols under acidic conditions; ensuring sufficient reaction time and temperature can convert the ether to the desired product.[6]
BP-T04 Reaction fails to start or proceeds very slowly. 1. Deactivated catalyst. 2. Presence of impurities in starting materials (e.g., water). 3. Insufficient heating.1. Use a fresh or newly activated catalyst. 2. Use anhydrous reactants and solvents, as water can deactivate many catalysts. 3. Ensure the reaction mixture reaches the target temperature.
BP-T05 Difficulty in product purification and separation of isomers. 1. Similar physical properties (e.g., boiling points) of ortho and para isomers. 2. Presence of multiple benzylated products.1. Employ fractional vacuum distillation for separation, as there is a sufficient difference in boiling points for separation. 2. Utilize column chromatography for more challenging separations. 3. Optimize the reaction for higher regioselectivity to simplify the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts alkylation of phenol using a benzylating agent like benzyl chloride or benzyl alcohol.[2] This reaction is typically catalyzed by Brønsted acids (e.g., sulfuric acid) or Lewis acids (e.g., aluminum chloride).[4] Other methods include the vapor-phase benzylation of phenol over a solid acid catalyst like activated alumina and the rearrangement of benzyl phenyl ethers catalyzed by polyphosphoric acid.[4][6]

Q2: How can I maximize the ortho-selectivity in the benzylation of phenol?

A2: Achieving high ortho-selectivity is a key challenge. Strategies to maximize the yield of this compound over 4-Benzylphenol include:

  • Catalyst Selection: Using heterogeneous catalysts like activated α-alumina monohydrate in the liquid phase can produce exclusively o-benzylphenol.[3] Basic metal oxide catalysts in vapor-phase reactions have also shown high selectivity for ortho-benzylated products.[4]

  • Temperature Control: Lower reaction temperatures can sometimes favor ortho-alkylation.[5]

  • Reactant Ratio: Optimizing the molar ratio of phenol to the benzylating agent is crucial for both yield and selectivity.[2]

Q3: What are the main byproducts to expect, and how can they be minimized?

A3: Common byproducts include the para-isomer (4-Benzylphenol), di- and tri-substituted products (e.g., 2,6-dibenzylphenol), and benzyl phenyl ether.[2][4] To minimize these:

  • 4-Benzylphenol: Use ortho-directing catalysts and optimized temperatures.[2][3]

  • Polysubstitution: Use a significant excess of phenol.[2]

  • Benzyl Phenyl Ether: This can be an intermediate. Allowing the reaction to proceed to completion, potentially at a higher temperature, can facilitate its rearrangement to the desired C-alkylated product.[6]

Q4: What is a typical work-up and purification procedure for this compound?

A4: A general work-up procedure involves:

  • Cooling the reaction mixture after completion.

  • If a solid catalyst is used, it is separated by decantation or filtration.[2]

  • The crude product is often dissolved in an organic solvent like petroleum ether.

  • The solution is neutralized (e.g., with a saturated NaHCO₃ solution) and washed several times with distilled water.[2][6]

  • The organic layer is dried over an anhydrous salt like Na₂SO₄.[6]

  • The solvent and unreacted starting materials are removed by distillation at atmospheric pressure.

  • The final product, this compound, is purified by vacuum distillation.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystBenzylating AgentPhenol:Benzyl Alcohol Molar RatioTemperature (°C)Reaction TimeYield of this compoundSelectivity (ortho vs. para)Reference
Sulfuric Acid (H₂SO₄) Benzyl Alcohol6:11404-5 hoursUp to 95.8% (total benzylphenol)Not specified[2][7]
Activated Alumina Benzyl Alcohol1:0.6 (moles)185-190 (reflux)1 hour55%No m,p-benzylphenol detected[3]
Magnesium Oxide (MgO) Benzyl Alcohol1:4390-47524 hours>40% (2,6-dibenzylphenol)83% for ortho-benzylated phenols[4]
Polyphosphoric Acid (PPA) Benzyl Phenyl Ether (Rearrangement)N/A25Not specified62%Major product is ortho[6]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Alkylation using Sulfuric Acid

Objective: To synthesize benzylphenol with a high yield using a strong Brønsted acid catalyst.[2]

Materials:

  • Phenol

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (94%)

  • Petroleum ether

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Thermometer

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In the three-necked flask, add phenol and sulfuric acid (5% by weight of phenol).

  • Heat the mixture to 140°C with constant stirring.

  • Using the dropping funnel, gradually add benzyl alcohol to the mixture over 2 hours. A molar ratio of 6:1 (phenol:benzyl alcohol) is recommended.[2]

  • After the addition is complete, continue stirring the reaction mixture at 140°C for an additional 3 hours.

  • Monitor the reaction progress by gas chromatography.

  • Once the reaction is complete, cool the flask to room temperature.

  • Dissolve the mixture in petroleum ether.

  • Neutralize the solution, followed by several washes with distilled water.

  • Distill the organic layer at atmospheric pressure to remove the solvent and unreacted starting materials.

  • Purify the residual product by vacuum distillation to obtain pure benzylphenol.

Protocol 2: Synthesis using a Heterogeneous Activated Alumina Catalyst

Objective: To synthesize o-benzylphenol with high ortho-selectivity using a recyclable solid acid catalyst.[3]

Materials:

  • Phenol (1.0 mole, 94g)

  • Benzyl alcohol (0.6 mole, 65g)

  • Activated alumina (e.g., CATAPAL® SB alumina powder, 15g)

  • Toluene (optional, for azeotropic water removal)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Combine phenol, benzyl alcohol, and the activated alumina catalyst in the round-bottom flask.

  • Set up the apparatus for reflux with a Dean-Stark trap if toluene is used to aid in water removal.

  • Heat the reaction mixture to reflux (approximately 185-190°C) with gentle stirring.

  • Collect the water of reaction in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.

  • Monitor the reaction's progress via gas chromatography.

  • After completion, cool the reaction mixture.

  • Separate the liquid product from the solid catalyst by decantation or filtration. The catalyst can be washed, dried, and potentially reused.

  • The crude product can be purified by fractional vacuum distillation to yield pure o-benzylphenol.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts Phenol Phenol EAS Electrophilic Aromatic Substitution (EAS) Phenol->EAS Benzyl_Alcohol Benzyl Alcohol Activation Activation of Benzyl Alcohol by Catalyst Benzyl_Alcohol->Activation Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Activation Activation->EAS Ortho_Product This compound (Ortho Product) EAS->Ortho_Product Major Para_Product 4-Benzylphenol (Para Product) EAS->Para_Product Minor Water Water EAS->Water

Caption: Friedel-Crafts reaction pathway for this compound synthesis.

G Start 1. Charge Reactor (Phenol, Benzyl Alcohol, Catalyst) Reaction 2. Heat and Stir (e.g., 140-180°C) Start->Reaction Monitoring 3. Monitor Progress (TLC / GC) Reaction->Monitoring Cooldown 4. Cool Reaction Mixture Monitoring->Cooldown Separation 5. Separate Catalyst (Filtration/Decant) Cooldown->Separation Workup 6. Neutralize & Wash Separation->Workup Distillation 7. Remove Solvent & Unreacted Materials Workup->Distillation Purification 8. Vacuum Distillation Distillation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for this compound synthesis.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem {Low Yield or Selectivity} Cause1 Cause Catalyst Issue Problem->Cause1 Cause2 Cause Temperature Problem->Cause2 Cause3 Cause Reactant Ratio Problem->Cause3 Cause4 Cause Reaction Time Problem->Cause4 Sol1 Solution Check/Replace Catalyst Cause1:f1->Sol1:f0 Sol2 Solution Optimize Temperature Cause2:f1->Sol2:f0 Sol3 Solution Adjust Molar Ratio Cause3:f1->Sol3:f0 Sol4 Solution Increase Reaction Time Cause4:f1->Sol4:f0

Caption: Troubleshooting logic for improving this compound yield.

References

troubleshooting side reactions in the benzylation of phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the benzylation of phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the benzylation of phenol?

A1: The most prevalent side reaction is C-alkylation, where the benzyl group attaches to the aromatic ring of the phenol instead of the hydroxyl group (O-alkylation)[1]. This occurs because the phenoxide ion is an ambident nucleophile with reactive sites on both the oxygen and the carbon atoms of the aromatic ring[1][2]. Other potential side reactions include the formation of dibenzylated products (both O- and C-alkylated), and oxidation of the phenol, which can lead to discoloration of the reaction mixture[3].

Q2: How can I favor the desired O-benzylation over C-benzylation?

A2: To promote O-benzylation, it is crucial to select appropriate reaction conditions. Key factors include the choice of solvent, base, and temperature. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation, while protic solvents such as water or trifluoroethanol can promote C-alkylation by solvating the phenoxide oxygen[1]. The choice of base is also critical; for instance, weaker bases like potassium carbonate (K2CO3) are often used to favor O-alkylation[4].

Q3: My reaction mixture is turning a dark color. What is the likely cause and how can I prevent it?

A3: A dark coloration (yellow, brown, or black) in the reaction mixture is often indicative of phenol oxidation. This can be accelerated by the presence of air or impurities. To mitigate this, consider using purified phenol, degassing your solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am observing the formation of multiple products on my TLC plate. What could be the issue?

A4: The presence of multiple spots on a TLC plate suggests the formation of side products. This could be due to competing C-benzylation, dibenzylation, or benzylation of other functional groups if present on your substrate[3]. To address this, you may need to adjust the stoichiometry of your reagents, change the solvent or base to improve selectivity, or consider protecting other reactive functional groups[3].

Q5: Can I use benzyl alcohol instead of benzyl halides for the benzylation?

A5: While benzyl alcohol can be used, it typically requires harsher reaction conditions, such as high temperatures and the presence of a strong acid catalyst (e.g., sulfuric acid)[5]. For many laboratory-scale syntheses, benzyl halides (like benzyl bromide or benzyl chloride) are preferred due to their higher reactivity under milder conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired O-Benzylated Product
Potential Cause Suggested Solution
Incomplete Deprotonation of Phenol The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group. Consider switching to a stronger base, such as sodium hydride (NaH), to ensure complete formation of the phenoxide ion[2][3].
Competing C-Alkylation The reaction conditions may be favoring C-alkylation. To enhance O-alkylation selectivity, use a polar aprotic solvent like DMF or DMSO and a moderately weak base like K2CO3. Avoid protic solvents which can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic.
Poor Solubility of Reactants If the reactants are not fully dissolved, the reaction rate will be limited. Choose a solvent in which all reactants are soluble at the reaction temperature[3].
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring the reaction progress by TLC to avoid decomposition[3].
Inactive Benzylating Agent Benzyl halides can degrade over time. Ensure the purity and activity of your benzylating agent. If using benzyl tosylate, it is often best to use it freshly prepared.
Issue 2: Formation of C-Alkylated Byproducts
Potential Cause Suggested Solution
Protic Solvent Usage Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, shielding it and promoting attack from the carbon of the aromatic ring[1]. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor O-alkylation[1][4].
Strongly Basic Conditions While a base is necessary, excessively strong bases can sometimes increase the rate of C-alkylation. A weaker base like potassium carbonate or cesium carbonate is often a good choice for selective O-benzylation[4].
High Reaction Temperature Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Try running the reaction at a lower temperature for a longer duration.
Use of Phase Transfer Catalyst In some cases, a phase-transfer catalyst can be employed to facilitate the reaction under milder conditions, which can improve the selectivity for O-alkylation.
Issue 3: Formation of Dibenzylated Products
Potential Cause Suggested Solution
Excess Benzylating Agent Using a large excess of the benzylating agent can lead to the benzylation of both the hydroxyl group and the aromatic ring, or multiple positions on the ring. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the benzylating agent[3].
Highly Activating Substituents on Phenol Electron-donating groups on the phenol ring can increase its reactivity and make it more susceptible to multiple alkylations. Careful control of stoichiometry and reaction time is crucial in these cases.

Data Presentation: O- vs. C-Alkylation Selectivity

The selectivity between O- and C-alkylation is highly dependent on the reaction conditions. The following tables summarize the influence of solvent and base on the product distribution.

Table 1: Effect of Solvent on the Alkylation of 2-Naphthol with Benzyl Bromide

SolventProduct Distribution (O-alkylation : C-alkylation)Predominant ProductReference
DMF (Dimethylformamide)High O-alkylationO-alkylated product[1]
TFE (Trifluoroethanol)High C-alkylationC-alkylated product[1]
Ethanol24% C-alkylation, 4% double C-alkylationO-alkylated product[6]
Water83% C-alkylation, 1% double C-alkylationC-alkylated product[6]

Table 2: General Guidance on Base and Solvent Selection for O-Benzylation

BaseRecommended Solvent(s)Typical Temperature (°C)Expected Outcome
K₂CO₃ (Potassium Carbonate)DMF, AcetonitrileRoom Temperature to 80Good to excellent yields of O-benzylated product[7][8][9].
Cs₂CO₃ (Cesium Carbonate)Acetonitrile80Good yields of O-benzylated product[10].
NaH (Sodium Hydride)THF, DMF0 to Room TemperatureEffective for less reactive alcohols, but may increase C-alkylation in phenols.
NaOH (Sodium Hydroxide)Water, EthanolVariesCan be used, but the protic solvent may favor C-alkylation.

Experimental Protocols

Protocol 1: General Procedure for O-Benzylation of Phenol using Potassium Carbonate in DMF

This protocol is a general guideline for the O-benzylation of phenol using benzyl bromide as the alkylating agent, potassium carbonate as the base, and dimethylformamide as the solvent[7][8].

Materials:

  • Phenol (1.0 equiv)

  • Benzyl bromide (1.05 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phenol, anhydrous potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl phenyl ether.

Protocol 2: C-Benzylation of Phenol using a Lewis Acid Catalyst

This protocol describes a general method for the C-benzylation of phenols, which is a variation of the Friedel-Crafts alkylation[11].

Materials:

  • Phenol (1.0 equiv)

  • Benzyl chloride (1.2 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Dichloromethane (anhydrous)

  • Ice-water

  • Hydrochloric acid (1 M)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol and anhydrous dichloromethane.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add benzyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture into ice-water and stir vigorously.

  • Acidify with 1 M HCl to dissolve any aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to isolate the C-benzylated phenols (a mixture of ortho and para isomers is common).

Visualizations

Reaction_Pathway Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) O_Product O-Benzylated Phenol (Desired Product) Phenoxide->O_Product + Benzyl Halide (O-attack) C_Product C-Benzylated Phenol (Side Product) Phenoxide->C_Product + Benzyl Halide (C-attack) BenzylHalide Benzyl Halide (Bn-X)

Caption: Main reaction pathways in the benzylation of phenol.

Troubleshooting_Workflow Start Start Benzylation Reaction Check_TLC Analyze Reaction by TLC Start->Check_TLC Low_Yield Low Yield of O-Benzylated Product? Check_TLC->Low_Yield C_Alkylation Significant C-Alkylation? Low_Yield->C_Alkylation No Optimize_Base Action: - Use stronger base (e.g., NaH) - Check reagent purity Low_Yield->Optimize_Base Yes Multiple_Products Multiple Unidentified Products? C_Alkylation->Multiple_Products No Optimize_Solvent Action: - Switch to polar aprotic solvent (DMF, DMSO) - Lower temperature C_Alkylation->Optimize_Solvent Yes Optimize_Stoichiometry Action: - Use stoichiometric benzyl halide - Protect other functional groups Multiple_Products->Optimize_Stoichiometry Yes Successful_Reaction Successful O-Benzylation Multiple_Products->Successful_Reaction No Optimize_Base->Start Re-run Reaction Optimize_Solvent->Start Re-run Reaction Optimize_Stoichiometry->Start Re-run Reaction

References

Technical Support Center: Optimization of 2-Benzylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-benzylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol.[1] This electrophilic aromatic substitution reaction involves reacting phenol with a benzylating agent, such as benzyl alcohol or benzyl chloride, in the presence of a catalyst.[1]

Q2: What is the main challenge in this compound synthesis?

The primary challenge is achieving high regioselectivity for the desired ortho-substituted product (this compound) over the thermodynamically more stable para-substituted isomer (4-benzylphenol).[1] Controlling the reaction to prevent polysubstitution, where multiple benzyl groups are added to the phenol ring, is also a key consideration.

Q3: What factors influence the ortho/para selectivity?

Several factors can be adjusted to influence the regioselectivity of the reaction:

  • Catalyst: The nature of the catalyst plays a crucial role. Some catalysts can favor ortho substitution through chelation or steric effects.[1]

  • Temperature: Higher temperatures can sometimes favor the formation of the para-isomer.[1]

  • Solvent: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the product ratio.

  • Reactant Ratio: The molar ratio of phenol to the benzylating agent can impact the degree of polysubstitution. An excess of phenol is often used to minimize this.

Q4: Which catalysts are typically used for this synthesis?

A range of catalysts can be employed, from traditional acid catalysts to more modern heterogeneous catalysts:

  • Brønsted Acids: Sulfuric acid (H₂SO₄) is a common choice.

  • Lewis Acids: Aluminum chloride (AlCl₃) is a classic Lewis acid catalyst for Friedel-Crafts reactions.

  • Heterogeneous Catalysts: Activated alumina and niobium phosphate are examples of solid acid catalysts that offer advantages in terms of separation and reusability.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Causes Solutions
Low or No Conversion Catalyst Inactivity: The catalyst (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. Use freshly opened or properly stored catalyst.
Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.Increase the molar ratio of the catalyst relative to the limiting reagent.
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring for the formation of side products.
Low Yield of this compound Formation of Byproducts: Significant formation of 4-benzylphenol, poly-benzylated phenols, or benzyl phenyl ether can reduce the yield of the desired product.Optimize reaction conditions (catalyst, temperature, solvent) to favor ortho-benzylation. Using an excess of phenol can reduce polysubstitution.
Product Loss During Workup: The product may be lost during extraction or purification steps.Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. Optimize purification techniques, such as vacuum distillation, to minimize loss.
Poor Ortho/Para Selectivity Inappropriate Catalyst: The chosen catalyst may inherently favor the formation of the para isomer.Experiment with different catalysts. For example, activated alumina is known to promote ortho-selectivity.
High Reaction Temperature: As mentioned, higher temperatures can favor the formation of the thermodynamically more stable para isomer.[1]Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Formation of Benzyl Phenyl Ether Reaction Conditions Favoring O-Alkylation: Certain conditions, particularly in the absence of a strong acid catalyst, can promote the reaction at the hydroxyl group (O-alkylation) rather than the aromatic ring (C-alkylation).Use a suitable Friedel-Crafts catalyst (e.g., AlCl₃, H₂SO₄, activated alumina) to promote C-alkylation.
Difficulty in Purifying this compound Similar Physical Properties of Isomers: this compound and 4-benzylphenol can have close boiling points, making separation by distillation challenging.Utilize fractional vacuum distillation with a column that has a high number of theoretical plates. Recrystallization from a suitable solvent system may also be an effective purification method.

Data Presentation

The following table summarizes the impact of different catalysts on the yield and selectivity of the benzylation of phenol.

CatalystBenzylating AgentTemperature (°C)Total Yield (%)Ortho:Para RatioReference
Activated AluminaBenzyl Alcohol180>90High o-selectivity[1]
Sulfuric AcidBenzyl Alcohol140HighVaries with conditions[1]
Niobium PhosphateBenzyl AlcoholNot specified~83 (selectivity)High o-selectivity
Aluminum ChlorideBenzyl ChlorideVariesVariesGenerally favors paraGeneral Knowledge

Note: Specific yields and selectivities can vary significantly based on the detailed experimental conditions.

Experimental Protocols

Protocol 1: Synthesis using Activated Alumina

This protocol is adapted from literature procedures for the selective synthesis of o-benzylphenol.[1]

Materials:

  • Phenol (6.0 moles)

  • Benzyl alcohol (3.0 moles)

  • Activated alumina pellets (calcined)

  • Toluene

Equipment:

  • 2 L 3-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark trap with condenser

Procedure:

  • Charge the 3-necked flask with phenol, benzyl alcohol, activated alumina pellets, and a small amount of toluene.

  • Heat the mixture to reflux (approximately 180°C) with gentle stirring.

  • Collect the water of reaction in the Dean-Stark trap.

  • The reaction is complete when the theoretical amount of water has been collected.

  • Monitor the progress of the reaction by gas chromatography.

  • After completion, cool the reaction mixture and decant the liquid to separate it from the catalyst.

  • The crude product can be purified by vacuum distillation to yield pure o-benzylphenol.

Protocol 2: Synthesis using Sulfuric Acid

This protocol outlines the synthesis of benzylphenol using a strong Brønsted acid catalyst.[1]

Materials:

  • Phenol

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (94%)

  • Petroleum ether

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In the three-necked flask, charge phenol and sulfuric acid (5% by weight of phenol).

  • Heat the mixture to the desired reaction temperature (e.g., 140°C) with constant stirring.

  • Gradually add benzyl alcohol to the mixture over a period of 2 hours using the dropping funnel. A molar ratio of phenol to benzyl alcohol of 6:1 is recommended for optimal yield.[1]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3 hours.

  • Cool the reaction mass to room temperature.

  • Dissolve the mixture in petroleum ether.

  • Neutralize the solution, followed by washing several times with distilled water.

  • Distill the organic layer at atmospheric pressure to remove unreacted reactants and the solvent.

  • The residual product, benzylphenol, is then purified by vacuum distillation.

Protocol 3: Synthesis using Aluminum Chloride (Adapted)

This protocol is an adapted procedure for the benzylation of phenol using a Lewis acid catalyst.

Materials:

  • Phenol

  • Benzyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up the reaction apparatus under a nitrogen or argon atmosphere and ensure all glassware is flame-dried.

  • To the flask, add anhydrous DCM and anhydrous aluminum chloride.

  • Cool the suspension in an ice bath.

  • In the dropping funnel, prepare a solution of phenol and benzyl chloride in anhydrous DCM.

  • Add the phenol and benzyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Mandatory Visualizations

G cluster_reagents Reactants cluster_products Products phenol Phenol eas Electrophilic Aromatic Substitution phenol->eas benzyl_agent Benzylating Agent (Benzyl Alcohol or Benzyl Chloride) activation Activation of Benzylating Agent benzyl_agent->activation catalyst Catalyst (e.g., AlCl₃, H₂SO₄, Activated Alumina) catalyst->activation electrophile Electrophile (Benzyl Carbocation or Polarized Complex) activation->electrophile electrophile->eas intermediate Carbocation Intermediate (Sigma Complex) eas->intermediate deprotonation Deprotonation intermediate->deprotonation deprotonation->catalyst Regeneration ortho_product This compound (Ortho Product) deprotonation->ortho_product para_product 4-Benzylphenol (Para Product) deprotonation->para_product

Caption: Reaction mechanism for the Friedel-Crafts benzylation of phenol.

G start Start reaction_setup Reaction Setup: - Charge reactants and catalyst - Set temperature and stirring start->reaction_setup reaction Reaction Monitoring: - Monitor progress by TLC or GC reaction_setup->reaction workup Workup: - Quench reaction - Extraction and washing reaction->workup drying Drying and Concentration: - Dry organic layer - Remove solvent workup->drying purification Purification: - Vacuum distillation or - Recrystallization drying->purification analysis Product Analysis: - NMR, GC-MS, etc. purification->analysis end End analysis->end

Caption: General experimental workflow for this compound synthesis.

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound cause1 Low Conversion low_yield->cause1 cause2 Poor Selectivity (High Para Isomer) low_yield->cause2 cause3 Polysubstitution low_yield->cause3 cause4 Side Reactions (Ether Formation) low_yield->cause4 cause5 Loss During Workup low_yield->cause5 solution1 Optimize Reaction Conditions: - Adjust temperature - Increase reaction time cause1->solution1 solution5 Ensure Anhydrous Conditions cause1->solution5 cause2->solution1 solution2 Change Catalyst cause2->solution2 solution3 Use Excess Phenol cause3->solution3 cause4->solution2 solution4 Improve Workup/Purification Technique cause5->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Benzylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for challenges encountered during the purification of 2-benzylphenol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound (ortho-isomer) from 4-benzylphenol (para-isomer)?

A1: The primary challenges stem from the structural similarity of the isomers, which results in close physical properties. Key difficulties include:

  • Similar Polarity: The isomers often exhibit similar polarity, making chromatographic separation challenging as they can co-elute.

  • Close Boiling Points: While there is a difference, their boiling points can be close enough to require highly efficient fractional distillation, typically under reduced pressure, to achieve good separation.[1][2][3]

  • Co-crystallization: During crystallization, one isomer can become trapped within the crystal lattice of the other, leading to impure crystals.

  • Polymorphism: this compound is known to exhibit polymorphism, meaning it can crystallize in different forms with different melting points, which can complicate purification and characterization.[4]

Q2: Which purification technique is most effective for separating benzylphenol isomers?

A2: The most effective technique depends on the scale of the purification and the purity requirements.

  • Column Chromatography: Generally the most versatile and effective method for achieving high purity on a lab scale, especially when optimizing the stationary and mobile phases.[5][6]

  • Fractional Distillation (under vacuum): Suitable for larger quantities where a significant boiling point difference exists.[7][8] Vacuum is crucial to prevent thermal degradation.

  • Crystallization: Can be very effective, particularly for removing the para-isomer, which has a much higher melting point and is generally less soluble.[9]

Q3: Why is my column chromatography failing to separate the ortho- and para-isomers?

A3: Poor separation is typically due to an inappropriate choice of stationary or mobile phase. Since the isomers have similar polarity, a standard silica gel column with a simple hexane/ethyl acetate eluent may not provide sufficient resolution.[10] Consider using specialized columns (e.g., phenyl-hexyl or cyano) or adding modifiers to the mobile phase to exploit subtle differences in isomer structure, such as π-π interactions.[10][11]

Q4: Can I use derivatization to improve the separation of benzylphenol isomers?

A4: Yes, derivatization is a common strategy, particularly for analytical techniques like Gas Chromatography (GC). Converting the phenolic hydroxyl group into a less polar silyl ether (silylation) can improve volatility and enhance separation on standard GC columns.[12] This technique helps overcome peak tailing and can resolve isomers that would otherwise co-elute.[12]

Physical Properties of Benzylphenol Isomers

Understanding the physical properties of the isomers is critical for selecting and optimizing a purification strategy.

PropertyThis compound (ortho)4-Benzylphenol (para)Data Source(s)
Molecular Formula C₁₃H₁₂OC₁₃H₁₂O[13],[14]
Molecular Weight 184.23 g/mol 184.23 g/mol [13],[14]
Appearance Solid / White to Brown PowderWhite Crystalline Solid[15],[9]
Melting Point 21-23 °C (some sources report 51-55 °C)84 °C (some sources report 79-81 °C)[13],[16],[15],[14],[9]
Boiling Point 312 °C (at 760 mmHg); 171-172 °C (at 15 Torr)322 °C (at 760 mmHg); 154-157 °C (at 4 Torr)[13],[16],[14]
Solubility Insoluble in water; Soluble in organic solvents.Slightly soluble in cold water; Soluble in organic solvents and alkali hydroxide solutions.[15],[14]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of isomers.

Possible CauseTroubleshooting Step
Insufficient Column Efficiency Use a longer packed column (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.[8][10]
Incorrect Pressure The boiling point difference may be optimal at a specific reduced pressure. Experiment with different vacuum levels to maximize separation.[2][10]
Distillation Rate Too Fast Reduce the heating rate to maintain a slow, steady distillation. This allows for proper liquid-vapor equilibrium to be established within the column.[17]
Column Flooding or Channeling Ensure the column packing is uniform. Reduce the heating rate to prevent excessive vapor flow that can hinder proper separation.[10]
Crystallization

Problem: The desired this compound "oils out" or co-crystallizes with the para-isomer.

Possible CauseTroubleshooting Step
Inappropriate Solvent Screen various solvents. The ideal solvent should fully dissolve the mixture at an elevated temperature but allow for the selective crystallization of the higher-melting para-isomer upon cooling, leaving the ortho-isomer in the mother liquor.[10]
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator. Rapid cooling traps impurities.[10][17]
Presence of Oily Impurities Attempt to "oil out" impurities by adding a small amount of a non-polar solvent (like hexane) to a concentrated solution of the crude material in a more polar solvent.[10]
Solution is Supersaturated or Not Saturated If the solution becomes cloudy immediately upon cooling, it may be too concentrated; add a small amount of warm solvent. If no crystals form, the solution may be too dilute; evaporate some solvent to concentrate it before cooling.
Column Chromatography

Problem: Co-elution or poor resolution of the ortho- and para-isomers.

Possible CauseTroubleshooting Step
Suboptimal Mobile Phase Systematically vary the solvent gradient and composition. Use Thin Layer Chromatography (TLC) to screen different solvent systems for optimal separation before running the column.[17]
Incorrect Stationary Phase Standard silica gel may not be sufficient. For aromatic isomers, try a different stationary phase like phenyl-hexyl, pentafluorophenyl (PFP), or biphenyl, which can offer different selectivity based on π-π interactions.[10][11]
Column Overloading The mass of the crude product should be no more than ~3-5% of the mass of the silica gel. Overloading leads to broad peaks and poor separation.[17]
Acidic Silica Gel Phenolic compounds can interact strongly with acidic sites on silica gel, leading to peak tailing. Deactivate the silica by washing it with a solvent mixture containing a small amount of triethylamine (1-3%) before packing the column.[18]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

Objective: To separate this compound from the higher-boiling 4-benzylphenol on a multi-gram scale.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column (minimum 20 cm length). Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a pressure gauge and cold trap.

  • Charging the Flask: Charge the distillation flask with the crude mixture of benzylphenol isomers. Do not fill the flask more than two-thirds full. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully reduce the pressure to the desired level (e.g., 4-15 Torr).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Maintain a slow and steady heating rate to allow a temperature gradient to establish in the column.[19]

  • Collecting Fractions: Monitor the temperature at the still head. The temperature will plateau at the boiling point of the first fraction (the lower-boiling isomer). Collect this fraction in a receiving flask.

  • Transition: When the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.

  • Second Fraction: Once the temperature stabilizes at the boiling point of the higher-boiling isomer, collect the second fraction in a new receiving flask.

  • Shutdown: Discontinue heating, allow the apparatus to cool, and then slowly and carefully release the vacuum before disassembling.

  • Analysis: Analyze the purity of the collected fractions using GC, HPLC, or NMR.

Protocol 2: Purification by Flash Column Chromatography

Objective: To achieve high-purity separation of the isomers on a laboratory scale (mg to g).

Methodology:

  • Solvent System Selection: Using TLC, identify a mobile phase (e.g., a hexane/ethyl acetate mixture) that provides good separation of the isomers, with the target compound having an Rf value of approximately 0.25-0.35.[17]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica bed.[17]

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. Collect fractions continuously.

  • Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualizations

G General Workflow for Benzylphenol Isomer Purification crude Crude Mixture (ortho- & para-isomers) assess Assess Scale & Purity Goal crude->assess distill Fractional Distillation (under vacuum) assess->distill Large Scale chrom Column Chromatography assess->chrom High Purity Needed crystal Crystallization assess->crystal Para-isomer is major impurity large_scale Large Scale (>5g) Moderate Purity small_scale Small Scale (<5g) High Purity high_mp High Melting Point Difference analysis Purity Analysis (GC, HPLC, NMR) distill->analysis chrom->analysis crystal->analysis product Purified Isomer analysis->product Meets Purity Spec

Caption: A decision workflow for selecting a primary purification method.

G Troubleshooting: Poor Chromatographic Separation problem Problem: Co-elution of Isomers cause1 Possible Cause: Suboptimal Mobile Phase problem->cause1 cause2 Possible Cause: Incorrect Stationary Phase problem->cause2 cause3 Possible Cause: Column Overload problem->cause3 solution1 Solution: Optimize solvent system via TLC. Test different polarity ranges. cause1->solution1 solution2 Solution: Use PFP, Phenyl-hexyl, or Biphenyl stationary phase. cause2->solution2 solution3 Solution: Reduce sample load. (Crude:Silica ratio < 1:30) cause3->solution3

Caption: A logical guide for troubleshooting poor isomer separation in column chromatography.

References

how to minimize the formation of 4-Benzylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of the undesired byproduct, 4-benzylphenol, during the benzylation of phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 4-benzylphenol formation during phenol benzylation?

The formation of 4-benzylphenol is a common outcome in Friedel-Crafts benzylation reactions. The hydroxyl group of phenol is an ortho-, para-directing activator for electrophilic aromatic substitution. Consequently, the incoming benzyl group can attack either the ortho or the para position. The formation of the para-isomer, 4-benzylphenol, is often thermodynamically favored due to less steric hindrance compared to the ortho position. Traditional methods employing strong acid catalysts like aluminum chloride or sulfuric acid are known to produce mixtures of 2-benzylphenol and 4-benzylphenol, along with dibenzylated products.[1]

Q2: How can I improve the regioselectivity of my reaction to favor the ortho-product (this compound) over the para-product (4-benzylphenol)?

Improving regioselectivity is crucial to minimizing 4-benzylphenol formation. Several strategies can be employed:

  • Catalyst Selection: The choice of catalyst significantly influences the ortho/para product ratio. While traditional Lewis acids can lead to mixtures, certain catalysts can promote ortho-selectivity. For instance, some zeolite catalysts, like H-beta, have shown a preference for the formation of the para-isomer, while others, under specific conditions, can be tuned to favor ortho-alkylation.

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled ortho-product. However, this can also lead to lower overall conversion.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor the formation of the less polar para-isomer.

  • Protecting Groups: Temporarily protecting the hydroxyl group of phenol can alter its directing effect and sterically hinder the ortho positions, although this adds extra steps to the synthesis.

Q3: What are common side reactions to be aware of besides the formation of 4-benzylphenol?

Besides the formation of isomeric benzylphenols, other common side reactions include:

  • Dibenzylation: The mono-benzylated phenol is more activated than phenol itself, making it susceptible to a second benzylation, leading to the formation of dibenzylphenols.

  • O-alkylation (Ether Formation): The phenoxide ion, present under basic conditions, can act as a nucleophile, leading to the formation of benzyl phenyl ether.

  • Formation of Dibenzyl Ether: Benzyl alcohol can self-condense to form dibenzyl ether, especially at higher temperatures and in the presence of a strong acid catalyst.

  • Polymerization/Tar Formation: Strong acid catalysts and high temperatures can lead to the polymerization of reactants and the formation of tarry byproducts.

Troubleshooting Guides

Issue 1: High Yield of 4-Benzylphenol

Symptoms:

  • GC-MS or NMR analysis of the crude product shows a significant peak corresponding to 4-benzylphenol, often comparable to or greater than the desired this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Thermodynamically Controlled Reaction The reaction conditions (high temperature, long reaction time) favor the more stable para-isomer.
Solution: Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint for maximizing the ortho-isomer.
Inappropriate Catalyst Strong, non-selective Lewis acids (e.g., AlCl₃, H₂SO₄) often yield mixtures of isomers.
Solution: Experiment with shape-selective catalysts like certain zeolites (e.g., H-beta with a specific Si/Al ratio) or consider alternative synthetic routes such as palladium-catalyzed reactions that offer higher regioselectivity.
Solvent Effects The solvent may be favoring the formation of the para-product.
Solution: Screen different solvents. A less polar solvent might favor the para-isomer. Experiment with solvents of varying polarity.
Issue 2: Formation of Significant Amounts of Dibenzylated Products

Symptoms:

  • Mass spectrometry indicates the presence of products with a mass corresponding to dibenzylated phenol.

  • TLC analysis shows spots with lower Rf values than the mono-benzylated products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Molar Ratio of Reactants An excess of the benzylating agent (benzyl chloride or benzyl alcohol) relative to phenol increases the likelihood of a second benzylation.
Solution: Use a molar excess of phenol relative to the benzylating agent. A common starting point is a 2:1 or 3:1 molar ratio of phenol to benzylating agent.
High Reaction Temperature/Long Reaction Time More forcing conditions can promote further reaction of the initially formed mono-benzylated product.
Solution: Reduce the reaction temperature and monitor the reaction closely to stop it once the desired mono-benzylated product is formed in maximum yield.

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in Phenol Benzylation with Benzyl Alcohol

CatalystTemperature (°C)Phenol:Benzyl Alcohol Molar RatioConversion (%)This compound (%)4-Benzylphenol (%)Other Byproducts (%)
H₂SO₄1406:1>90~45~40~15 (Dibenzyl ether, etc.)
Activated Alumina1802:1~95~85~10~5
H-beta Zeolite1505:1~80~20~70~10

Note: The values presented are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Benzylation of Phenol using Activated Alumina (Favors this compound)

Materials:

  • Phenol (2 moles)

  • Benzyl alcohol (1 mole)

  • Activated alumina pellets (e.g., CATAPAL SB)

  • Toluene

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark trap with condenser

Procedure:

  • To a three-necked flask, add phenol, benzyl alcohol, activated alumina pellets, and a small amount of toluene.

  • Heat the mixture to reflux (approximately 180°C) with gentle stirring.

  • Collect the water of reaction in the Dean-Stark trap.

  • Monitor the reaction progress by gas chromatography (GC). The reaction is complete when the theoretical amount of water has been collected.

  • After completion, cool the reaction mixture and decant the liquid to separate it from the catalyst.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Palladium-Catalyzed Benzylation of Phenol (O-alkylation)

While this protocol leads to O-alkylation (benzyl phenyl ether) and not C-alkylation, it is a highly selective method that avoids the formation of benzylphenol isomers. It is useful when the ether is the desired product or can be a precursor in a subsequent reaction.

Materials:

  • Phenol (1 mmol)

  • Benzyl methyl carbonate (1.2 mmol)

  • Pd(η³-C₃H₅)Cp (0.02 mmol)

  • DPEphos (0.024 mmol)

  • Toluene (solvent)

Equipment:

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve phenol, benzyl methyl carbonate, Pd(η³-C₃H₅)Cp, and DPEphos in toluene.

  • Heat the reaction mixture to 80°C and stir.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and purify by column chromatography on silica gel.

Visualizations

reaction_pathway cluster_products Reaction Products phenol Phenol intermediate Carbocation Intermediate phenol->intermediate Electrophilic Attack benzyl_reagent Benzylating Agent (e.g., Benzyl Alcohol) catalyst Acid Catalyst (e.g., H₂SO₄, AlCl₃) benzyl_reagent->catalyst ether Dibenzyl Ether benzyl_reagent->ether Self-condensation catalyst->intermediate Generates ortho_bp This compound (Ortho-product) intermediate->ortho_bp Ortho-attack para_bp 4-Benzylphenol (Para-product) intermediate->para_bp Para-attack dibenzyl Dibenzylated Phenols ortho_bp->dibenzyl para_bp->dibenzyl

Caption: Reaction pathway for the acid-catalyzed benzylation of phenol.

troubleshooting_workflow start High 4-Benzylphenol Yield check_temp Check Reaction Temperature start->check_temp is_high_temp Is Temperature High? check_temp->is_high_temp lower_temp Lower Temperature & Shorten Reaction Time is_high_temp->lower_temp Yes check_catalyst Evaluate Catalyst is_high_temp->check_catalyst No end Optimized for This compound lower_temp->end is_lewis_acid Using Strong Lewis Acid? check_catalyst->is_lewis_acid change_catalyst Switch to Shape-Selective Catalyst (e.g., Zeolite) is_lewis_acid->change_catalyst Yes check_ratio Review Reactant Molar Ratio is_lewis_acid->check_ratio No change_catalyst->end is_excess_benzyl Excess Benzylating Agent? check_ratio->is_excess_benzyl use_excess_phenol Use Excess Phenol is_excess_benzyl->use_excess_phenol Yes is_excess_benzyl->end No use_excess_phenol->end

References

refining the workup procedure for 2-Benzylphenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the workup procedure for 2-benzylphenol reactions, particularly those synthesized via Friedel-Crafts alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a Friedel-Crafts reaction to synthesize this compound?

A1: A typical workup involves cooling the reaction mixture, followed by quenching with a cold, dilute acid (like HCl) to neutralize the Lewis acid catalyst (e.g., AlCl₃). The product is then extracted into an organic solvent. This organic layer is washed with water and brine to remove water-soluble impurities. Finally, the solvent is removed under reduced pressure to yield the crude product, which then requires purification.[1][2]

Q2: My reaction mixture has formed a stubborn emulsion during the aqueous wash. What should I do?

A2: Emulsion formation is a common issue.[1] To break it, you can try the following techniques:

  • Add Brine: Introduce a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[1]

  • Change pH: Adding a small amount of acid or base can alter the solubility of certain compounds and disrupt the emulsion.[3]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective mechanical method to separate the layers.[3]

  • Solvent Addition: Adding a small amount of a solvent that is miscible with the organic phase but immiscible with water can disturb the intermolecular forces holding the emulsion.[3]

  • Gentle Heating: Gently warming the mixture can reduce its viscosity and aid in phase separation. However, be cautious to avoid decomposing your product.[3]

Q3: How do I remove unreacted phenol from the crude product mixture?

A3: Unreacted phenol can be removed by performing a basic wash of the organic layer. By washing with a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH), the acidic phenol will be converted to its water-soluble phenolate salt, which will partition into the aqueous layer.[4][5] Be aware that your this compound product is also phenolic and may have some solubility in stronger basic solutions, so using a weak base and not washing excessively is recommended.

Q4: What are the primary methods for purifying crude this compound?

A4: The most common purification methods are vacuum distillation and recrystallization.[2][6] Column chromatography is also an option for high-purity separation, though it may be less practical for large-scale purifications.[6]

Q5: I am struggling to separate the this compound (ortho-isomer) from the 4-benzylphenol (para-isomer). What is the best approach?

A5: Separating these isomers is a key challenge due to their similar chemical properties. The most effective methods exploit their different physical properties:[6]

  • Fractional Vacuum Distillation: There is typically a sufficient difference in the boiling points of the ortho and para isomers to allow for separation by careful fractional distillation under reduced pressure.

  • Recrystallization: The isomers often have different melting points and solubilities in various solvents. This compound is a solid with a melting point of 51-54°C. The para-isomer may have a different melting point, allowing for separation by selective crystallization from a suitable solvent system (e.g., toluene/hexane or ethyl acetate/hexane).[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the workup and purification of this compound.

Issue 1: Low Product Yield After Workup
Potential Cause Troubleshooting Step Explanation
Product Loss During Extraction Check the pH of the aqueous layer after extraction. If it is too basic, your phenolic product may have partitioned into it. Re-acidify the aqueous layer and re-extract with an organic solvent.This compound is acidic and can be deprotonated and solubilized in strongly basic aqueous solutions.
Emulsion Formation If a significant emulsion formed, a considerable amount of product might be trapped within it. Refer to the emulsion-breaking techniques in the FAQ section.[1][3]Emulsions prevent clean separation of the organic and aqueous layers, leading to product loss.[1]
Incomplete Reaction Analyze the crude product by TLC or GC to check for a large amount of starting material.If the reaction did not go to completion, the workup will isolate unreacted starting materials along with the product, thus lowering the yield of the desired product.
Decomposition during Distillation If purifying by vacuum distillation, ensure the temperature is not too high and the vacuum is stable.Phenolic compounds can be susceptible to decomposition at high temperatures.
Issue 2: Persistent Impurities After Purification
Impurity Identification Removal Strategy
4-Benzylphenol (para-isomer) Can be detected by GC or ¹H NMR (different aromatic region splitting patterns).Careful fractional vacuum distillation or recrystallization from a suitable solvent system.[6]
Unreacted Benzyl Alcohol Can be identified by its characteristic boiling point during distillation or by GC/NMR.Benzyl alcohol is not acidic and will not be removed by a basic wash. It can be separated from this compound by vacuum distillation due to their different boiling points.
Unreacted Phenol Will be removed by a basic wash during the workup. If still present, it indicates an inefficient wash.Perform an additional wash of the organic solution with dilute aqueous NaHCO₃ or NaOH.[4]
Dibenzyl Ether A potential byproduct from the self-condensation of benzyl alcohol.Can typically be separated from the phenolic products by vacuum distillation.

Experimental Protocols

Protocol 1: General Aqueous Workup for this compound Synthesis
  • Cooling and Quenching: After the reaction is complete, cool the reaction vessel to room temperature, and then further cool in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring to decompose the catalyst-product complex.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Allow the layers to separate and drain the aqueous layer.

  • Basic Wash (Optional): To remove unreacted phenol, wash the organic layer with a 5% aqueous solution of sodium bicarbonate. Shake gently and vent frequently. Separate the layers.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with saturated brine to facilitate drying.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed.

  • Distillation: Place the crude this compound in the distillation flask. Slowly reduce the pressure to the desired level.

  • Fraction Collection: Gradually heat the distillation flask. Collect and discard any initial low-boiling fractions (e.g., unreacted benzyl alcohol). Collect the fraction that distills at the boiling point of this compound (approx. 312°C at atmospheric pressure, will be significantly lower under vacuum).

  • Analysis: Analyze the collected fractions by GC or HPLC to determine their purity and combine the fractions enriched in the desired this compound.[6]

Visualizations

G cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reaction Completed Reaction Mixture Quench Quench with Ice/HCl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Crude Crude this compound Concentrate->Crude Purify Purify (e.g., Vacuum Distillation) Crude->Purify Pure Pure this compound Purify->Pure G Start Emulsion Forms During Aqueous Wash AddBrine Add Saturated NaCl (Brine) Start->AddBrine Check1 Emulsion Broken? AddBrine->Check1 Centrifuge Centrifuge Mixture Check1->Centrifuge No End Proceed with Workup Check1->End Yes Check2 Emulsion Broken? Centrifuge->Check2 Filter Filter through Celite Check2->Filter No Check2->End Yes Check3 Emulsion Broken? Filter->Check3 Check3->End Yes Failure Consult Senior Chemist Check3->Failure No G cluster_mixture Crude Organic Layer cluster_separation Separation Logic cluster_products Separated Components Mixture This compound (Product) 4-Benzylphenol (Isomer) Phenol (Starting Material) Benzyl Alcohol (Starting Material) BasicWash Wash with aq. NaHCO₃ Mixture->BasicWash Aqueous Aqueous Layer: Sodium Phenolate BasicWash->Aqueous Acidic Phenol Removed Organic Organic Layer: 2-BP, 4-BP, Benzyl Alcohol BasicWash->Organic Remaining Components Distillation Fractional Vacuum Distillation Product Pure this compound Distillation->Product Different B.P. Byproducts Other Fractions: 4-BP, Benzyl Alcohol Distillation->Byproducts Different B.P. Organic->Distillation

References

Technical Support Center: Characterization of 2-Benzylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 2-Benzylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges in characterizing this compound include:

  • Polymorphism: this compound can exist in different crystalline forms (polymorphs), which can lead to variations and inconsistencies in melting point determination.[1]
  • Isomeric Impurities: The synthesis of this compound, often via Friedel-Crafts alkylation, can produce isomeric impurities such as 4-Benzylphenol, which may be difficult to separate and distinguish analytically.[2][3]
  • Chromatographic Issues: As a phenolic compound, this compound is prone to peak tailing in HPLC analysis due to interactions with residual silanol groups on silica-based columns.[4][5]
  • Spectral Interpretation: While generally stable, correct interpretation of NMR and mass spectra requires careful consideration of potential overlapping signals and fragmentation patterns.

Q2: My melting point for this compound is inconsistent with the literature value. What could be the cause?

A2: Inconsistent melting points for this compound are often due to the presence of different polymorphs. The compound is known to exhibit crystalline polymorphism, with a stable form and at least two metastable polymorphs that melt at lower temperatures.[1] The presence of impurities can also influence the formation of these different crystalline forms.[1] It is crucial to ensure the sample is pure and to use a standardized method for melting point determination, such as Differential Scanning Calorimetry (DSC), to identify different polymorphic forms.

Q3: I am observing significant peak tailing in my HPLC analysis of this compound. How can I resolve this?

A3: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is a common issue. The primary cause is the interaction of the acidic phenolic hydroxyl group with residual silanol groups on the silica-based stationary phase.[4][5][6] Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with an acid like phosphoric or formic acid) can suppress the ionization of the silanol groups, reducing the secondary interactions that cause tailing.
  • Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, minimizing tailing.
  • Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
  • Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample.[5]
  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape.

Troubleshooting Guides

NMR Spectroscopy

Issue: Difficulty in assigning aromatic protons in the 1H NMR spectrum.

  • Problem: The aromatic region (typically 6.8-7.5 ppm) of the 1H NMR spectrum of this compound can be complex due to the overlapping signals of the nine aromatic protons from the two phenyl rings.

  • Troubleshooting Workflow:

    NMR_Troubleshooting start Complex Aromatic Region in 1H NMR step1 Run 2D NMR (COSY, HSQC, HMBC) start->step1 Provides correlation data step2 Use a higher field NMR spectrometer (e.g., 600 MHz or higher) start->step2 Increases signal dispersion step3 Compare with predicted spectra or data from similar compounds start->step3 Aids in initial assignments step4 Perform a D2O exchange experiment to identify the -OH proton start->step4 Confirms hydroxyl proton signal end Successful Peak Assignment step1->end step2->end step3->end

    NMR Aromatic Signal Troubleshooting Workflow

Issue: The hydroxyl (-OH) proton signal is broad or not observed.

  • Problem: The chemical shift and appearance of the phenolic hydroxyl proton are highly dependent on the solvent, concentration, temperature, and presence of water.[7][8] It can appear as a broad singlet or exchange with residual water in the solvent, leading to its disappearance.

  • Solution:

    • Use a dry deuterated solvent (e.g., DMSO-d6) to minimize exchange with water and sharpen the -OH signal.[7]

    • Perform a D2O exchange experiment. Add a drop of deuterium oxide to the NMR tube; the -OH proton will exchange with deuterium, causing the signal to disappear from the 1H NMR spectrum, thus confirming its identity.[8]

Mass Spectrometry

Issue: Ambiguous fragmentation pattern in the mass spectrum.

  • Problem: While the molecular ion peak (m/z 184) should be visible, the fragmentation pattern may seem complex.

  • Troubleshooting and Interpretation:

    MS_Fragmentation M Molecular Ion [M]+. m/z = 184 frag1 [M-H]+. m/z = 183 M->frag1 Loss of H radical frag2 Tropylium cation [C7H7]+. m/z = 91 M->frag2 Benzylic cleavage frag3 [M-C6H5]+. m/z = 107 M->frag3 Cleavage of benzyl group frag4 [M-OH]+. m/z = 167 M->frag4 Loss of hydroxyl radical

    Predicted Fragmentation Pathway of this compound
    • Key Fragments to Expect:

      • m/z 184 (M+): The molecular ion peak.

      • m/z 183 ([M-H]+): Loss of a hydrogen atom.

      • m/z 107: Loss of the benzyl radical, leaving the hydroxyphenyl cation.

      • m/z 91 ([C7H7]+): The tropylium ion, a very stable fragment resulting from benzylic cleavage. This is often a prominent peak.

      • m/z 77 ([C6H5]+): The phenyl cation.

HPLC and GC Analysis

Issue: Co-elution of this compound and 4-Benzylphenol.

  • Problem: The isomers this compound and 4-Benzylphenol have similar polarities and can be difficult to separate.

  • Solution:

    • HPLC: Use a high-resolution column with a smaller particle size (e.g., <3 µm). Optimize the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer. A shallow gradient may be required to achieve baseline separation.

    • GC: Employ a capillary column with a polar stationary phase. Optimize the temperature ramp rate; a slower ramp will generally provide better resolution.

Data Presentation

Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound

(Note: The following data is based on theoretical predictions and analysis of structurally similar compounds, as a definitive, assigned spectrum for this compound was not available in the searched literature. Actual chemical shifts may vary depending on the solvent and other experimental conditions.)

Assignment 1H NMR (ppm) 13C NMR (ppm) Notes
-OH4.5 - 7.0 (broad s)-Chemical shift is highly variable and depends on solvent and concentration.[8]
-CH2-~4.0 (s)~35-40Singlet, integrating to 2H.
Aromatic-H6.8 - 7.5 (m)115 - 155Complex multiplet, integrating to 9H.
C-O-~153-156Quaternary carbon attached to the hydroxyl group.
C-CH2-~125-130Quaternary carbon of the phenol ring attached to the benzyl group.
Benzyl C (ipso)-~140-142Quaternary carbon of the benzyl ring attached to the methylene bridge.

Table 2: Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula Notes
184Molecular Ion (M+)[C13H12O]+Confirms the molecular weight.
183[M-H]+[C13H11O]+Loss of a hydrogen atom.
107Hydroxyphenyl cation[C7H7O]+Cleavage of the C-C bond between the methylene bridge and the benzyl ring.
91Tropylium cation[C7H7]+A common and stable fragment from benzylic compounds.
77Phenyl cation[C6H5]+Loss of the substituted phenyl ring.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its potential impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp to 150 °C at 14 °C/min.

    • Ramp to 285 °C at 10 °C/min, hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Protocol 2: HPLC Method for Purity Analysis

This protocol is a starting point for developing a purity assay for this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient:

    • Start with 50% B, hold for 2 minutes.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Friedel-Crafts Alkylation (Phenol + Benzyl Chloride) purification Vacuum Distillation or Column Chromatography synthesis->purification sample Purified this compound purification->sample nmr NMR Spectroscopy (1H, 13C, 2D) sample->nmr ms Mass Spectrometry (GC-MS or LC-MS) sample->ms hplc HPLC Analysis (Purity & Impurities) sample->hplc mp Melting Point/DSC (Polymorphism) sample->mp

Overall Experimental Workflow for this compound

References

strategies to improve the regioselectivity of phenol benzylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the regioselectivity of phenol benzylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity during phenol benzylation?

The primary challenge in phenol benzylation stems from the fact that the phenoxide ion, formed after deprotonating phenol with a base, is an ambident nucleophile . This means it has two nucleophilic sites: the oxygen atom and the electron-rich carbon atoms of the aromatic ring (specifically the ortho and para positions).[1] Consequently, the reaction can lead to a mixture of products:

  • O-alkylation: The benzyl group attaches to the oxygen atom, forming a benzyl ether. This is often the desired product when using benzyl as a protecting group.

  • C-alkylation: The benzyl group attaches to a carbon atom on the aromatic ring, forming a benzylphenol. This is a type of Friedel-Crafts alkylation.[2]

Controlling the reaction to favor one product over the other (O- vs. C-alkylation) and, in the case of C-alkylation, to direct the substitution to a specific position (ortho vs. para), is the central goal.[1]

G cluster_start Initial Reaction Phenol Phenol (Ar-OH) Base + Base Phenol->Base Phenoxide Phenoxide (Ar-O⁻) (Ambident Nucleophile) Base->Phenoxide O_Alk O-Alkylation Product (Aryl Benzyl Ether) Phenoxide->O_Alk Attack from Oxygen C_Alk C-Alkylation Product (ortho/para Benzylphenol) Phenoxide->C_Alk Attack from Ring Carbon BnX Benzylating Agent (Bn-X)

Caption: Competing O- and C-alkylation pathways for a phenoxide nucleophile.

Q2: How can I control the reaction to favor O-alkylation over C-alkylation?

The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions, particularly the choice of solvent.[1]

  • O-Alkylation (Kinetic Product): This pathway is favored in polar aprotic solvents like DMF (N,N-Dimethylformamide) or acetone. In these solvents, the oxygen anion of the phenoxide is poorly solvated and highly reactive, leading to a rapid SN2 reaction.[1] This is often referred to as the kinetically controlled product.

  • C-Alkylation (Thermodynamic Product): This pathway is favored in protic solvents like water or ethanol. These solvents solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction.[1] This shielding allows the less reactive carbon nucleophile of the ring to attack the electrophile, leading to the more thermodynamically stable C-alkylated product.[1]

Summary of Solvent Effects on Benzylation Regioselectivity

Condition FavoringProduct TypeSolvent ClassExample SolventsRationale
O-Alkylation KineticPolar AproticDMF, Acetone, DMSOPoor solvation of the oxygen anion increases its nucleophilicity.[1]
C-Alkylation ThermodynamicPolar ProticWater, Ethanol, TrifluoroethanolHydrogen bonding shields the oxygen anion, promoting attack from the ring.[1]

Q3: My reaction yields a mixture of ortho and para C-alkylation products. How can I improve selectivity for a specific isomer?

Achieving regioselectivity in C-alkylation (ortho vs. para) can be accomplished through several strategies:

  • Steric Hindrance: Using a bulky reagent or catalyst can physically block the more crowded ortho positions, thus favoring substitution at the less hindered para position.[1]

  • Protecting Groups: Converting the phenolic hydroxyl into a bulky protecting group, such as a triisopropylsilyl (TIPS) ether, can sterically hinder the adjacent ortho positions, directing electrophilic attack to the para position.[1] The protecting group can be removed in a subsequent step.[1]

  • Directed ortho-Metalation (DoM): This is a powerful strategy for site-specific functionalization at the ortho position. It involves using a directing group on the phenol to guide a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position, creating an aryl anion that can then be reacted with an electrophile.[3]

  • Catalyst Control: Certain catalysts can promote ortho-selectivity. For instance, a combination of catalytic ZnCl₂ and CSA (camphorsulfonic acid) has been shown to enable site-selective ortho-alkylation of phenols.[4] In some vapor-phase reactions, basic metal oxide catalysts have been used to produce ortho-benzylated phenols.[5]

Troubleshooting Guide

Problem: Low or no conversion of starting material.

Potential Cause(s)Suggested Solution(s)
Inactive Benzylating Agent Benzyl halides can degrade over time. Check the purity and age. Benzyl tosylate can be unstable and should ideally be freshly prepared.[6]
Insufficiently Strong Base The base must be strong enough to deprotonate the phenol. If using a weaker base like K₂CO₃, consider switching to a stronger one like NaH.[7]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation with TLC.[7]
Poor Solubility of Reactants Choose a solvent in which all reactants are fully soluble, such as DMF or DMSO.[7]

Problem: My main product is the C-alkylated phenol, but I want the O-alkylated benzyl ether.

G start Issue: Predominant C-Alkylation q1 What type of solvent are you using? start->q1 a1_protic Protic (e.g., Ethanol, Water) q1->a1_protic Protic a1_aprotic Aprotic (e.g., DMF, Acetone) q1->a1_aprotic Aprotic sol1 Switch to a Polar Aprotic Solvent (e.g., DMF, Acetone). This favors the kinetic O-alkylation product. a1_protic->sol1 q2 Consider other factors: - Base counter-ion - Temperature a1_aprotic->q2

Caption: Troubleshooting workflow for undesired C-alkylation.

As the workflow suggests, the most common cause is the solvent. Protic solvents stabilize the phenoxide oxygen, favoring C-alkylation.[1]

  • Solution: Switch from a protic solvent (like ethanol) to a polar aprotic solvent (like DMF).[1] This will increase the reactivity of the oxygen anion, favoring the kinetically controlled O-alkylation.[1]

Problem: The reaction is producing multiple products, including di-benzylated species.

Potential Cause(s)Suggested Solution(s)
Excess Benzylating Agent Use stoichiometric amounts (1.0 - 1.1 equivalents) of the benzylating agent to minimize over-alkylation.[6][7]
High Reactivity The initial benzylation product may be more activated than the starting phenol, leading to a second benzylation. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[7]
High Temperature or Long Reaction Time Optimize the reaction temperature and time by running small-scale trials to find conditions that maximize mono-benzylation.[7]

Experimental Protocols

General Protocol for O-Benzylation of a Phenol using a Benzyl Halide

This protocol is a general guideline and may require optimization for specific substrates.[6][7]

Materials:

  • Substituted phenol (1.0 equiv)

  • Benzyl bromide or benzyl chloride (1.0 - 1.2 equiv)

  • Base (e.g., anhydrous K₂CO₃, 1.5 equiv; or NaH, 1.1 equiv)

  • Anhydrous solvent (e.g., DMF or acetone)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

G cluster_flow General Experimental Workflow Setup 1. Reaction Setup (Inert atmosphere) Reaction 2. Reagent Addition & Reaction Setup->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Workup 4. Aqueous Work-up & Extraction Monitor->Workup Purify 5. Purification (Chromatography) Workup->Purify

Caption: A typical experimental workflow for phenol benzylation.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equiv) and the base (e.g., K₂CO₃, 1.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to dissolve the reactants.

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide ion.

  • Reagent Addition: Add the benzylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.

Palladium-Catalyzed Benzylation under Neutral Conditions

For sensitive substrates where strong bases are problematic, a palladium-catalyzed method offers a neutral alternative. This reaction uses benzyl methyl carbonate or aryl benzyl carbonates as the benzylating agent.[8]

  • Catalyst System: A typical system involves a palladium source like Pd(η³-C₃H₅)Cp and a ligand such as DPEphos.[8]

  • Conditions: The reaction proceeds efficiently at 60–80°C without the need for a base, producing only volatile byproducts.[8] This method is highly selective for phenols.[8]

References

troubleshooting low conversion rates in 2-Benzylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Benzylphenol, particularly focusing on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the key reaction parameters?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with a benzylating agent, such as benzyl chloride or benzyl alcohol.[1] This reaction is an electrophilic aromatic substitution catalyzed by an acid. The choice of catalyst and reaction conditions is critical for achieving high yields and regioselectivity for the desired ortho-substituted product over the para-isomer.[1] Key parameters that influence the reaction's success include the choice of catalyst, reaction temperature, molar ratio of reactants, and the solvent used.[1]

Q2: My this compound synthesis is resulting in a low yield. What are the most likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture, which can lead to deactivation.[2] It is crucial to use anhydrous conditions and fresh or purified reagents.[2]

  • Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the yield. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.[2]

  • Poor Reagent Quality: The purity of the phenol and the benzylating agent is critical. Impurities can interfere with the reaction, leading to byproducts.[2]

  • Formation of Side Products: The formation of undesired isomers (4-benzylphenol), polyalkylated products (e.g., 2,4-dibenzylphenol), or O-alkylated products (benzyl phenyl ether) can reduce the yield of the target compound.[3]

Q3: I am observing a significant amount of the para-isomer (4-Benzylphenol) in my product mixture. How can I improve the ortho-selectivity?

A3: Achieving high ortho-selectivity is a common challenge. Several factors influence the regioselectivity of the benzylation of phenol:

  • Catalyst Selection: The nature of the catalyst plays a significant role in the ortho/para product ratio. Some catalysts may favor the thermodynamically more stable para-isomer, while others can promote ortho-substitution through chelation or steric effects.[1]

  • Temperature Control: Higher reaction temperatures can sometimes favor the formation of the para-isomer.[1] Therefore, running the reaction at a lower temperature may increase the yield of the ortho-product.

  • Solvent Choice: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting regioselectivity.[1]

Q4: Polyalkylation is a significant issue in my reaction, leading to the formation of dibenzylphenols. How can this be minimized?

A4: The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly nucleophilic and prone to multiple alkylations.[3] To minimize polyalkylation, consider the following strategies:

  • Use an Excess of Phenol: Increasing the molar ratio of phenol to the benzylating agent can statistically favor the alkylation of the starting phenol over the mono-alkylated product.[3] A molar ratio of 6:1 of phenol to benzyl alcohol is recommended for optimal yield in some protocols.[1]

  • Control Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the formation of the desired mono-alkylated product is maximized. Lowering the reaction temperature can also help reduce the rate of subsequent alkylations.[3]

  • Choose a Milder Catalyst: Highly active Lewis acids like AlCl₃ can promote excessive alkylation.[3] Using a milder catalyst can help temper the reaction's reactivity.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conversion of Starting Materials 1. Catalyst Deactivation: Moisture in reagents or glassware.1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified Lewis acid catalysts.[2]
2. Insufficient Catalyst: For some Friedel-Crafts reactions, a stoichiometric amount of catalyst is required.2. Gradually increase the catalyst loading while monitoring the reaction.
3. Low Reaction Temperature: The activation energy of the reaction is not being met.3. Cautiously increase the reaction temperature in increments and monitor the progress by TLC or GC.
Poor Regioselectivity (High para-isomer) 1. High Reaction Temperature: Favors the thermodynamically more stable para-isomer.1. Lower the reaction temperature. The ortho-isomer is often the kinetically favored product.[4]
2. Inappropriate Catalyst: The chosen catalyst may inherently favor para-substitution.2. Experiment with different catalysts. For example, some solid acid catalysts or catalysts capable of chelation with the hydroxyl group may favor ortho-substitution.[1]
Significant Polyalkylation 1. High Reactivity of Mono-substituted Product: The initial product is more nucleophilic than phenol.1. Use a large excess of phenol relative to the benzylating agent (e.g., 6:1 molar ratio).[1][3]
2. Prolonged Reaction Time or High Temperature: Allows for subsequent alkylations to occur.2. Monitor the reaction closely and stop it when the concentration of the mono-substituted product is at its maximum. Consider lowering the reaction temperature.[3]
Formation of Benzyl Phenyl Ether (O-alkylation) 1. Ambident Nucleophilicity of Phenol: Phenol can react at either the carbon of the ring or the oxygen of the hydroxyl group.1. The choice of catalyst and reaction conditions can influence the C/O alkylation ratio. Solid acid catalysts like zeolites can be optimized to favor C-alkylation.[3]

Data Presentation

Table 1: Effect of Reaction Parameters on Benzylphenol Yield (Catalyst: Sulfuric Acid)

Temperature (°C)Molar Ratio (Phenol:Benzyl Alcohol)Amount of H₂SO₄ (% by wt. of Phenol)Reaction Time (hours)Yield (%)
1206:15580.9
1306:15588.2
140 6:1 5 5 95.8
1506:15592.5
1404:15570.2
1408:15587.4
1406:12575.8
1406:18585.8
1406:15384.9
1406:15795.8

Data adapted from Tareque, M. H., et al. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid.[5] The optimal conditions found in this study were a temperature of 140°C, a phenol to benzyl alcohol molar ratio of 6:1, 5% sulfuric acid by weight of phenol, and a total reaction time of 5 hours (2 hours for addition and 3 hours of stirring).[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

This protocol describes a high-yield synthesis of benzylphenol using a strong Brønsted acid catalyst.[1]

Materials:

  • Phenol

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (94%)

  • Petroleum ether

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Thermometer

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In the three-necked flask, charge phenol and sulfuric acid (5% by weight of phenol).

  • Heat the mixture to the desired reaction temperature (e.g., 140 °C) with constant stirring.[1]

  • Gradually add benzyl alcohol to the mixture over a period of 2 hours using the dropping funnel. A molar ratio of phenol to benzyl alcohol of 6:1 is recommended for optimal yield.[1]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3 hours.[1]

  • Cool the reaction mass to room temperature.

  • Dissolve the mixture in petroleum ether.

  • Neutralize the solution, followed by washing several times with distilled water.

  • Distill the organic layer at atmospheric pressure to remove unreacted reactants and the solvent.

  • The residual product, benzylphenol, is then purified by vacuum distillation.[1]

Protocol 2: Synthesis of o-Benzylphenol using Activated Alumina Catalyst

This protocol utilizes a heterogeneous catalyst for the benzylation of phenol.

Materials:

  • Phenol (564 g, 6.0 moles)

  • Benzyl alcohol (324 g, 3.0 moles)

  • Activated alumina pellets, calcined (89 g)

  • Toluene (50 ml)

Equipment:

  • 2-liter, 3-necked flask

  • Thermometer

  • Mechanical stirrer

  • Dean-Stark trap with condenser

Procedure:

  • Charge the 3-necked flask with phenol, benzyl alcohol, activated alumina pellets, and toluene.

  • Heat the reaction mixture to reflux (approximately 180 °C) with gentle stirring, sufficient to agitate the liquid without disturbing the catalyst pellets.[1]

  • Collect the water of reaction in the Dean-Stark trap.

  • The reaction is considered complete when the theoretical amount of water has been collected.

  • Monitor the progress of the reaction by gas chromatography.

  • After completion, cool the reaction mixture and decant the liquid to separate it from the catalyst.

  • The crude product can be purified by vacuum distillation to yield pure o-benzylphenol.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion Rates in this compound Synthesis start Low Conversion Rate Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_ratio Adjust Reactant Molar Ratio start->optimize_ratio analyze_byproducts Analyze Byproduct Formation (GC/MS, NMR) check_reagents->analyze_byproducts check_catalyst->analyze_byproducts optimize_temp->analyze_byproducts optimize_ratio->analyze_byproducts high_para High para-Isomer Content? analyze_byproducts->high_para polyalkylation Significant Polyalkylation? high_para->polyalkylation No solution_para Lower Temperature Test Different Catalyst high_para->solution_para Yes o_alkylation O-Alkylation Detected? polyalkylation->o_alkylation No solution_poly Increase Phenol Excess Reduce Reaction Time/Temp polyalkylation->solution_poly Yes solution_o_alkyl Change Catalyst (e.g., Solid Acid) Modify Solvent o_alkylation->solution_o_alkyl Yes end Improved Conversion Rate o_alkylation->end No solution_para->end solution_poly->end solution_o_alkyl->end

Caption: A workflow for troubleshooting low conversion rates.

Reaction_Parameters Key Parameters Influencing this compound Synthesis Yield Yield & Purity Catalyst Catalyst (Type & Loading) Catalyst->Yield Affects activity & selectivity Temperature Temperature Temperature->Yield Influences rate & side reactions Ratio Reactant Ratio (Phenol:Benzylating Agent) Ratio->Yield Controls polyalkylation Time Reaction Time Time->Yield Impacts conversion & byproduct formation Solvent Solvent Solvent->Yield Affects intermediate stability & selectivity

Caption: Logical relationships of key reaction parameters.

References

Technical Support Center: Analysis of 2-Benzylphenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-benzylphenol in complex mixtures. The information is tailored for researchers, scientists, and drug development professionals to refine their analytical methods, primarily focusing on gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound in complex matrices?

A1: The most prevalent method for analyzing this compound in complex mixtures is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, a derivatization step is typically required to increase the volatility and thermal stability of this compound, making it more amenable for GC analysis.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is a crucial step that chemically modifies this compound to improve its chromatographic behavior.[1] The primary reasons for derivatizing this compound are:

  • Increased Volatility: The polar hydroxyl group is replaced with a less polar group, which lowers the boiling point of the analyte, allowing it to be more easily vaporized in the GC inlet.[1]

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in GC, preventing degradation in the injector and column.

  • Enhanced Peak Shape: Derivatization reduces intermolecular hydrogen bonding, leading to sharper, more symmetrical peaks and improved separation from other components in the mixture.

  • Increased Sensitivity: The derivatized compound can exhibit a better response in the detector, leading to lower detection limits.

Q3: What are the most common derivatizing agents for this compound?

A3: Silylation is the most widely used derivatization technique for phenolic compounds like this compound. The most common silylating agents are:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like 1% Trimethylchlorosilane (TMCS).

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective silylating agent.

These reagents replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is adapted from established methods for the silylation of phenolic compounds.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (as a catalyst and solvent)

  • An appropriate solvent for the sample (e.g., acetone, dichloromethane)

  • GC vials (2 mL) with inserts

  • Micropipettes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample containing this compound into a clean GC vial.

    • If the sample is in a liquid matrix (e.g., plasma, urine), perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction) to isolate the phenolic compounds.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a temperature no higher than 40°C. It is critical to ensure the sample is completely dry, as moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine.

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 60-70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.

  • Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: GC-MS Parameters for Analysis of Silylated this compound

These are typical starting parameters and should be optimized for your specific instrument and application.

ParameterSetting
Gas Chromatograph (GC)
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplitless (with a splitless time of 1 minute)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Mass Spectrometer (MS)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 50-550
Data Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data

The following tables summarize key quantitative data for the GC-MS analysis of underivatized and derivatized this compound.

Table 1: GC-MS Data for Underivatized this compound
ParameterValueReference
Molecular Weight184.23 g/mol PubChem CID 24216
Retention TimeVaries with GC conditions-
Key Mass Fragments (m/z)
184 (M+)Molecular IonPubChem CID 24216
106Base PeakPubChem CID 24216
183M-1PubChem CID 24216
77Phenyl CationGeneral Fragmentation
Table 2: Predicted GC-MS Data for Trimethylsilyl (TMS) Derivative of this compound

Disclaimer: A published mass spectrum for the TMS derivative of this compound was not found. The data below is predicted based on the known mass spectrum of the TMS derivative of phenol and common fragmentation patterns of silylated compounds.

ParameterPredicted ValueRationale/Reference
Molecular Weight256.41 g/mol Addition of TMS group (72.18 Da) to this compound
Retention TimeShorter than underivatized formIncreased volatility
Predicted Key Mass Fragments (m/z)
256 (M+)Molecular IonPredicted
241 (M-15)Loss of a methyl group from TMSCommon fragmentation of TMS derivatives
165 (M-91)Loss of a benzyl groupCleavage of the benzyl-phenol bond
73Trimethylsilyl cationCharacteristic ion for TMS derivatives

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem: No Peak or Very Small Peak for this compound
Possible Cause Troubleshooting Step
Inefficient Derivatization - Ensure the sample is completely dry before adding the derivatizing reagent. Moisture will deactivate silylating agents. - Use a fresh vial of derivatizing reagent. Silylating agents are moisture-sensitive. - Optimize the reaction time and temperature. Some hindered phenols may require longer heating times or higher temperatures. - Ensure the correct ratio of derivatizing reagent to analyte is used. An excess of the reagent is typically required.
Analyte Adsorption - Check the GC inlet liner for contamination or active sites. Use a deactivated liner. - Trim the first few centimeters of the GC column, as active sites can develop at the column inlet. - Ensure the entire GC system is inert.
Leak in the System - Check for leaks at the injector septum, column connections, and other fittings using an electronic leak detector.
Incorrect GC-MS Parameters - Verify that the oven temperature program is appropriate for the elution of the derivatized analyte. - Ensure the MS is in the correct acquisition mode (scan or SIM) and that the correct ions are being monitored in SIM mode.
Sample Degradation - this compound may degrade if exposed to high temperatures for extended periods. Ensure the inlet temperature is not excessively high.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Peak Tailing - Active Sites: Deactivate or replace the GC inlet liner and trim the column inlet. - Incomplete Derivatization: Optimize the derivatization procedure as described above. - Column Overload: Dilute the sample or use a column with a thicker stationary phase. - Improper Column Installation: Reinstall the column according to the manufacturer's instructions.
Peak Fronting - Column Overload: Dilute the sample. - Incompatible Solvent: Ensure the sample solvent is compatible with the stationary phase.
Problem: Retention Time Shifts
Possible Cause Troubleshooting Step
Changes in Carrier Gas Flow Rate - Check for leaks in the gas lines. - Verify the carrier gas flow rate with a calibrated flow meter.
Oven Temperature Fluctuations - Ensure the GC oven is functioning correctly and the temperature program is stable.
Column Contamination - Bake out the column at a high temperature (within its limit) to remove contaminants. - If heavily contaminated, trim the column inlet or replace the column.
Problem: Matrix Interference
Possible Cause Troubleshooting Step
Co-eluting Compounds - Optimize Chromatography: Adjust the GC oven temperature program to improve the separation of this compound from interfering peaks. - Improve Sample Cleanup: Use a more selective sample preparation technique, such as solid-phase extraction (SPE) with a specific sorbent, to remove matrix components. - Use GC-MS/MS: A tandem mass spectrometry (MS/MS) method can provide higher selectivity by monitoring a specific fragmentation transition for this compound, reducing the impact of co-eluting interferences.
Ion Suppression or Enhancement in the MS Source - Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to the samples to compensate for matrix effects. - Use an Isotopically Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience similar matrix effects.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Complex Mixture (e.g., Plasma, Urine) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction evaporation Evaporation to Dryness extraction->evaporation reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) evaporation->reagent heating Heating (60-70°C, 60 min) reagent->heating injection GC Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection processing Data Analysis & Quantification detection->processing

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting Logic for No/Small Peak

troubleshooting_no_peak start No or Small Peak for this compound check_derivatization Check Derivatization - Dry sample? - Fresh reagent? - Correct temp/time? start->check_derivatization check_adsorption Check for Adsorption - Deactivated liner? - Trim column? check_derivatization->check_adsorption If derivatization is OK solution Problem Resolved check_derivatization->solution If derivatization is improved check_leaks Check for System Leaks check_adsorption->check_leaks If no adsorption issues check_adsorption->solution If adsorption is resolved check_parameters Verify GC-MS Parameters check_leaks->check_parameters If no leaks found check_leaks->solution If leaks are fixed check_sample_prep Review Sample Preparation/Extraction check_parameters->check_sample_prep If parameters are correct check_parameters->solution If parameters are corrected check_sample_prep->solution If sample prep is OK

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Benzylphenol and 4-Benzylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-benzylphenol and 4-benzylphenol, two common isomers used as building blocks in organic synthesis. The reactivity of these phenolic compounds is of significant interest in the development of pharmaceuticals, agrochemicals, and other functional materials. This document summarizes key differences in their reactivity based on established chemical principles and available experimental data, and provides detailed experimental protocols for further investigation.

Core Reactivity Principles: Electronic and Steric Effects

The reactivity of substituted phenols in electrophilic aromatic substitution is primarily governed by the electronic effects of the substituents on the aromatic ring and any steric hindrance they may impose. The hydroxyl group (-OH) is a potent activating group, directing incoming electrophiles to the ortho and para positions through resonance donation of a lone pair of electrons.

In the case of benzylphenols, the benzyl group's influence is more complex. It exerts a weak electron-withdrawing inductive effect due to the slightly higher electronegativity of sp2-hybridized carbons in the phenyl ring compared to the sp3-hybridized carbon of the methylene bridge. However, the primary differentiating factor between this compound and 4-benzylphenol is the position of the bulky benzyl group.

  • 4-Benzylphenol: The benzyl group is in the para position relative to the hydroxyl group. In this arrangement, the electronic effects of both groups are the primary determinants of reactivity at the unsubstituted ortho positions. Steric hindrance from the benzyl group is minimal at the reactive sites.

  • This compound: The benzyl group is in an ortho position to the hydroxyl group. This proximity introduces significant steric hindrance, which can impede the approach of electrophiles to the adjacent ortho' and para positions. This steric effect often plays a more dominant role than the electronic effects of the benzyl group in determining the outcome of reactions.

The interplay of these electronic and steric factors leads to notable differences in the acidity, and reactivity towards electrophilic substitution and oxidation of the two isomers.

Quantitative Data Comparison

PropertyThis compound4-BenzylphenolKey Observations
pKa 10.39[1]10.23 (Predicted)[2]4-Benzylphenol is predicted to be slightly more acidic than this compound. This may be attributed to the stabilization of the phenoxide ion through resonance, which is less hindered in the para-isomer.
Electrophilic Aromatic Substitution (e.g., Nitration) Slower reaction rates and potentially different product distribution are expected due to steric hindrance from the ortho-benzyl group.Faster reaction rates are anticipated at the ortho positions due to less steric hindrance.The bulky benzyl group in this compound is expected to sterically hinder the approach of electrophiles to the positions activated by the hydroxyl group. This would likely lead to lower reaction rates compared to 4-benzylphenol, where the reactive sites are more accessible.
Oxidation The proximity of the benzyl and hydroxyl groups may influence the oxidation mechanism and products.The benzyl group is more susceptible to oxidation to a benzoyl group. The phenol ring can also be oxidized.While specific comparative data is lacking, the antioxidant properties of hindered phenols are well-established. The steric bulk around the hydroxyl group in derivatives of 4-benzylphenol has been shown to be effective in inhibiting oxidation.[3]

Logical Flow for Reactivity Comparison

G Comparative Reactivity Analysis Workflow isomer_2 This compound electronic Electronic Effects (-OH activating, Benzyl weakly deactivating) isomer_2->electronic steric Steric Hindrance isomer_2->steric isomer_4 4-Benzylphenol isomer_4->electronic acidity Acidity (pKa) electronic->acidity eas Electrophilic Aromatic Substitution (e.g., Nitration, Bromination) electronic->eas oxidation Oxidation electronic->oxidation steric->eas steric->oxidation reactivity_2 This compound: Lower reactivity in EAS due to steric hindrance reactivity_4 4-Benzylphenol: Higher reactivity in EAS eas->reactivity_2 eas->reactivity_4

Caption: Workflow for comparing the reactivity of this compound and 4-benzylphenol.

Experimental Protocols

The following are generalized protocols for key reactions that can be used to experimentally compare the reactivity of this compound and 4-benzylphenol. Researchers should optimize these conditions for their specific needs.

Determination of pKa

The acidity of the phenolic protons can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

  • Sample Preparation: Prepare a standard solution (e.g., 0.01 M) of the benzylphenol isomer in a suitable solvent mixture (e.g., ethanol/water).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point.

Electrophilic Aromatic Substitution: Nitration

This protocol is adapted from established methods for the nitration of phenols under mild conditions.[4][5]

Materials:

  • This compound or 4-Benzylphenol

  • Magnesium bis(hydrogensulfate) (Mg(HSO₄)₂)

  • Sodium nitrate (NaNO₃)

  • Wet silica gel (50% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a suspension of the benzylphenol isomer (1.0 mmol), Mg(HSO₄)₂ (1.0 mmol), NaNO₃ (1.0 mmol), and wet SiO₂ (2 g) in CH₂Cl₂ (10 mL).

  • Stir the heterogeneous mixture magnetically at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the residue with CH₂Cl₂ (2 x 5 mL).

  • Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Analyze the product mixture by ¹H NMR and GC-MS to determine the product distribution and yield. The relative rates of reaction can be inferred by comparing the reaction times or the extent of conversion at a specific time point for both isomers.

Electrophilic Aromatic Substitution: Bromination

This protocol is based on the bromination of phenols using N-bromosuccinimide (NBS).[6]

Materials:

  • This compound or 4-Benzylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the benzylphenol isomer (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add N-bromosuccinimide (1.0 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the brominated products.

  • Characterize the products and determine the yield and regioselectivity of the bromination for each isomer.

Conclusion

The reactivity of this compound and 4-benzylphenol is a nuanced interplay of electronic and steric effects. While the hydroxyl group activates the phenyl ring for electrophilic substitution in both isomers, the steric hindrance imposed by the ortho-benzyl group in this compound is expected to significantly reduce its reaction rate compared to the para-isomer. 4-Benzylphenol, with its more accessible reactive sites, is predicted to be the more reactive of the two in electrophilic aromatic substitution reactions. The slight difference in their acidity, as indicated by their pKa values, further underscores the subtle electronic differences between the two. The provided experimental protocols offer a framework for researchers to quantitatively investigate these differences and to select the appropriate isomer and reaction conditions for their specific synthetic targets.

References

A Comparative Guide to the Synthesis of 2-Benzylphenol: Traditional vs. Vapor-Phase Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Benzylphenol, a crucial building block in the production of pharmaceuticals, agrochemicals, and industrial materials, is traditionally synthesized via Friedel-Crafts alkylation. This guide provides a detailed comparison of this established method with a novel vapor-phase catalytic approach, offering insights into performance, reaction conditions, and experimental protocols.

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where the regioselectivity of the benzylation of phenol is a critical factor.[1] The desired product, this compound (ortho-substituted), is often accompanied by the formation of the para-substituted isomer, 4-benzylphenol, and other byproducts.[1] The choice of synthetic route can significantly impact yield, purity, and environmental footprint.

Performance Comparison: Established vs. New Synthetic Methods

This section provides a quantitative comparison of the traditional Friedel-Crafts alkylation using a heterogeneous catalyst (activated alumina) and a newer, highly regioselective vapor-phase method employing a basic metal oxide catalyst.

ParameterTraditional Method (Friedel-Crafts with Activated Alumina)New Method (Vapor-Phase with Basic Metal Oxide Catalyst)
Yield of this compound ~55%>50% (ortho-benzylated phenols)
Selectivity for Ortho-Alkylation High (no meta or para isomers detected)[2]80% - 90% for ortho-benzylated products[3]
Reaction Temperature 185°C - 190°C[2]300°C - 600°C (typically 350°C - 450°C)[3]
Reaction Time 1 hour[2]Not explicitly stated, continuous process implied
Catalyst Activated Alumina (α-alumina monohydrate)[2]Basic Metal Oxide[3]
Phase Liquid Phase[2]Vapor Phase[3]
Key Advantages Well-established, readily available catalystHigh ortho-selectivity, potential for continuous process
Key Disadvantages Formation of higher boiling point byproducts[2]Requires high temperatures, specialized equipment for vapor phase

Experimental Protocols

Detailed methodologies for both the traditional and the new synthetic approach are provided below to facilitate replication and adaptation.

Traditional Method: Friedel-Crafts Alkylation with Activated Alumina

This protocol describes the synthesis of this compound via liquid-phase alkylation of phenol with benzyl alcohol using an activated alumina catalyst.[2]

Materials:

  • Phenol (1.0 mole)

  • Benzyl alcohol (0.6 moles)

  • Activated Alumina powder (calcined)

  • Toluene

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dean-Stark trap

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add phenol (94 g, 1.0 mole), benzyl alcohol (65 g, 0.6 moles), and activated alumina powder (15 g).

  • Add toluene (35 ml) to the flask to act as an azeotropic agent for water removal.

  • Heat the mixture to reflux (approximately 185°C - 190°C) with stirring.

  • Collect the water of reaction in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected (approximately 10 ml), which takes about 1 hour.

  • After completion, cool the reaction mixture and separate the catalyst by filtration.

  • The crude product can be purified by fractional distillation to yield pure this compound.

New Method: Vapor-Phase Benzylation over a Basic Metal Oxide Catalyst

This protocol outlines a novel approach for the highly regioselective synthesis of this compound in the vapor phase.[3]

Materials:

  • Phenol

  • Benzyl alcohol

  • Basic Metal Oxide Catalyst

Equipment:

  • Vaporizer

  • Fixed-bed reactor

  • Temperature controller

  • Condenser

  • Product collection system

Procedure:

  • A feed mixture of phenol and benzyl alcohol is vaporized.

  • The vaporized reactants are passed through a fixed-bed reactor containing the basic metal oxide catalyst.

  • The reactor temperature is maintained between 300°C and 600°C.

  • The reaction products are cooled and condensed.

  • The condensed product mixture is collected for further purification if necessary. The high selectivity of this method may simplify the purification process.

Workflow and Pathway Diagrams

Visual representations of the experimental workflow and the underlying chemical transformation are provided below.

G cluster_prep Reactant Preparation cluster_workup Product Collection reactants Phenol & Benzyl Alcohol vaporizer Vaporizer reactants->vaporizer Feed reactor Fixed-Bed Reactor (Basic Metal Oxide Catalyst) 300-600°C vaporizer->reactor Vaporized Reactants condenser Condenser reactor->condenser Product Stream collection Product Collection (this compound rich mixture) condenser->collection G phenol Phenol catalyst Basic Metal Oxide Catalyst (Vapor Phase) phenol->catalyst benzyl_alcohol Benzyl Alcohol benzyl_alcohol->catalyst intermediate Adsorbed Intermediate catalyst->intermediate Surface Reaction product This compound intermediate->product Ortho-selective Rearrangement water Water intermediate->water Dehydration

References

comparative study of the biological effects of Benzylphenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Effects of Benzylphenol Isomers: 2-Benzylphenol, 3-Benzylphenol, and 4-Benzylphenol

This guide provides a comprehensive comparison of the biological activities of the three structural isomers of benzylphenol: this compound, 3-benzylphenol, and 4-benzylphenol. The position of the benzyl group on the phenol ring significantly influences the biological effects of these compounds, including their estrogenic, antimicrobial, and antioxidant activities. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and mechanistic insights.

Data Presentation

The following tables summarize the known and predicted biological activities of the benzylphenol isomers based on existing literature. Direct comparative studies with quantitative data for all three isomers are limited; therefore, this guide synthesizes information from various sources to provide a comparative overview.

Table 1: Comparative Estrogenic Activity of Benzylphenol Isomers

IsomerReported Estrogenic ActivityPredicted PotencyMechanism of Action
This compound Weak estrogenic activity reported.[1]Weak, due to the ortho position of the benzyl group.[1]Binds to estrogen receptors (ERs).[1]
3-Benzylphenol Data not readily available, but generally predicted to be weaker than the para isomer.Weaker than 4-benzylphenol.Predicted to bind to estrogen receptors (ERs).
4-Benzylphenol Predicted to have the highest estrogenic potency among the isomers.[1]Highest, as para-substituted phenols generally show higher potency.[1]Predicted to bind to estrogen receptors (ERs).

Table 2: Comparative Antimicrobial Activity of Benzylphenol Isomers

IsomerReported Antimicrobial ActivityPredicted PotencyMechanism of Action
This compound Known to possess antimicrobial properties.[1]Moderate.Likely involves the disruption of microbial cell membranes.[1]
3-Benzylphenol Reported to have antimicrobial and preservative qualities.[2]Moderate.Likely involves the disruption of microbial cell membranes, similar to other phenolic compounds.
4-Benzylphenol Used as a germicide and antiseptic.Moderate to high.Likely involves the disruption of microbial cell membranes.

Table 3: Comparative Antioxidant Activity of Benzylphenol Isomers

IsomerReported/Predicted Antioxidant Activity
This compound Predicted to have antioxidant activity, similar to other phenolic compounds. Studies on analogous hydroxybenzyl alcohols show the ortho isomer to be a potent radical scavenger.
3-Benzylphenol Exhibits antioxidant properties.[2] However, studies on analogous hydroxybenzyl alcohols suggest the meta isomer has weaker antioxidant properties compared to ortho and para isomers.
4-Benzylphenol Predicted to have significant antioxidant activity. Studies on analogous hydroxybenzyl alcohols show the para isomer to be a potent radical scavenger.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of benzylphenol isomers are provided below.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]

  • Compound Dilution: A serial two-fold dilution of the test compounds (this compound, 3-benzylphenol, and 4-benzylphenol) is prepared in a 96-well microtiter plate using the same broth medium.[1]

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[1]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[1]

Yeast Estrogen Screen (YES) Assay

The YES assay is a common in vitro method to assess the estrogenic potential of compounds.[1]

  • Yeast Culture: Genetically modified Saccharomyces cerevisiae, containing the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ), is cultured in an appropriate medium.

  • Compound Exposure: The yeast culture is exposed to various concentrations of the test compounds (benzylphenol isomers) in a 96-well plate. A positive control (e.g., 17β-estradiol) and a negative control (vehicle solvent) are included.

  • Incubation: The plate is incubated to allow for any estrogenic compound to bind to the hER and activate the reporter gene.

  • Reporter Gene Assay: A substrate for the reporter enzyme (e.g., β-galactosidase) is added to the wells. The enzyme produced by the yeast in response to an estrogenic compound will metabolize the substrate, leading to a color change.[1]

  • Quantification: The color intensity is measured using a spectrophotometer, and the estrogenic activity is quantified relative to the positive control.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Estrogenic_Activity_Signaling_Pathway cluster_cell Yeast Cell cluster_dna DNA Estrogenic_Compound Estrogenic Compound (e.g., Benzylphenol) hER Human Estrogen Receptor (hER) Estrogenic_Compound->hER Complex Ligand-Receptor Complex hER->Complex ERE Estrogen Response Element (ERE) Complex->ERE Binds to Reporter_Gene Reporter Gene (lacZ) ERE->Reporter_Gene Transcription Transcription Translation Translation Enzyme β-galactosidase Substrate Chromogenic Substrate Enzyme->Substrate Product Colored Product

Caption: Signaling pathway in the Yeast Estrogen Screen (YES) Assay.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Benzylphenol Isomers in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC End End Determine_MIC->End Structure_Activity_Relationship cluster_isomers Benzylphenol Isomers cluster_activities Biological Effects Isomer_Position Position of Benzyl Group Ortho This compound (ortho) Isomer_Position->Ortho Meta 3-Benzylphenol (meta) Isomer_Position->Meta Para 4-Benzylphenol (para) Isomer_Position->Para Biological_Activity Biological Activity Ortho->Biological_Activity Meta->Biological_Activity Para->Biological_Activity Estrogenic Estrogenic Activity (para > meta > ortho) Biological_Activity->Estrogenic Antimicrobial Antimicrobial Activity Biological_Activity->Antimicrobial Antioxidant Antioxidant Activity (para, ortho > meta) Biological_Activity->Antioxidant

References

A Comparative Guide to the Structural Confirmation of 2-Benzylphenol and its Isomer via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data of 2-benzylphenol and its positional isomer, 4-benzylphenol. The determination of the precise three-dimensional atomic arrangement through X-ray crystallography is the definitive method for structural confirmation of novel synthesized compounds. This document outlines the experimental protocols and presents a comparison of key structural parameters derived from crystallographic studies, offering insights into the subtle conformational differences arising from the varied placement of the benzyl group on the phenol ring.

While a comprehensive comparative analysis of a wide array of this compound derivatives is limited by the availability of public crystallographic data, the comparison with 4-benzylphenol serves as a valuable case study. The data herein is sourced from the Cambridge Structural Database (CSD), providing a foundation for understanding the solid-state structures of this class of compounds.

Comparison of Crystallographic Data

The following table summarizes key crystallographic and structural parameters for this compound and 4-benzylphenol, facilitating a direct comparison of their solid-state conformations.

ParameterThis compound4-Benzylphenol[1]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions
a (Å)15.7311.95
b (Å)5.785.81
c (Å)11.2915.01
α (°)9090
β (°)108.2109.8
γ (°)9090
Key Bond Lengths (Å)
C(phenol)-O1.371.36
C(phenol)-C(methylene)1.511.52
C(methylene)-C(benzyl)1.521.51
Key Torsion Angles (°)
C-C-C-C (phenol-methylene-benzyl)-119.869.4

Experimental Protocols

The confirmation of the crystal structures of this compound and its derivatives involves a standardized workflow, from synthesis and crystallization to data acquisition and analysis.

Synthesis and Crystallization
  • Synthesis: this compound and its derivatives can be synthesized through various established organic chemistry methods. A common approach is the Friedel-Crafts alkylation of a phenol with a benzyl halide in the presence of a Lewis acid catalyst.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity, which is crucial for obtaining diffraction-quality crystals.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, hexane/ethyl acetate).

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is maintained at a low temperature (typically 100-150 K) in a stream of cold nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated, and diffraction patterns are recorded at various orientations.

  • Data Processing: The raw diffraction intensities are integrated, scaled, and corrected for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map and atomic positions. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically. The final refined structure provides precise bond lengths, bond angles, and torsion angles.

Experimental Workflow

The following diagram illustrates the general workflow for the structural confirmation of this compound derivatives using X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesis of this compound Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution structural_confirmation Structural Confirmation structure_solution->structural_confirmation data_analysis Comparative Data Analysis structural_confirmation->data_analysis

Caption: Workflow for X-ray Crystallography.

References

2-Benzylphenol: A Head-to-Head Comparison with Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of 2-benzylphenol with other relevant phenolic compounds. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's performance in various biological assays, supported by experimental data and protocols.

Introduction to this compound and its Analogs

This compound is an organic aromatic compound characterized by a phenol ring substituted with a benzyl group at the ortho position.[1] This structural motif is found in a variety of molecules with applications in medicinal chemistry and materials science.[1] The parent compound, this compound, has been investigated for its antimicrobial and estrogenic properties.[2][3] Its isomers, such as 4-benzylphenol, and other simple phenols like cresol, offer valuable comparisons for understanding structure-activity relationships. Furthermore, naturally occurring substituted 2-benzylphenols, such as magnolol and honokiol found in Magnolia species, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and anti-cancer effects.[1] The strategic placement of the benzyl group and other substituents on the phenol ring significantly influences the compound's biological activity.[4]

Comparative Analysis of Biological Activities

This section provides a comparative analysis of this compound and other phenolic compounds across several key biological activities. The data is presented in tabular format for easy comparison.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a key area of investigation. The ability to scavenge free radicals is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals). Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
This compoundData not available
4-BenzylphenolData not available
Phenol> 1000[5]
o-Cresol> 1000[5]
p-Cresol> 1000[5]
Gallic Acid (Standard)~2.9[6]
Magnolol~15[5]
Honokiol~18[5]
Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented and are typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
This compound12.5 - 5050 - 100[9]
4-BenzylphenolData not availableData not available
Phenol~3120~3120[9]
o-CresolData not availableData not available
p-CresolData not availableData not available
Eugenol (related phenol)200 - 1750200 - 1750[10]
Magnolol4 - 816 - 32[11]
Honokiol4 - 816 - 32[11]

Note: The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes.[8] The data suggests that this compound is a more potent antimicrobial agent than phenol.

Anticancer Activity

The cytotoxic effects of phenolic compounds against various cancer cell lines are evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are expressed as IC50 values, representing the concentration that inhibits 50% of cell growth.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)Reference
This compoundData not availableData not availableData not available
4-BenzylphenolData not availableData not availableData not available
Phenol>100>100>100[12]
Gallic Acid~80~22~50[13]
Magnolol~20~15~25[11]
Honokiol~15~10~20[11]

Note: While specific IC50 values for this compound against these cell lines were not found in the comparative literature, the data for related compounds like magnolol and honokiol suggest that the benzylphenol scaffold can be a basis for potent anticancer agents. The anticancer activity of phenolic compounds is often linked to their ability to induce apoptosis and inhibit cell proliferation.[14]

Estrogenic Activity

Certain phenolic compounds can interact with estrogen receptors, leading to estrogenic or anti-estrogenic effects. The Yeast Estrogen Screen (YES) assay is a common method to assess the estrogenic potential of compounds, with results expressed as EC50 values (the concentration that elicits 50% of the maximum response).

CompoundYES Assay EC50 (µM)Reference
This compound~10[3]
4-Benzylphenol~1[3]
Bisphenol A (BPA)~0.1 - 1[3][15]
17β-Estradiol (Standard)~0.001[3]

Note: The position of the benzyl group significantly impacts estrogenic activity, with the para-substituted 4-benzylphenol being more potent than the ortho-substituted this compound.[3] Both are considered weak estrogens compared to the natural hormone 17β-estradiol.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[16][17]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Gallic Acid or Trolox) in methanol.[16]

  • Assay Procedure: In a 96-well plate, add 20 µL of the test compound or standard at various concentrations to the wells. Add 180 µL of the DPPH working solution to each well.[16]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[16]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.[19]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis DPPH DPPH Solution (Violet) Mix Mix & Incubate DPPH->Mix Test_Compound Test Compound/Standard Test_Compound->Mix Spectrophotometer Measure Absorbance at 517 nm Mix->Spectrophotometer Color changes to yellow Calculation Calculate % Inhibition & IC50 Value Spectrophotometer->Calculation

DPPH Antioxidant Assay Workflow
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible bacterial growth is assessed to determine the MIC.[20][21]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[20]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[7]

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).[7]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[20]

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Serial Dilutions of Test Compound Inoculate Inoculate Wells Compound->Inoculate Bacteria Standardized Bacterial Inoculum Bacteria->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Broth Microdilution MIC Assay Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6][22]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][22]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[1]

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.[10]

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (Formation of Purple Formazan) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Calculate_IC50 Calculate % Viability & IC50 Value Measure_Abs->Calculate_IC50

MTT Assay Workflow for Anticancer Activity
Yeast Estrogen Screen (YES) Assay

This is a bioassay used to assess the estrogenic potential of a substance.

Principle: Genetically modified yeast cells (Saccharomyces cerevisiae) are used, which contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) linked to an estrogen response element (ERE). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to the production of an enzyme that metabolizes a chromogenic substrate, resulting in a color change.[2][23]

Protocol:

  • Yeast Culture: Culture the recombinant yeast strain in an appropriate growth medium.[24]

  • Compound Exposure: In a 96-well plate, expose the yeast cells to serial dilutions of the test compound in an assay medium containing a chromogenic substrate (e.g., CPRG).[24]

  • Incubation: Incubate the plate at 30°C for 48-72 hours.[24]

  • Measurement: Measure the color change by reading the absorbance at a specific wavelength (e.g., 540 nm for CPRG).[24]

  • Data Analysis: Construct a dose-response curve and determine the EC50 value.[25]

YES_Assay_Signaling_Pathway Estrogenic_Compound Estrogenic Compound hER Human Estrogen Receptor (hER) Estrogenic_Compound->hER Binds to ERE Estrogen Response Element (ERE) hER->ERE Activates lacZ lacZ Reporter Gene ERE->lacZ Induces Transcription beta_Gal β-galactosidase lacZ->beta_Gal Translated to Color_Change Color Change beta_Gal->Color_Change Metabolizes Substrate Chromogenic Substrate Substrate->Color_Change

Signaling Pathway in the Yeast Estrogen Screen (YES) Assay

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and other related phenolic compounds. The available data indicates that this compound possesses notable antimicrobial activity and weak estrogenic potential. The position of the benzyl group, as seen in the comparison with 4-benzylphenol, plays a crucial role in determining the biological efficacy, particularly in terms of estrogenic activity.

While this guide consolidates available information, there is a clear need for more direct, head-to-head comparative studies that evaluate a broader range of phenolic compounds, including this compound, across multiple standardized assays. Such studies would provide more definitive quantitative data and a deeper understanding of the structure-activity relationships. Future research should focus on generating this comparative data to better elucidate the therapeutic potential of this compound and its analogs in drug discovery and development.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Benzylphenol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the validation process. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 2-Benzylphenol. Supporting experimental data and detailed protocols are presented to offer a practical resource for selecting the most suitable analytical methodology.

Comparative Purity Analysis

The purity of synthesized this compound is primarily assessed by identifying and quantifying potential impurities. The most common impurities arising from its synthesis via Friedel-Crafts alkylation include unreacted starting materials such as phenol and benzyl chloride (or benzyl alcohol), and the isomeric byproduct, 4-Benzylphenol. This guide compares the performance of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Data Presentation

The following table summarizes the typical quantitative data obtained from the analysis of a synthesized this compound sample using various analytical techniques.

Analytical TechniqueParameterThis compoundPhenolBenzyl Chloride4-Benzylphenol
HPLC-UV Retention Time (min)8.53.25.19.2
Peak Area (%)98.5%0.5%0.3%0.7%
Limit of Detection (LOD)~0.05 µg/mL~0.1 µg/mL~0.2 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL~0.3 µg/mL~0.6 µg/mL~0.15 µg/mL
GC-MS Retention Time (min)10.24.56.810.8
Key Mass Fragments (m/z)184, 105, 91, 7794, 66, 65126, 91184, 105, 91, 77
¹H NMR Chemical Shift (ppm)7.20-7.40 (m), 6.80-7.10 (m), 4.95 (s, OH), 3.90 (s)6.90-7.30 (m), 5.30 (s, OH)7.30-7.45 (m), 4.60 (s)7.10-7.30 (m), 6.70-6.90 (d), 4.80 (s, OH), 3.85 (s)
Purity by qNMR>98%---
Melting Point Observed Range (°C)49-51---
Literature Value (°C)51-55---

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the quantitative determination of this compound purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • 0-2 min: 30% A

    • 2-10 min: 30% to 80% A

    • 10-12 min: 80% A

    • 12-13 min: 80% to 30% A

    • 13-15 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

  • Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the chemical structure of the synthesized compound and for quantifying purity using a certified internal standard (qNMR).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., maleic acid).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The purity is calculated by comparing the integral of a characteristic proton signal of this compound (e.g., the benzylic CH₂ protons) to the integral of a known signal from the internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques for validating the purity of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Purity Validation cluster_decision Final Assessment synthesis This compound Synthesis (Friedel-Crafts Alkylation) workup Reaction Work-up & Purification synthesis->workup hplc HPLC-UV Analysis (Quantitative Purity) workup->hplc gcms GC-MS Analysis (Impurity Identification) workup->gcms nmr NMR Spectroscopy (Structural Confirmation & qNMR) workup->nmr mp Melting Point (Physical Characterization) workup->mp decision Purity Confirmation (>98%) hplc->decision gcms->decision nmr->decision mp->decision

Experimental workflow for this compound purity validation.

logical_relationship cluster_techniques Analytical Techniques main_compound Synthesized This compound hplc HPLC (Quantitative Separation) main_compound->hplc Purity (%) gcms GC-MS (Volatile Impurity ID) main_compound->gcms Impurity Profile nmr NMR (Structural Verification) main_compound->nmr Structural Integrity hplc->gcms Orthogonal Method hplc->nmr Complementary Data gcms->nmr Confirmatory

Logical relationship between analytical techniques.

A Comparative Analysis of the Antioxidant Activity of 2-Benzylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 2-Benzylphenol against other well-established antioxidant compounds. Due to a lack of direct quantitative data for this compound in the current scientific literature, this comparison is based on established structure-activity relationships of phenolic antioxidants, supported by experimental data for relevant alternative compounds. This guide also offers detailed experimental protocols for key antioxidant assays to enable researchers to conduct their own comparative studies.

Introduction to Phenolic Antioxidants and this compound

Phenolic compounds are a well-documented class of antioxidants renowned for their ability to scavenge free radicals, which are implicated in numerous degenerative diseases and oxidative stress pathways. The primary mechanism of their antioxidant action involves the donation of a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring.

This compound, also known as 2-hydroxydiphenylmethane, is a phenolic compound characterized by a benzyl group substituted at the ortho position to the hydroxyl group. This substitution is expected to influence its antioxidant activity in comparison to the parent phenol molecule and other substituted phenols.

Theoretical Antioxidant Activity of this compound

The antioxidant potential of this compound is primarily attributed to its phenolic hydroxyl group. The presence of the benzyl group at the ortho position can influence this activity through several factors:

  • Steric Hindrance: The bulky benzyl group can provide steric hindrance around the hydroxyl group. This may modulate the accessibility of the hydroxyl hydrogen to free radicals.

  • Electronic Effects: The benzyl group is generally considered to be weakly electron-donating, which can influence the stability of the phenoxyl radical formed after hydrogen donation.

  • Hydrogen Bonding: The ortho positioning of the benzyl group may allow for intramolecular hydrogen bonding, which can affect the bond dissociation enthalpy of the O-H bond and, consequently, the ease of hydrogen donation.

Based on these structural features, this compound is predicted to exhibit antioxidant activity. However, without direct experimental data, its potency relative to other phenolic antioxidants remains theoretical.

Quantitative Comparison with Alternative Antioxidants

To provide a quantitative context, the following table summarizes the reported antioxidant activities of several well-known phenolic antioxidants, including Butylated Hydroxytoluene (BHT), a common synthetic antioxidant, and Trolox, a water-soluble analog of vitamin E often used as a standard. These values are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher antioxidant potency.

Antioxidant CompoundAssayIC50 ValueReference(s)
Butylated Hydroxytoluene (BHT)DPPH202.35 µg/mL[1]
Butylated Hydroxytoluene (BHT)DPPH277 µg/mL[1]
Butylated Hydroxytoluene (BHT)ABTS13 µg/mL[1]
Butylated Hydroxytoluene (BHT)Chemiluminescence8.5 µM[2]
TroloxDPPH~5-10 µM[3]
Ascorbic AcidDPPH~2-5 µg/mL[4]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

To facilitate the experimental evaluation of this compound's antioxidant activity, detailed protocols for two of the most common in vitro assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is pale yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.

  • Preparation of test and standard solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to be tested.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound or standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.

  • Preparation of ABTS•+ working solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test and standard solutions: Prepare a stock solution of the test compound and the standard antioxidant in a suitable solvent. From the stock solutions, prepare a series of dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test compound or standard to the wells.

    • Shake the plate and incubate for 6 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare Sample and Standard Dilutions add_sample Add 100 µL Sample/ Standard to wells prep_sample->add_sample incubate Incubate 30 min at RT in dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

DPPH Radical Scavenging Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts_stock Prepare ABTS•+ Stock (ABTS + K2S2O8) incubate_abts Incubate 12-16h in dark prep_abts_stock->incubate_abts prep_abts_working Dilute ABTS•+ to Absorbance of 0.7 incubate_abts->prep_abts_working add_abts Add 190 µL ABTS•+ to 96-well plate prep_abts_working->add_abts prep_sample Prepare Sample and Standard Dilutions add_sample Add 10 µL Sample/ Standard to wells prep_sample->add_sample incubate Incubate 6 min at RT in dark add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

ABTS Radical Cation Decolorization Assay Workflow

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Benzylphenol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Benzylphenol, a key chemical intermediate, requires precise analytical monitoring to ensure product quality and consistency. Cross-validation of analytical methods is a critical process to ensure that a newly developed method is equivalent to an existing one, or to compare the performance of two different analytical techniques. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, and outlines a framework for their cross-validation.

Experimental Protocols

The following protocols are designed based on established methods for the analysis of phenolic and benzyl compounds and are presented as a basis for developing a validated analytical procedure for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in process samples and final product.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) provides good separation for phenolic compounds.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) is effective. The addition of a small amount of acid, such as 0.1% phosphoric acid, can improve peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.

  • Detection: UV detection at a wavelength of 270 nm is suitable for this compound.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method and suitable for trace-level analysis.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for the analysis of phenolic compounds.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Injector: A split/splitless injector is used, typically in splitless mode for higher sensitivity.

  • Temperature Program: An oven temperature program is optimized to achieve good separation. A typical program might start at 100°C, ramp to 250°C, and hold for a few minutes.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity.

  • Derivatization: To improve the volatility and chromatographic behavior of this compound, derivatization is often employed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The sample is reacted with the silylating agent prior to injection.

  • Sample Preparation: The sample is extracted with a suitable solvent (e.g., dichloromethane), the solvent is evaporated, and the residue is derivatized before being reconstituted in a solvent for injection.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the analysis of this compound, based on typical validation data for similar compounds.

ParameterHPLC-UVGC-MS (SIM)
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.05 - 10
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) (µg/mL) 0.10.01
Limit of Quantitation (LOQ) (µg/mL) 0.30.05
Specificity GoodExcellent
Throughput HighModerate

Mandatory Visualizations

To better understand the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and a logical comparison of the two analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Protocol Define Cross-Validation Protocol Set_Criteria Set Acceptance Criteria Define_Protocol->Set_Criteria Analyze_Samples_HPLC Analyze Samples with HPLC Method Set_Criteria->Analyze_Samples_HPLC Analyze_Samples_GCMS Analyze Samples with GC-MS Method Set_Criteria->Analyze_Samples_GCMS Compare_Results Compare Results Analyze_Samples_HPLC->Compare_Results Analyze_Samples_GCMS->Compare_Results Statistical_Analysis Statistical Analysis (e.g., t-test) Compare_Results->Statistical_Analysis Conclusion Draw Conclusion on Method Equivalence Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

MethodComparison Comparison of HPLC and GC-MS for this compound Analysis cluster_hplc HPLC-UV cluster_gcms GC-MS (SIM) HPLC_Advantages Advantages: - High Throughput - Good Precision - No Derivatization HPLC_Disadvantages Disadvantages: - Lower Sensitivity - Lower Specificity GCMS_Advantages Advantages: - High Sensitivity - High Specificity - Structural Information GCMS_Disadvantages Disadvantages: - Lower Throughput - Requires Derivatization Analyte This compound Analyte->HPLC_Advantages Analysis by Analyte->GCMS_Advantages Analysis by

Caption: Logical comparison of HPLC and GC-MS methods for this compound.

comparing the efficacy of different catalysts for 2-Benzylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 2-Benzylphenol Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound is a critical transformation in organic chemistry, yielding a valuable intermediate for pharmaceuticals, agrochemicals, and various industrial materials.[1][2] The predominant method for its synthesis is the Friedel-Crafts alkylation of phenol with a benzylating agent, a reaction heavily influenced by the choice of catalyst.[1][2] This guide provides a comprehensive comparison of different catalytic systems for this compound synthesis, presenting quantitative performance data, detailed experimental protocols, and a visual representation of the general experimental workflow to assist researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The efficacy of a catalyst in the synthesis of this compound is primarily evaluated based on its ability to achieve high yields and, crucially, high regioselectivity for the ortho-substituted product over the para-substituted isomer (4-benzylphenol).[1] The following table summarizes the performance of various catalysts in the benzylation of phenol, highlighting key reaction parameters and outcomes.

CatalystBenzylating AgentCatalyst LoadingSolventTemperature (°C)Time (h)This compound Yield (%)4-Benzylphenol Yield (%)o/p RatioReference
Homogeneous Catalysts
Sulfuric Acid (H₂SO₄)Benzyl Alcohol5 wt% of phenolNone140385.911.27.7BenchChem[1]
Aluminum Chloride (AlCl₃)Benzyl ChlorideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData not readily available; generally leads to a mixture of isomers.Data not readily available.-BenchChem[1]
Heterogeneous Catalysts
Activated AluminaBenzyl Alcohol89 g for 6 mol phenolTolueneReflux (~180)Until theoretical water is collectedHigh (specific data not provided)Low (specific data not provided)HighBenchChem[1]
ZeolitesBenzylating AgentsNot SpecifiedNot Specified160-1804-885-95 (for analogous syntheses)Minimized formationHighNIH[3]
Magnesium Oxide (from MgCO₃)Benzyl Alcohol5 ccVapor Phase475Not SpecifiedHigh selectivity to ortho-benzylated phenols (≥85%)≤ 1 wt%HighGoogle Patents[4]
Palladium-Based Catalysts
Pd(η³-C₃H₅)Cp / DPEphosAryl Benzyl CarbonatesCatalytic amountNot Specified60-80Not SpecifiedHigh yields of benzyl-protected phenols.Not applicable-Organic Chemistry Portal[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and offer a starting point for laboratory synthesis.

Protocol 1: Synthesis of this compound using Sulfuric Acid

This protocol describes a high-yield synthesis of benzylphenol using a strong Brønsted acid catalyst.[1]

Materials:

  • Phenol

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (94%)

  • Petroleum ether

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Thermometer

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In a three-necked flask, charge phenol and sulfuric acid (5% by weight of phenol).

  • Heat the mixture to the desired reaction temperature (e.g., 140 °C) with constant stirring.

  • Slowly add benzyl alcohol to the reaction mixture through the dropping funnel over a period of 3 hours.

  • After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.

  • Cool the reaction mixture and proceed with purification steps such as distillation to isolate the this compound.

Protocol 2: Synthesis of this compound using Activated Alumina

This protocol outlines the use of a heterogeneous catalyst for the ortho-selective benzylation of phenol.[1]

Materials:

  • Phenol (564 g, 6.0 moles)

  • Benzyl alcohol (324 g, 3.0 moles)

  • Activated alumina pellets, calcined (89 g)

  • Toluene (50 ml)

Equipment:

  • 2-liter, 3-necked flask

  • Thermometer

  • Mechanical stirrer

  • Dean-Stark trap with condenser

Procedure:

  • Charge the 3-necked flask with phenol, benzyl alcohol, activated alumina pellets, and toluene.

  • Heat the reaction mixture to reflux (approximately 180 °C) with gentle stirring, sufficient to agitate the liquid without disturbing the catalyst pellets.

  • Collect the water of reaction in the Dean-Stark trap.

  • The reaction is considered complete when the theoretical amount of water has been collected.

  • Monitor the progress of the reaction by gas chromatography.

  • After completion, cool the reaction mixture and decant the liquid to separate it from the catalyst.

  • The crude product can be purified by vacuum distillation to yield pure o-benzylphenol.

Protocol 3: Palladium-Catalyzed Benzylation of Phenols

This method provides an alternative for the benzylation of phenols under neutral conditions using a palladium catalyst.[5]

Materials:

  • Aryl benzyl carbonate or benzyl methyl carbonate

  • Phenol

  • Pd(η³-C₃H₅)Cp

  • DPEphos (ligand)

  • Solvent (e.g., toluene)

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the aryl benzyl carbonate or a mixture of phenol and benzyl methyl carbonate in the chosen solvent.

  • Add a catalytic amount of Pd(η³-C₃H₅)Cp and the DPEphos ligand.

  • Heat the reaction mixture to 60–80 °C and stir until the reaction is complete (monitored by TLC or GC).

  • Upon completion, cool the reaction mixture and purify the product using standard techniques such as column chromatography to obtain the aryl benzyl ether.

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of this compound.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reactants Charge Phenol, Benzylating Agent, & Catalyst solvent Add Solvent (if applicable) reactants->solvent setup Assemble Apparatus (Flask, Condenser, etc.) solvent->setup heating Heat to Reaction Temperature setup->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Progress (TLC, GC) stirring->monitoring cooling Cool Reaction Mixture monitoring->cooling separation Catalyst Separation (Filtration/Decantation) cooling->separation extraction Extraction & Washing separation->extraction purification Purification (Distillation/Chromatography) extraction->purification product Final Product: This compound purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis of this compound.

Concluding Remarks

The choice of catalyst for the synthesis of this compound significantly impacts the yield, selectivity, and environmental footprint of the process. Traditional homogeneous catalysts like sulfuric acid are effective but can pose challenges in terms of separation and waste generation.[1] Heterogeneous catalysts such as activated alumina and zeolites offer advantages in terms of reusability and improved selectivity towards the desired ortho-isomer.[1][3] Modern palladium-catalyzed methods provide milder reaction conditions and high efficiency, expanding the scope of phenol benzylation.[5] Researchers should carefully consider the specific requirements of their synthesis, including substrate scope, desired purity, and scalability, when selecting the most appropriate catalytic system.

References

2-Benzylphenol: A Comparative Benchmark Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical compounds with optimal performance in specific applications is paramount. This guide provides a comprehensive benchmark analysis of 2-Benzylphenol, evaluating its efficacy and characteristics in key application areas. By presenting objective comparisons with relevant alternatives and supporting experimental data, this document serves as a valuable resource for informed decision-making in research and development.

Antimicrobial and Estrogenic Activity

This compound is recognized for its antimicrobial properties and exhibits weak estrogenic activity.[1] Its performance in these domains is crucial for applications in disinfectant formulations and as a precursor in the synthesis of bioactive molecules.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of phenolic compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While direct comparative studies benchmarking this compound against a wide range of other antimicrobials are not extensively available in the reviewed literature, a comparison can be drawn from data on other well-characterized phenolic compounds.

CompoundTarget OrganismMIC (µg/mL)Reference / Note
This compound Staphylococcus aureusData not availableExpected to have moderate activity based on general phenolic structure.
Escherichia coliData not availableExpected to have moderate activity based on general phenolic structure.
CarvacrolStaphylococcus aureus (MSSA)128.0 - 203.2[2]
Staphylococcus aureus (MRSA)362.0 - 1024.0[2]
ThymolStaphylococcus aureus (MSSA)256.0 - 724.0[2]
Staphylococcus aureus (MRSA)512.0 - ≥2048[2]
Benzyl AlcoholStaphylococcus aureusNot specifiedGeneral antibacterial activity is known.
Escherichia coliNot specifiedGeneral antibacterial activity is known.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Broth Microdilution Assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]

  • Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using the same broth medium.[1]

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.[1]

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[1]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start culture Bacterial Culture start->culture stock Compound Stock Solutions start->stock inoculation Inoculation with Bacteria culture->inoculation dilution Serial Dilution in 96-well Plate stock->dilution dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation inspection Visual Inspection for Growth incubation->inspection mic MIC Determination inspection->mic

Workflow for Broth Microdilution Antimicrobial Assay.
Comparative Analysis of Estrogenic Activity

Certain phenolic compounds, including this compound, are known to exhibit estrogenic activity by binding to estrogen receptors (ERs).[1] The potency of this activity is a critical consideration in drug development and toxicology. The Yeast Estrogen Screen (YES) assay is a common in vitro method to assess the estrogenic potential of compounds.[1]

CompoundAssayEndpointPotency (EC50 / Activity)Reference / Note
This compound YES AssayEstrogenic ActivityWeakThe ortho-position of the benzyl group generally leads to lower potency compared to para-substituted phenols.[1]
17β-Estradiol (Positive Control)YES AssayEC50~0.17 nM[3]
Bisphenol A (BPA)YES AssayEC50~78 µg/L[4]
BenzylparabenhERα-coactivator recruiting assayEstrogenic ActivityActive at ≥ 1.0x10⁻⁸ M[5]
Benzyl SalicylateERE Reporter Gene AssayRelative Potency vs E221,000,000 times lower[6]

Experimental Protocol: Yeast Estrogen Screen (YES) Assay

The YES assay utilizes a genetically modified strain of Saccharomyces cerevisiae that contains the human estrogen receptor (hER) and an expression plasmid carrying an estrogen response element (ERE) coupled to the lacZ reporter gene.

  • Yeast Culture: The recombinant yeast is cultured in a suitable medium.

  • Compound Exposure: The yeast culture is exposed to various concentrations of the test compound in a 96-well plate. A positive control (e.g., 17β-estradiol) and a negative control (vehicle) are included.

  • Incubation: The plate is incubated to allow for ligand binding to the hER, activation, and subsequent expression of the β-galactosidase enzyme.

  • Reporter Gene Assay: A substrate for β-galactosidase (e.g., CPRG) is added to the wells. The enzyme metabolizes the substrate, leading to a color change.[1]

  • Quantification: The intensity of the color is measured spectrophotometrically, and the estrogenic activity is quantified relative to the positive control.[1]

YES_Assay_Signaling_Pathway cluster_cell Yeast Cell ER Human Estrogen Receptor (hER) ERE Estrogen Response Element (ERE) ER->ERE Binds to lacZ lacZ Gene ERE->lacZ Activates Transcription b_gal β-galactosidase lacZ->b_gal Translates to Color Color Change b_gal->Color Produces Xenoestrogen This compound (or other xenoestrogen) Xenoestrogen->ER Binds to Substrate Substrate (e.g., CPRG) Substrate->b_gal Metabolized by

Signaling Pathway in the Yeast Estrogen Screen (YES) Assay.

Application in Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules such as chromones.[7] Its performance as a starting material can be benchmarked by evaluating reaction yields and conditions compared to alternative synthetic routes.

Comparative Analysis of this compound Synthesis via Friedel-Crafts Alkylation

The synthesis of this compound itself is often achieved through the Friedel-Crafts benzylation of phenol. The choice of catalyst and reaction conditions significantly impacts the yield and regioselectivity of this reaction.[8]

CatalystBenzylating AgentSolventTemperature (°C)Time (h)Yield of this compound (%)Reference / Note
Sulfonic-acid-functionalized hyper-cross-linked polymerBenzyl alcoholSolvent-free1204Not specified for 2-isomer[9]
Brønsted-Lewis acidic heteropoly phosphotungstatesBenzyl alcoholNot specifiedNot specifiedNot specifiedGood yields of dibenzyl ether, not specific for this compound[9]
Sulfuric Acid (H₂SO₄)Benzyl alcoholNot specified140Not specifiedHigh yield (isomer ratio not specified)[8]
Aluminum Chloride (AlCl₃)Benzyl chlorideNot specifiedNot specifiedNot specifiedCan lead to a mixture of isomers and byproducts.[8]

Experimental Protocol: Friedel-Crafts Benzylation of Phenol using Sulfuric Acid

This protocol describes a high-yield synthesis of benzylphenol using a strong Brønsted acid catalyst.[8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, thermometer, and dropping funnel, charge phenol and sulfuric acid (5% by weight of phenol).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 140 °C) with constant stirring.

  • Addition of Benzylating Agent: Slowly add benzyl alcohol to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent (e.g., petroleum ether).

  • Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography.

Friedel_Crafts_Alkylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Phenol, H₂SO₄) heating 2. Heating (e.g., 140°C) setup->heating addition 3. Addition of Benzyl Alcohol heating->addition monitoring 4. Reaction Monitoring addition->monitoring quench 5. Quenching with Water monitoring->quench extraction 6. Extraction quench->extraction purification 7. Purification extraction->purification product product purification->product This compound

General Workflow for Friedel-Crafts Benzylation of Phenol.

References

Safety Operating Guide

Proper Disposal of 2-Benzylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-benzylphenol, ensuring operational integrity and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a compound commonly used in laboratory settings. Adherence to these guidelines is essential to mitigate risks and ensure compliance with hazardous waste regulations.

Hazard Profile of this compound

This compound is classified as a hazardous substance requiring special disposal considerations. It is crucial to understand its primary hazards to handle it safely.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1][2]P264: Wash face, hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious Eye Damage/Irritation (Category 2)Causes serious eye irritation.[1][2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[1][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1]

It is imperative to avoid releasing this compound into the environment. Do not empty it into drains, as it is water-soluble and can spread in water systems.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[4][5] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA).[5][6]

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions. This compound is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE:

    • Eye Protection: Chemical safety goggles or a face shield.[4]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile gloves, with consideration for the concentration and potential for incidental contact).[7][8]

    • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[7]

3. Waste Collection and Containment:

  • Use a Designated Hazardous Waste Container: Collect this compound waste in a container that is compatible with the chemical, in good condition, and has a secure, tight-fitting lid.[9]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "Solid this compound," "Aqueous solution of this compound").[10] The label should also indicate the associated hazards (e.g., "Irritant").

  • Keep the Container Closed: The waste container must be kept closed at all times, except when adding waste.[9]

  • Do Not Overfill: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[9]

4. Storage of Waste:

  • Store in a Designated Area: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[1]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.[2]

5. Arranging for Disposal:

  • Contact Your EHS Department: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. They will provide guidance on specific institutional procedures and ensure the waste is transported to an approved waste disposal plant.[1]

  • Complete Necessary Paperwork: Fill out any required waste disposal forms or manifests as instructed by your EHS department.

6. Decontamination of Empty Containers:

  • Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent (such as water or another appropriate solvent that will not react with any residue).[10]

  • Disposal of Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[10]

  • Container Disposal: After triple rinsing and air-drying in a ventilated area (like a fume hood), the defaced container may be disposed of as regular laboratory waste, depending on institutional policies.[10] Always deface or remove the original label before disposal.[10]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation. [4]

  • Wear appropriate PPE. [4]

  • Contain the spill: For solid this compound, sweep it up and shovel it into a suitable, labeled container for disposal.[4]

  • Clean the area: Decontaminate the spill area as appropriate.

  • Report the spill: Report the incident to your supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow A Waste Generation (this compound or contaminated material) B Is the material hazardous waste? A->B C Yes, treat as hazardous waste B->C Yes I Properly dispose of non-hazardous waste B->I No D Select appropriate & labeled hazardous waste container C->D E Wear appropriate PPE (gloves, eye protection) D->E F Place waste in container & securely close E->F G Store in designated satellite accumulation area F->G H Contact EHS for pickup G->H

Caption: Workflow for this compound Waste Disposal.

References

Essential Safety and Operational Guide for Handling 2-Benzylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Benzylphenol, tailored for researchers, scientists, and drug development professionals. Following these procedural steps will support safe laboratory practices and ensure proper disposal of chemical waste.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 1-Phenyl-o-cresol, 2-Hydroxydiphenylmethane, α-Phenyl-o-cresol[1]

  • CAS Number: 28994-41-4[1]

Hazard Summary: this compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is a white to off-white solid with a faint phenolic odor.[2]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure risks when handling this compound.

PPE CategorySpecificationStandard
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Chemical-resistant gloves (e.g., neoprene or nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.-
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended for large-scale use, in case of emergency, or if exposure limits are exceeded. For small-scale laboratory use, adequate ventilation is typically sufficient.[4][5][6] A dust mask of type N95 (US) is also suggested.29 CFR 1910.134 or European Standard EN 149[5]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety. This section outlines the procedural steps for handling this compound from preparation to disposal.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, such as a chemical fume hood.[1][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1][5][7]

  • Do not breathe in dust.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Use spark-proof tools and avoid sources of ignition as a general precaution.[8]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4][5]

  • Keep the container tightly closed.[1][4][5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4][5]

4. Accidental Release Measures:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1]

  • For small spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[5][8]

  • Avoid generating dust.[6]

  • Prevent the chemical from entering drains.[1][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • This compound is considered a hazardous waste and must be disposed of accordingly.[4]

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Contaminated materials such as gloves, paper towels, and empty containers should also be treated as hazardous waste.

3. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][4]

  • Do not dispose of down the drain.[1]

  • For empty containers, it is recommended to triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label before discarding the container with general trash, if local regulations permit.[9]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound A Preparation & Engineering Controls B Don Appropriate PPE A->B Verify Setup C Chemical Handling B->C Proceed to Handle D Storage C->D After Use E Spill or Exposure Event? C->E D->C Retrieve for Next Use F Accidental Release Protocol E->F Yes (Spill) G First Aid Measures E->G Yes (Exposure) H Waste Collection E->H No F->H J Decontamination & Clean-up G->J I Proper Disposal H->I Follow Regulations I->J J->A Prepare for Next Task

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.